2-Phenyl-1,3,2-benzodioxaborole
Description
Properties
IUPAC Name |
2-phenyl-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSRMXNIVBRWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973002 | |
| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-23-9 | |
| Record name | 2-Phenyl-1,3,2-benzodioxaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneboronic acid, o-phenylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenylene benzeneboronate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: The Synthesis of 2-Phenyl-1,3,2-benzodioxaborole from Phenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-1,3,2-benzodioxaborole, a critical reagent and building block in modern organic chemistry. This document delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses key optimization parameters. As a stable and versatile boronate ester, this compound serves as an essential precursor in Suzuki-Miyaura cross-coupling reactions, a protecting group for diols, and a fundamental component in the construction of advanced materials like Covalent Organic Frameworks (COFs).[1][2] This guide is designed for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable insights for its successful synthesis and application.
Introduction and Strategic Importance
This compound, often referred to as phenylboronic acid catechol ester, is a five-membered cyclic boronic ester.[3] Its structure confers remarkable stability compared to its parent, phenylboronic acid, making it easier to handle, purify, and store. This stability, combined with its retained reactivity, positions it as a superior reagent for introducing a phenyl group in complex synthetic pathways.
The primary applications that underscore its importance include:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is a cornerstone reagent in Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction vital for the construction of carbon-carbon bonds in pharmaceutical and materials science.[2] The reaction's reliability is a key reason for its widespread use in the synthesis of biaryls, a common motif in drug molecules.
-
Protecting Group Chemistry: The formation of the benzodioxaborole ring is a reversible reaction, making it an excellent strategy for the protection of 1,2-diols (like catechol) and other related functionalities during multi-step syntheses.[2]
-
Materials Science: As a rigid, planar building block, it is instrumental in the bottom-up synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, catalysis, and optoelectronics.[1]
This guide will focus on its most common and efficient synthesis: the direct condensation of phenylboronic acid with catechol.
Reaction Mechanism and Core Principles
The synthesis of this compound is a classic esterification reaction. It proceeds via the condensation of the two hydroxyl groups of phenylboronic acid with the two hydroxyl groups of catechol, forming a stable five-membered ring and eliminating two molecules of water.
Overall Reaction Scheme:
Caption: Condensation of phenylboronic acid and catechol.
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is accomplished by actively removing the water byproduct as it is formed. The most common and efficient industrial and laboratory method for this is azeotropic distillation.
Field-Proven Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and final product characterization to ensure success.
Materials and Equipment
| Reagents & Materials | Equipment |
| Phenylboronic Acid (PBA) | Round-bottom flask (e.g., 250 mL) |
| Catechol | Dean-Stark trap and condenser |
| Toluene (anhydrous) | Heating mantle with magnetic stirrer |
| Anhydrous Magnesium Sulfate (MgSO₄) | Magnetic stir bar |
| Hexanes (for recrystallization) | Rotary evaporator |
| Celite or filter aid | Buchner funnel and filter flask |
| TLC plates (Silica gel 60 F254) | Melting point apparatus |
| Access to NMR and MS instrumentation |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for synthesis.
Procedure:
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be under an inert atmosphere (Nitrogen or Argon).
-
Charging Reactants: To the flask, add phenylboronic acid (e.g., 10.0 g, 82.0 mmol, 1.0 eq) and catechol (9.03 g, 82.0 mmol, 1.0 eq). Add ~100-120 mL of anhydrous toluene.
-
Azeotropic Reflux: Fill the Dean-Stark trap with toluene. Heat the mixture to a steady reflux using the heating mantle. The toluene-water azeotrope will begin to distill, collect in the trap, and separate, with the denser water sinking to the bottom of the graduated arm. Continue reflux until no more water is collected (typically 1-2 hours). The theoretical amount of water is ~2.95 mL.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 4:1 Hexanes:Ethyl Acetate. Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots are no longer visible.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene using a rotary evaporator. This will yield a crude solid or oil.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., toluene with hexanes added until turbidity). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Final Validation: Determine the melting point and characterize by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry to confirm identity and purity. The expected molecular weight is approximately 196.01 g/mol .[3]
Causality Behind Experimental Choices: An Expert Perspective
A robust protocol is not just a series of steps but a system where each choice has a clear scientific justification.
-
Why Azeotropic Distillation? The driving force of this equilibrium reaction is the removal of water. While chemical drying agents like MgSO₄ can be used, they are often less efficient for the quantities of water produced and can complicate the workup. Azeotropic distillation with a Dean-Stark trap is a continuous and highly efficient physical method for water removal, ensuring the reaction proceeds to completion. Toluene is the solvent of choice because it is non-reactive and forms a low-boiling azeotrope with water, facilitating this process.
-
Why an Inert Atmosphere? Catechol and other phenolic compounds are susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere of nitrogen or argon prevents the formation of colored impurities (often from quinone-type structures), leading to a cleaner reaction and a purer final product.
-
Stoichiometry Considerations: While a 1:1 molar ratio is theoretically ideal, phenylboronic acid has a propensity to self-dehydrate to form its trimeric anhydride, triphenylboroxine. This is often present in commercial samples. Since the boroxine also reacts to form the desired product, a strict 1:1 ratio is generally effective. If one starting material is significantly more expensive, a slight excess (1.05-1.1 eq) of the cheaper reagent can be used to ensure the complete consumption of the limiting reagent.
-
Recrystallization Solvent System: The choice of a toluene/hexanes system for recrystallization is based on polarity. The product is soluble in hot, moderately polar toluene but much less soluble at room temperature. Hexanes, a non-polar solvent, is used as an anti-solvent to decrease the product's solubility further upon cooling, thereby maximizing the recovery of pure crystalline material.
Quantitative Data and Expected Outcomes
The following table summarizes typical results for the described protocol.
| Parameter | Value / Observation | Rationale / Comment |
| Yield | 85-95% | High yields are expected due to the efficiency of water removal. |
| Appearance | White crystalline solid | Any significant coloration may indicate oxidation of catechol. |
| Melting Point | ~110-112 °C | A sharp melting point is indicative of high purity. |
| Purity (by NMR) | >98% | Recrystallization is typically sufficient for high purity. |
| ¹H NMR | Shows characteristic aromatic protons of both phenyl and catechol rings. | Confirms the incorporation of both starting materials. |
| ¹¹B NMR | A single peak around +23 ppm. | Characteristic of a tricoordinate boronate ester. |
Safety and Handling: A Trustworthy Framework
Adherence to safety protocols is non-negotiable. All operations must be conducted in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves at all times.[4][5][6]
-
Reagent Hazards:
-
Phenylboronic Acid: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[5][7]
-
Catechol: Toxic upon ingestion and skin contact. Causes severe skin and eye irritation. Suspected of causing genetic defects.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
-
-
Handling Procedures:
-
Emergency Measures:
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local environmental regulations.[5][6]
References
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physicochemical properties of 2-Phenyl-1,3,2-benzodioxaborole
An In-Depth Technical Guide to 2-Phenyl-1,3,2-benzodioxaborole: Physicochemical Properties, Synthesis, and Applications
Abstract
This compound, also known as the catechol ester of phenylboronic acid, is a pivotal organoboron compound with significant utility in synthetic chemistry and materials science. Its unique electronic structure, combining the Lewis acidic boron center with aromatic moieties, imparts a balance of stability and reactivity that is highly valued in modern chemical applications. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis protocols, and key applications. We delve into its role as a superior phenylating agent in palladium-catalyzed cross-coupling reactions and as a fundamental building block in the rational design of Covalent Organic Frameworks (COFs), offering field-proven insights for researchers, scientists, and professionals in drug development and materials innovation.
Molecular Structure and Identification
This compound is characterized by a central five-membered dioxaborole ring, where a boron atom is bonded to two oxygen atoms of a catechol moiety and to a phenyl group. This arrangement results in a planar and rigid core structure. The vacant p-orbital on the sp²-hybridized boron atom confers Lewis acidity, a defining feature of its reactivity.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | o-Phenylene benzeneboronate, Benzeneboronic acid catechol ester | [1] |
| CAS Number | 5747-23-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₉BO₂ | [1][2][4] |
| Molecular Weight | 196.01 g/mol | [1][2][4] |
| InChIKey | NDSRMXNIVBRWFG-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical behaviors of this compound are dictated by its rigid, aromatic structure and the electronic nature of the boronate ester.
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | Inferred from melting point |
| Melting Point | 114 °C | [2] |
| Boiling Point | 284.7 °C at 760 mmHg | [2] |
| Density | 1.18 g/cm³ | [2] |
| Flash Point | 126 °C | [2] |
Solubility and Stability
-
Solubility: The compound exhibits good solubility in many common organic solvents, including chloroform, dichloromethane, THF, and DMSO. Its nonpolar character, derived from the two aromatic rings, governs its solubility profile. It is generally insoluble in water.
-
Stability: this compound is significantly more stable than its parent phenylboronic acid, particularly towards oxidative degradation. The chelation of the boron atom by the catechol diol protects it from protodeboronation and oxidation, which can be problematic for free boronic acids in biological or aerobic contexts.[5][6] However, the boronate ester linkage is reversible and can undergo transesterification in the presence of other diols, a property that is exploited in dynamic covalent chemistry.[7][8] It should be stored in a dry environment, as moisture can slowly hydrolyze the ester back to phenylboronic acid and catechol.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is characterized by distinct signals in the aromatic region (typically δ 7.0–8.0 ppm). The protons on the phenyl ring and the catechol ring will appear as complex multiplets.
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons. The carbon attached to boron (C-B) may show a broad signal or be unobserved due to quadrupolar broadening from the boron nucleus.[9]
-
¹¹B NMR: This is a highly diagnostic technique for organoboron compounds. This compound, being a tricoordinate boronic ester, is expected to exhibit a single, broad resonance in the range of δ +25 to +35 ppm (relative to BF₃·OEt₂), which is characteristic of this class of compounds.[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[1]
-
C-H stretching (aromatic): Peaks will be observed just above 3000 cm⁻¹.[11][12]
-
C=C stretching (aromatic): Strong absorptions appear in the 1600-1450 cm⁻¹ region.[11][12]
-
B-O stretching: A very strong and characteristic band is typically found in the 1350-1300 cm⁻¹ region.
-
C-O stretching: Strong bands are present in the 1250-1100 cm⁻¹ range.
-
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z = 196, corresponding to its exact mass.[1]
-
Electronic Spectroscopy: Studies have shown that the molecule has two closely spaced excited electronic states, S₁ and S₂, which are localized on the phenyl substituent and the catecholborane moiety, respectively.[8][13] This property is fundamental to understanding the optoelectronic behavior of materials, like COFs, derived from it.
Synthesis and Handling
Standard Synthesis Protocol
The most common and efficient synthesis involves the condensation reaction between phenylboronic acid and catechol. This is an esterification reaction where water is removed to drive the equilibrium towards the product.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add phenylboronic acid (1.0 eq) and catechol (1.0 eq).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or hexanes, to the flask.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction is collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection or by TLC/GC-MS.
-
Workup: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from hexanes or cyclohexane) to yield the pure product.[9]
Expertise Insight: The choice of solvent is critical. Toluene is highly effective due to its boiling point and ability to form an azeotrope with water. Forcing the removal of water is the key driving force for this thermodynamically controlled reaction. The purity of the starting materials directly impacts the final product's quality.
Key Applications and Mechanistic Insights
Phenylating Agent in Suzuki-Miyaura Cross-Coupling
Boronic acids and their esters are cornerstone reagents in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[14] this compound serves as an excellent source of the phenyl nucleophile in this reaction.
Mechanism: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[15] The boronate ester enters the cycle at the transmetalation step, where the phenyl group is transferred from boron to the palladium center after activation by a base.
Caption: Suzuki-Miyaura catalytic cycle using this compound.
Trustworthiness of the Protocol: The catechol ester often provides superior performance compared to free phenylboronic acid. Its enhanced stability prevents premature degradation under reaction conditions, leading to higher yields and cleaner reactions. It is generally more reactive than the corresponding pinacol boronate ester (Bpin) due to the electron-withdrawing nature of the catechol ring, which increases the Lewis acidity of the boron and facilitates transmetalation.
Precursor for Covalent Organic Frameworks (COFs)
This compound is a prototypical building block for boronate ester-linked COFs.[8][13] These are crystalline, porous polymers with applications in gas storage, catalysis, and electronics. The formation of COFs relies on the thermodynamic reversibility of the boronate ester bond.[8] This reversibility allows for "error correction" during the polymerization process, enabling the formation of highly ordered, crystalline structures instead of amorphous polymers. By using multifunctional boronic acids and polyol linkers, extended 2D or 3D frameworks can be constructed.
Conclusion
This compound stands out as a versatile and robust reagent in modern organic chemistry. Its well-defined physicochemical properties, characterized by enhanced stability compared to its parent boronic acid and tunable reactivity, make it an invaluable tool. For the synthetic chemist, it is a reliable phenylating agent in cross-coupling reactions, offering high efficiency and reproducibility. For the materials scientist, it is a cornerstone for the bottom-up construction of functional, porous Covalent Organic Frameworks. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in both academic research and industrial drug development.
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An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Phenyl-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Boron Advantage in Modern Chemistry
The field of medicinal chemistry has witnessed a significant rise in the application of organoboron compounds, a testament to boron's unique electronic properties and versatile reactivity.[1][2][3] Among these, 2-Phenyl-1,3,2-benzodioxaborole, a catechol ester of phenylboronic acid, stands out as a pivotal building block in organic synthesis and a recurring motif in pharmacologically active molecules.[4][5] Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for forging carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures.[6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structural analysis and characterization of this important molecule, delving into the causality behind experimental choices and presenting a self-validating system of protocols.
The Molecular Architecture: A Hybrid of Stability and Reactivity
This compound (C₁₂H₉BO₂) possesses a distinctive structure where a phenyl group and a benzodioxole (catechol) moiety are attached to a central boron atom.[8] This arrangement confers a balance of properties that are highly desirable in synthetic and medicinal chemistry. The dioxaborole ring, formed with the catechol diol, enhances the stability of the boronic acid functional group, making it less susceptible to protodeboronation and oxidation compared to its parent phenylboronic acid.[7] This increased stability facilitates its storage and handling in various reaction conditions.[7]
The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry around the boron center and a vacant p-orbital, which imparts Lewis acidity to the molecule.[9][10] This electron-deficient nature is central to its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling reaction.[11][12]
Synthesis: A Practical Approach
The most common and convenient method for the synthesis of this compound is the esterification of phenylboronic acid with catechol. This reaction is typically carried out in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylboronic acid (1.0 eq) and catechol (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as toluene or hexanes. The choice of solvent is critical for the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the esterification.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound. Each method provides unique insights into the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the phenyl and benzodioxole rings. The integration of these signals will confirm the ratio of these two moieties. The chemical shifts of the protons are influenced by the electron-withdrawing nature of the boronate ester.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, consistent with its proposed structure. The ipso-carbon attached to the boron atom will typically show a broad signal due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[13] this compound will exhibit a single resonance in the ¹¹B NMR spectrum, with a chemical shift characteristic of a tricoordinate boronic ester.[13] This provides direct evidence for the presence and electronic environment of the boron atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, techniques like electron ionization (EI) or electrospray ionization (ESI) can be employed. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.01 g/mol ).[8][14] The fragmentation pattern can provide further structural confirmation.
| Technique | Expected Key Data |
| ¹H NMR | Aromatic proton signals in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | Signals for 12 unique carbon atoms. |
| ¹¹B NMR | A single resonance characteristic of a boronic ester. |
| Mass Spec. | Molecular ion peak at m/z = 196. |
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a unique "fingerprint."[15][16] Key vibrational bands for this compound include:
-
B-O stretching: Strong absorptions in the FTIR spectrum are typically observed in the region of 1300-1400 cm⁻¹.
-
C-H stretching: Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.
Systematic investigations combining experimental infrared spectroscopy and computational modeling have been used to categorize and assign characteristic IR bands for boronic esters.[17]
Electronic Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.[4][5] this compound exhibits absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings.[18] Computational studies have shown two closely spaced electronic states, with excitation localized on either the phenyl substituent or the catecholborane moiety.[4][18]
Crystallographic Analysis: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[19][20] Obtaining a high-quality crystal of this compound allows for the accurate measurement of bond lengths, bond angles, and torsional angles. This data provides definitive proof of the molecular structure and can reveal subtle conformational details.
Experimental Workflow: Single-Crystal X-ray Diffraction
The crystal structure of phenylboronic acid, the precursor to this compound, reveals a planar CBO₂ group that is nearly coplanar with the benzene ring.[21] Similar planarity is expected in the benzodioxaborole derivative, although some minor twisting around the C-B bond can occur.
Role in Drug Development: A Privileged Scaffold
The this compound core and related boronic esters are considered "privileged structures" in medicinal chemistry.[22] This is due to their ability to interact with a wide range of biological targets, often through the formation of reversible covalent bonds with serine, threonine, or cysteine residues in proteins. Boron-containing compounds have been successfully developed into FDA-approved drugs for various indications, including cancer and fungal infections.[1][3] The structural and electronic properties of this compound make it an attractive starting point for the design of novel therapeutics.[23] Its derivatives have been explored for their potential as anticancer and antibacterial agents.[24]
Conclusion: A Versatile Tool for Modern Science
The comprehensive structural analysis and characterization of this compound underscore its importance as a fundamental building block in organic synthesis and a promising scaffold in drug discovery. A thorough understanding of its molecular architecture, spectroscopic properties, and three-dimensional structure is paramount for its effective utilization in these fields. The methodologies outlined in this guide provide a robust framework for researchers and scientists to confidently identify, characterize, and deploy this versatile molecule in their endeavors to create novel materials and life-saving medicines.
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
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ACS Publications. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. Available from: [Link]
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INIS-IAEA. (2021). Progress in the medicinal chemistry of organoboron compounds. Available from: [Link]
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AA Blocks. (2019). Chemistry Of Boronic Esters. Available from: [Link]
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electronic properties of 2-Phenyl-1,3,2-benzodioxaborole derivatives
An In-depth Technical Guide to the Electronic Properties of 2-Phenyl-1,3,2-benzodioxaborole Derivatives
Introduction: The Versatile Boron-Based Core
Aryl boronate esters, and specifically this compound derivatives, represent a cornerstone class of organoboron compounds. Their inherent structural rigidity, environmental stability, and the electron-deficient nature of the boron center bestow upon them a unique and highly tunable set of electronic properties. These molecules are not merely synthetic intermediates; they are critical components in the construction of advanced functional materials, including Covalent Organic Frameworks (COFs), organic light-emitting diodes (OLEDs), and chemical sensors.[1][2] The core structure consists of a phenyl ring bonded to a boron atom, which is itself part of a five-membered dioxaborole ring fused to a benzene ring (the catechol moiety). This arrangement creates a π-conjugated system where the electronic characteristics can be meticulously controlled through synthetic modifications on either the phenyl or the catechol segments.
This guide provides a comprehensive exploration of the electronic properties of these derivatives. We will dissect the relationship between molecular structure and photophysical behavior, detail the experimental and computational methodologies for their characterization, and discuss their applications, providing researchers and material scientists with the foundational knowledge to harness their full potential.
Core Electronic Structure and Photophysics
The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics.
Computational and experimental studies reveal that the parent compound possesses two closely spaced excited states, S₁ and S₂.[1][2][3] Excitation to these states is primarily localized on different parts of the molecule:
-
S₁ State: Excitation is largely localized on the π-system of the phenyl substituent.
-
S₂ State: Excitation is concentrated on the catecholborane moiety.
This electronic separation is a key feature that allows for targeted tuning. By modifying one part of the molecule, one can selectively influence a specific excited state and, consequently, the material's photophysical response.
Fluorescence and Phosphorescence
Like many π-conjugated organic molecules, these derivatives can exhibit photoluminescence.
-
Fluorescence: This is the rapid emission of light (nanoseconds) as an electron returns from an excited singlet state (S₁) to the ground state (S₀) without a change in electron spin.[4][5] The efficiency of this process is measured by the fluorescence quantum yield (ΦF).
-
Phosphorescence: This is a much slower emission of light (microseconds to seconds) that occurs when an electron in an excited triplet state (T₁) returns to the ground state. This process involves a "forbidden" change in electron spin, a phenomenon known as intersystem crossing (ISC).[4][5]
The balance between fluorescence and phosphorescence can be influenced by molecular structure, particularly the presence of heavy atoms which can enhance ISC, and the rigidity of the molecule, which can reduce non-radiative decay pathways.[4]
Tuning Electronic Properties: A Structure-Property Relationship
The true power of the this compound framework lies in its tunability. The introduction of substituents onto the aromatic rings allows for precise control over the FMO energy levels and the resulting optoelectronic properties.[6][7]
Causality: The electronic nature of the substituent dictates its effect.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system. This primarily raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. The result is a bathochromic (red) shift in both absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or trifluoromethyl (-CF₃) decrease the electron density. This has a more pronounced effect on lowering the energy of the LUMO. This also reduces the HOMO-LUMO gap and results in a red-shift of the spectra.[6]
This relationship allows for the rational design of molecules with specific, targeted colors of emission or absorption profiles, which is critical for applications in OLEDs and sensors.
Caption: Relationship between substituent type and FMO energy levels.
Steric hindrance also plays a crucial role. For instance, adding bulky ortho-substituents to the phenyl ring can force it to twist out of plane with the dioxaborole ring.[1][3] This twisting, or torsional motion, disrupts the π-conjugation, which typically leads to a hypsochromic (blue) shift in the absorption spectrum and can significantly alter the vibronic structure of the emission.[1][3]
Quantitative Data Summary
The following table summarizes key electronic property data for the parent compound and selected derivatives as discussed in the literature. Energy levels are typically determined via cyclic voltammetry and correlated with computational results.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference(s) |
| This compound (Parent) | -5.22 | -3.59 | 1.63 | ~280 | - | - | [8] |
| Substituted Boron Amidinates (Representative) | -5.6 to -5.9 | -2.3 to -2.6 | ~3.2 - 3.4 | 300 - 350 | 350 - 450 | 0.01 - 0.95 | [9] |
| Halogenated BF₂DBM Derivatives (Representative) | - | - | - | 380 - 390 | 400 - 420 | 0.80 - 0.95 | [10] |
| D-π-A Bipyridine Fluorophores (Representative) | - | - | - | 350 - 450 | 450 - 600 | Up to 0.99 | [11] |
Note: Exact values can vary based on experimental conditions (e.g., solvent) and computational methods. This table provides representative ranges.
Experimental & Computational Workflows
A robust characterization of these derivatives requires a synergistic approach combining synthesis, spectroscopy, electrochemistry, and computational modeling.
Caption: Integrated workflow for characterizing electronic properties.
Protocol 1: Determination of FMO Energy Levels via Cyclic Voltammetry (CV)
Causality: CV is an electrochemical technique that measures the potential at which a molecule is oxidized and reduced. These potentials are directly related to the HOMO and LUMO energy levels, respectively. A molecule is oxidized by removing an electron from its HOMO, and reduced by adding an electron to its LUMO.
Methodology:
-
Preparation:
-
Dissolve the this compound derivative (typically 1-2 mM) in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Prepare a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
-
Calibration:
-
Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This is used as an internal standard, as its redox potential is well-defined (-4.8 eV relative to vacuum).[8]
-
-
Measurement:
-
Scan the potential in the positive direction to measure the onset oxidation potential (Eox).
-
Scan the potential in the negative direction to measure the onset reduction potential (Ered).
-
-
Calculation:
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[8]:
-
HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]
-
LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]
-
-
The electrochemical gap is then calculated as Egap = LUMO - HOMO.
-
Protocol 2: Characterization of Photophysical Properties
Causality: UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs to promote electrons to excited states. Photoluminescence (PL) spectroscopy measures the wavelengths of light emitted as those electrons relax back to the ground state.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions (micromolar range to avoid aggregation) of the compound in a spectroscopic grade solvent (e.g., THF, Toluene, or CH₂Cl₂).
-
-
Absorption Measurement (UV-Vis):
-
Use a dual-beam spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λabs). The onset of the absorption peak can be used to calculate the optical band gap.
-
-
Emission Measurement (PL):
-
Use a spectrofluorometer.
-
Excite the sample at its λabs.
-
Record the emission spectrum, identifying the wavelength of maximum emission (λem).
-
The difference in energy between the absorption and emission maxima is the Stokes shift, which provides insight into the structural relaxation in the excited state.
-
-
Quantum Yield (Φ) Measurement:
-
Use a reference standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G).[12]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring absorbance is low (<0.1) to prevent inner filter effects.
-
Calculate the quantum yield using the comparative method.
-
Protocol 3: Computational Modeling with Density Functional Theory (DFT)
Causality: DFT is a powerful quantum chemical method used to predict the electronic structure of molecules.[13] It provides a theoretical framework to understand and rationalize the experimental results, offering insights into orbital distributions and transition characters.
Workflow:
-
Ground-State Geometry Optimization:
-
Build the molecular structure of the derivative in silico.
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).
-
-
Frontier Molecular Orbital Analysis:
-
From the optimized structure, calculate and visualize the HOMO and LUMO. This shows where the electron density is located for oxidation and reduction.
-
-
Excited-State Calculations (TD-DFT):
-
Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies, which correspond to the absorption spectrum.[14]
-
Analyze the oscillator strengths and the nature of the electronic transitions (e.g., π→π, n→π, charge-transfer). This allows for direct comparison with the experimental UV-Vis spectrum.
-
Future Outlook
The field of this compound derivatives continues to evolve. Current research is pushing towards multi-functional materials where precise tuning of electronic properties enables advanced applications. Key areas of future development include:
-
Thermally Activated Delayed Fluorescence (TADF): Designing derivatives with a very small energy gap between the S₁ and T₁ states to enable efficient reverse intersystem crossing, a key mechanism for 100% internal quantum efficiency in OLEDs.
-
Ratiometric Sensors: Creating molecules where the binding of an analyte causes a distinct and predictable shift in the emission color, allowing for more precise quantitative sensing.[9]
-
Semiconducting COFs: Utilizing functionalized benzodioxaborole derivatives as building blocks for highly ordered, porous frameworks with tailored semiconducting properties for applications in electronics and photocatalysis.[2]
By understanding and applying the fundamental principles outlined in this guide, researchers are well-equipped to innovate and develop the next generation of high-performance organoboron materials.
References
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- Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule. (2021). Royal Society of Chemistry.
- Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. (2025).
- Electronic Spectroscopy of this compound and its Derivatives: Important Building Blocks of Covalent Organic Fr. (n.d.).
- Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. (2019).
- Comparative Study of the Optoelectronic. (n.d.).
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- Synthesis and Photophysical Properties of Halogenated Derivatives of (Dibenzoylmethan
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An In-Depth Technical Guide to 2-Phenyl-1,3,2-benzodioxaborole: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1,3,2-benzodioxaborole, a catechol ester of phenylboronic acid, is a versatile and highly valuable reagent in contemporary organic synthesis. Its stability, ease of handling, and reactivity make it a superior alternative to phenylboronic acid in many applications, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identifiers, synthesis, key properties, and a detailed protocol for its application in the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and materials science. This document is intended to serve as a practical resource for researchers and professionals in the chemical sciences, offering both foundational knowledge and actionable experimental details.
Core Identifiers and Chemical Properties
A clear identification of a chemical compound is paramount for reproducible and safe research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 5747-23-9 | PubChem[1] |
| PubChem CID | 96121 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₂H₉BO₂ | PubChem[1] |
| Molecular Weight | 196.01 g/mol | PubChem[1] |
| InChI Key | NDSRMXNIVBRWFG-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)B2OC3=CC=CC=C3O2 | PubChem[1] |
| Appearance | White crystalline needles | Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions |
| Melting Point | 114 °C | This compound |
| Boiling Point | 124 °C at 0.4 Torr | This compound |
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between phenylboronic acid and catechol. This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a literature procedure for the synthesis of related boronate esters.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Catechol (1.0 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add phenylboronic acid (1.0 eq) and catechol (1.0 eq).
-
Add a sufficient amount of toluene to the flask to dissolve the reactants upon heating.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4 hours or until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Isolate the product by filtration.
-
For further purification, recrystallize the crude product from toluene to yield this compound as white crystalline needles.[2]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. Its stability compared to the corresponding boronic acid often leads to higher yields and cleaner reactions, particularly with challenging substrates.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester, which can be adapted for this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.5 eq), palladium catalyst (e.g., 1-5 mol%), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]
Safety Information
Potential Hazards (based on Catecholborane):
-
Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Causes severe skin burns and eye damage. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reacts violently with water. Handle in a dry environment and avoid contact with moisture.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: Do NOT induce vomiting. Get medical aid immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Always consult the most up-to-date safety data sheet for any chemical before use and follow all institutional safety protocols.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Retrieved from [Link]
- Zin, M. T., & Love, J. A. (2018). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 20(15), 4555–4559.
Sources
Introduction: The Critical Role of Solubility for a Versatile Building Block
An In-depth Technical Guide to the Solubility of 2-Phenyl-1,3,2-benzodioxaborole in Organic Solvents
This compound, a catechol ester of phenylboronic acid, is a pivotal reagent in modern organic synthesis. Its utility spans from classic Suzuki-Miyaura cross-coupling reactions to the sophisticated construction of Covalent Organic Frameworks (COFs).[1][2][3] The success of these applications, whether in drug discovery, materials science, or fine chemical manufacturing, is fundamentally governed by the compound's behavior in solution. An intimate understanding of its solubility is not merely academic; it is a prerequisite for reaction optimization, predictable scale-up, and effective purification.
This guide provides a comprehensive analysis of the factors governing the solubility of this compound. We will move from theoretical principles to analogous experimental data and conclude with a robust, field-tested protocol for determining solubility in your own laboratory. This document is designed for the practicing scientist who requires both a foundational understanding and a practical framework for solvent selection and handling.
Physicochemical Properties & Their Influence on Solubility
To predict how this compound (Molecular Formula: C₁₂H₉BO₂, Molecular Weight: 196.01 g/mol ) will dissolve, we must first analyze its structure.[4][5]
-
Core Structure: The molecule consists of a central, planar 1,3,2-benzodioxaborole ring system to which a phenyl group is attached via the boron atom.
-
Polarity: The molecule possesses a moderate degree of polarity. The B-O and C-O bonds within the catechol-derived portion are polar. However, the molecule is dominated by two aromatic rings (the phenyl group and the benzene ring of the benzodioxaborole system), which are nonpolar. This duality suggests that the compound will not be soluble in the most extreme ends of the polarity spectrum but will favor solvents of intermediate polarity.
-
Hydrogen Bonding: A critical feature is the absence of any hydrogen bond donors (like -OH or -NH groups). It does, however, contain two oxygen atoms that can act as hydrogen bond acceptors.[5] This characteristic implies that while it cannot self-associate via hydrogen bonding, it can interact favorably with protic solvents, though these interactions may not be strong enough to overcome the molecule's significant hydrophobic character.
The overarching principle of "like dissolves like" dictates that solvents with physicochemical properties similar to this compound will be the most effective.[6] We anticipate the best solubility in polar aprotic solvents that can engage in dipole-dipole interactions without requiring hydrogen bond donation.
Solubility Profile: Insights from a Structurally Analogous Boronic Ester
A 2020 study by Domagała et al. determined the solubility of phenylboronic acid and its pinacol ester in a range of organic solvents.[7][8] The findings for the pinacol ester are summarized below and serve as an excellent predictive model for the solubility behavior of this compound.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Relative Solubility of Analogue | Rationale for Interaction |
| Chloroform (CHCl₃) | Polar Aprotic | 4.8 | Very High | The moderate polarity and ability to form weak hydrogen bonds with the ester's oxygen atoms make it an excellent solvent. |
| Acetone (C₃H₆O) | Polar Aprotic | 21 | High | Strong dipole-dipole interactions with the polar ketone group lead to effective solvation. |
| 3-Pentanone (C₅H₁₀O) | Polar Aprotic | 17 | High | Similar to acetone, this ketone is a highly effective polar aprotic solvent for the boronic ester. |
| Dipropyl Ether (C₆H₁₄O) | Weakly Polar Aprotic | 4.1 | Moderate | The ether provides some polarity for interaction, but the larger alkyl chains reduce its overall solvating power compared to ketones. |
| Methylcyclohexane (C₇H₁₄) | Nonpolar | 2.0 | Very Low | As a nonpolar alkane, it lacks the necessary dipole for effective interaction with the polar B-O bonds of the ester.[7][8] |
Based on this analogous data and fundamental chemical principles, we can confidently predict that this compound will exhibit good solubility in solvents like chloroform, dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethyl acetate . Conversely, it will show poor solubility in nonpolar hydrocarbons like hexanes and cyclohexane and is also expected to be largely insoluble in water due to its significant hydrophobic surface area.
Experimental Protocol for Precise Solubility Determination
The following protocol provides a self-validating system for accurately determining the solubility of this compound in a given organic solvent at a specific temperature. The isothermal shake-flask method is a gold standard for its reliability and straightforwardness.[6]
Objective:
To quantitatively measure the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials & Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
4 mL glass vials with PTFE-lined screw caps (x3 per solvent)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Rotary evaporator or vacuum oven
Step-by-Step Methodology:
-
Preparation (Triplicate Setup):
-
Label three 4 mL vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial. An excess is critical to ensure saturation; a good starting point is ~100 mg. Record the exact mass if using the gravimetric method for final analysis.
-
Pipette exactly 2.0 mL of the chosen solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium. A 48-hour period is recommended to be certain.[6]
-
After the initial agitation, let the vials stand in the temperature-controlled environment for another 24 hours to allow undissolved solid to settle.
-
-
Sample Collection & Analysis:
-
Carefully draw the supernatant (the clear, saturated solution) from a vial using a syringe. Avoid disturbing the solid at the bottom.
-
Attach a 0.22 µm syringe filter and dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed, labeled vial. Record the exact mass of the empty vial.
-
Record the mass of the vial containing the aliquot of the saturated solution.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solid is achieved.
-
Record the final mass of the vial containing only the dissolved solid.
-
-
Calculation:
-
Mass of solvent: (Mass of vial + aliquot) - (Mass of vial + dried solid).
-
Mass of dissolved solid: (Mass of vial + dried solid) - (Mass of empty vial).
-
Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) * 100.
-
Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of aliquot in mL).
-
Average the results from the triplicate measurements and calculate the standard deviation to ensure precision.
-
Visual Workflow: Solubility Determination
Sources
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A Guide to the Formation of 2-Phenyl-1,3,2-benzodioxaborole: A Mechanistic and Practical Exploration
Foreword
In the landscape of modern organic synthesis, boronate esters stand out as exceptionally versatile intermediates. Their prominence, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds. Among these, 2-Phenyl-1,3,2-benzodioxaborole, the catechol ester of phenylboronic acid, is a foundational example. Its stability, ease of handling compared to the parent boronic acid, and defined reactivity make it an indispensable tool for researchers. Furthermore, this molecule serves as a critical building block in the rational design of advanced materials such as Covalent Organic Frameworks (COFs), where its geometry dictates the framework's structure and properties.[1]
This technical guide provides an in-depth examination of the formation mechanism of this compound. Moving beyond a simple recitation of steps, we will explore the underlying principles, the causality behind experimental choices, and the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of this fundamental transformation.
The Core Reaction: A Dehydrative Condensation
The synthesis of this compound is fundamentally a condensation reaction between phenylboronic acid and catechol (1,2-dihydroxybenzene). The process involves the elimination of two molecules of water to form a stable, five-membered cyclic ester.
Overall Transformation:
This equilibrium is the cornerstone of the entire synthesis. The presence of water on the product side signifies that its removal is paramount to driving the reaction to completion. Failure to manage water content will result in poor yields and the potential for hydrolysis of the desired product.[2]
Unraveling the Mechanism: A Stepwise Analysis
The formation of the benzodioxaborole ring is a nuanced process governed by the principles of Lewis acid-base chemistry and dynamic equilibrium. The boron atom in phenylboronic acid is electron-deficient, making it a mild Lewis acid.[3]
The Role of Boron Hybridization
A key concept in understanding this mechanism is the change in the boron atom's hybridization state.
-
Neutral Phenylboronic Acid: The boron atom is sp² hybridized, adopting a trigonal planar geometry with a vacant p-orbital.[4] This configuration makes it susceptible to nucleophilic attack.
-
Tetrahedral Intermediate: Upon interaction with a Lewis base, such as the hydroxyl group of catechol or a hydroxide ion, the boron atom transitions to a more stable sp³ hybridized, tetrahedral geometry.[5]
While it was once thought that the anionic tetrahedral boronate was the primary reactive species, kinetic studies now suggest that the preferred pathway for esterification involves the nucleophilic addition of the diol to the neutral, trigonal sp² form of the boronic acid.[4][6]
The Mechanistic Pathway
The reaction proceeds through a two-stage water elimination process.
Caption: Mechanistic pathway for this compound formation.
-
Initial Nucleophilic Attack: The process begins with one of the hydroxyl groups of catechol acting as a nucleophile, attacking the electron-deficient, trigonal planar boron atom of phenylboronic acid.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral (sp³) boron intermediate.
-
First Dehydration: Through a series of proton transfers, the first molecule of water is eliminated. This step is often the rate-limiting part of the initial esterification. The product is an acyclic phenylboronic acid monoester of catechol.
-
Intramolecular Cyclization: The second hydroxyl group of the catechol backbone is now positioned perfectly for a rapid, intramolecular nucleophilic attack on the boron center. This ring-closing step is kinetically favored.
-
Second Dehydration: A final proton transfer and elimination of a second water molecule yields the stable, five-membered this compound ring.
Experimental Design and Control: The Key to High Yield
The reversible nature of boronate ester formation dictates the experimental setup.[2] The primary objective is the efficient and continuous removal of water to shift the reaction equilibrium towards the product.
Core Protocol: Azeotropic Dehydration
The most common and effective laboratory method for synthesizing this compound is azeotropic reflux using a Dean-Stark apparatus.
Experimental Workflow:
Caption: Standard experimental workflow using a Dean-Stark apparatus.
Detailed Step-by-Step Methodology:
-
Apparatus: Assemble a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove adsorbed moisture.
-
Reagents: To the flask, add phenylboronic acid (1.0 eq), catechol (1.0 eq), and a suitable solvent capable of forming a low-boiling azeotrope with water (e.g., toluene or benzene). The typical concentration is 0.1-0.5 M.
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, water is formed and azeotropically removed with the solvent. The vapor condenses and collects in the Dean-Stark trap, where the denser water separates to the bottom, and the solvent overflows back into the reaction flask.
-
Monitoring: The reaction can be monitored by observing the volume of water collected in the trap. The reaction is complete when the theoretical amount of water (2 equivalents) has been collected.
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., hexanes or a hexane/ethyl acetate mixture) to yield the pure this compound as a crystalline solid.
Data and Properties
A summary of the physical properties of the key components is essential for experimental planning.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Phenylboronic Acid | 121.93 | 216-219 | White to off-white solid |
| Catechol | 110.11 | 104-106 | White to brownish solid |
| This compound | 196.01[7] | 68-72 | White crystalline solid |
Critical Parameters and Causality
| Parameter | Choice & Rationale |
| Solvent | Toluene: Chosen for its ability to form an azeotrope with water and its sufficiently high boiling point (111 °C) to drive the reaction thermally. It is also relatively non-polar, which favors the less polar product. |
| Temperature | Reflux: Necessary to provide the activation energy for the dehydration steps and to facilitate the azeotropic removal of water. |
| Stoichiometry | 1:1 Molar Ratio: The reaction proceeds in a 1:1 stoichiometry. Using a slight excess of either reactant is generally unnecessary if water removal is efficient. |
| Atmosphere | Inert (Optional but Recommended): While not strictly required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents potential oxidative side reactions of catechol, especially at high temperatures. |
Conclusion
The formation of this compound is a classic example of a thermodynamically controlled, equilibrium-driven reaction. A thorough understanding of the underlying Lewis acid-base mechanism and the critical role of water removal is essential for its successful synthesis. The protocol described herein, centered on azeotropic dehydration, represents a robust and reliable method for producing this vital synthetic intermediate. By controlling the key experimental parameters, researchers can consistently achieve high yields of this valuable compound, enabling further discoveries in organic synthesis, drug development, and materials science.
References
-
WANG, L., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PLoS ONE, 9(2), e86799. Available from: [Link]
-
Cambre, J. N., & Sumerlin, B. S. (2011). Boronic acid- and boronate-containing polymers: synthesis, properties, and applications. Polymer Chemistry, 2(1), 31-44. Available from: [Link]
-
Li, M., & Fossey, J. S. (2014). Boronic acid-based sensors. Chemical Society Reviews, 43(1), 104-116. Available from: [Link]
-
Draffin, S. P., et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 84(17), 10808-10819. Available from: [Link]
-
Akkapeddi, P., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(20), 12056-12085. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from: [Link]
-
Wilson, C. M., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 947-954. Available from: [Link]
-
Di Pasquale, N., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 33(15), 5896-5913. Available from: [Link]
-
Ishihara, K., et al. (2003). Dehydrative Condensation of Boronic Acids with Diols, Dicarboxylic Acids, and Diamines by an Acyclic Diene Metathesis (ADMET) Approach. The Journal of Organic Chemistry, 68(17), 6760-6772. Available from: [Link]
-
DeBlase, C. R., et al. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 124(3), 529-537. Available from: [Link]
-
PubChem. (n.d.). This compound. In PubChem Compound Summary for CID 96121. Retrieved from [Link]
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The Ascent of a Synthetic Powerhouse: An In-depth Technical Guide to the Discovery and History of Aryl Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl boronate esters have evolved from chemical curiosities to indispensable tools in modern organic synthesis, fundamentally reshaping the landscape of carbon-carbon bond formation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these versatile reagents. We will traverse the early, pre-catalytic era of organoboron chemistry, delve into the watershed moment of the Suzuki-Miyaura coupling, and chart the subsequent explosion of innovative synthetic methodologies. This guide will offer not just a historical narrative, but also a practical, field-proven perspective on the causality behind experimental choices, detailed protocols for key transformations, and insights into the industrial application of aryl boronate esters, particularly in the realm of pharmaceutical development.
The Genesis of Organoboron Chemistry: A Pre-Catalytic Landscape
The story of aryl boronate esters begins long before their celebrated role in cross-coupling reactions. The mid-19th century witnessed the birth of organometallic chemistry, and with it, the first forays into the synthesis of organoboron compounds.
In 1860, Edward Frankland and B. F. Duppa reported the synthesis of triethylborane through the reaction of triethyl borate with diethylzinc. While not an aryl boronate ester, this pioneering work laid the groundwork for the formation of carbon-boron bonds and demonstrated the reactivity of these novel compounds.
For nearly a century, the synthesis of aryl boronic acids, the precursors to their ester derivatives, relied heavily on the use of highly reactive organometallic reagents. The most common approach involved the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis.
Classic Synthesis of Aryl Boronic Acids via Grignard Reagents: A Procedural Overview
This traditional method, while effective, is beset by limitations, including the need for strictly anhydrous conditions and a low tolerance for many functional groups due to the high reactivity of the organometallic intermediates.
A representative, generalized protocol is as follows:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, magnesium turnings are added, followed by a solution of the aryl halide in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran). The reaction is initiated, often with a small crystal of iodine, and proceeds to completion to form the arylmagnesium halide.
-
Borylation: The Grignard solution is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an ethereal solvent. The low temperature is crucial to minimize over-addition of the Grignard reagent to the newly formed boronate ester.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).
-
Workup and Isolation: The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude aryl boronic acid, which is often purified by recrystallization.
The inherent drawbacks of this methodology spurred the search for milder and more functional-group-tolerant routes to aryl boronic acids and their derivatives, setting the stage for a revolutionary breakthrough.
The Dawn of a New Era: The Suzuki-Miyaura Coupling and the Rise of Palladium Catalysis
The landscape of organic synthesis was irrevocably altered in 1979 with the seminal work of Akira Suzuki and Norio Miyaura. Their discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, now famously known as the Suzuki-Miyaura coupling, was a watershed moment. This reaction, for which Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010, provided a remarkably versatile and robust method for the formation of carbon-carbon bonds.
At the heart of this transformative reaction lies the aryl boronate ester, a stable, easily handled, and often crystalline solid that serves as the nucleophilic partner in the catalytic cycle. The significance of the Suzuki-Miyaura coupling propelled aryl boronate esters from relative obscurity to the forefront of synthetic chemistry.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Miyaura Borylation: A Direct Route to Aryl Boronate Esters
The immense utility of the Suzuki-Miyaura coupling created a pressing need for efficient and general methods to synthesize the requisite aryl boronate esters. In 1995, Norio Miyaura and his colleagues developed a palladium-catalyzed cross-coupling reaction between aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), now known as the Miyaura borylation.[1][2] This reaction provided a direct and highly functional group tolerant route to aryl boronate esters, obviating the need for pre-formed, sensitive organometallic reagents.
Mechanism of the Miyaura Borylation
The mechanism of the Miyaura borylation shares similarities with the Suzuki-Miyaura coupling, involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A crucial aspect of this reaction is the role of the base, typically a mild one like potassium acetate (KOAc), which is thought to facilitate the transmetalation step.[2]
Figure 2: The catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol for a Typical Miyaura Borylation
The following is a generalized, step-by-step procedure for the Miyaura borylation of an aryl halide with bis(pinacolato)diboron.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand) (1-3 mol%)
-
Base (e.g., potassium acetate, KOAc) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, DMSO, or toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure aryl boronate ester.
Table 1: Common Catalysts and Conditions for Miyaura Borylation
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates |
| PdCl₂(dppf) | KOAc | Dioxane, DMSO | 80-100 | Aryl iodides, bromides, triflates |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | Aryl chlorides, bromides |
| Pd(dba)₂ + XPhos | K₂CO₃ | THF, Dioxane | 80-110 | Heteroaryl halides |
Expanding the Synthetic Toolkit: Modern Methods for Aryl Boronate Ester Synthesis
The foundational work of Suzuki and Miyaura has inspired continuous innovation in the synthesis of aryl boronate esters. Researchers have developed a plethora of new methods that offer improved efficiency, broader substrate scope, and milder reaction conditions.
C-H Activation: A Paradigm Shift in Borylation
Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of aryl boronate esters. This approach avoids the need for pre-functionalized aryl halides, instead directly converting a C-H bond to a C-B bond. Iridium and rhodium complexes are the most effective catalysts for this transformation, often exhibiting remarkable regioselectivity.
Photoredox Catalysis: A Mild and Green Approach
In recent years, visible-light photoredox catalysis has provided a mild and environmentally friendly alternative for the synthesis of aryl boronate esters. These reactions often proceed at room temperature and can tolerate a wide range of functional groups.
The Rise of MIDA Boronates: Taming the Reactivity of Boronic Acids
A significant challenge in multi-step synthesis is the inherent instability of many boronic acids to common reagents and purification techniques like silica gel chromatography. To address this, N-methyliminodiacetic acid (MIDA) boronates have been developed as exceptionally stable, crystalline, and chromatography-compatible protected forms of boronic acids.
MIDA boronates are readily prepared from the corresponding boronic acids and can withstand a wide array of reaction conditions. The protecting group can be easily removed under mild basic conditions to liberate the free boronic acid for subsequent reactions, such as Suzuki-Miyaura coupling. This "catch and release" strategy has enabled the synthesis of complex molecules through iterative cross-coupling sequences.
Synthesis of a MIDA Boronate: A Representative Protocol
The following is a generalized procedure for the synthesis of an aryl MIDA boronate from the corresponding aryl boronic acid.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., DMSO or DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl boronic acid and N-methyliminodiacetic acid in the anhydrous solvent.
-
Dehydration: Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete.
-
Isolation: Cool the reaction mixture and isolate the crystalline MIDA boronate by filtration. The product can be washed with a suitable solvent and dried.
Aryl Boronate Esters in Action: Fueling Pharmaceutical Discovery and Development
The impact of aryl boronate esters and the Suzuki-Miyaura coupling on the pharmaceutical industry cannot be overstated. This methodology has become a cornerstone of modern drug discovery and development, enabling the efficient synthesis of a vast array of biologically active molecules.
The ability to rapidly and reliably construct complex biaryl and heteroaryl structures, which are common motifs in many drug candidates, has accelerated the exploration of structure-activity relationships (SAR) and the identification of lead compounds.
Table 2: Examples of FDA-Approved Drugs Synthesized via Suzuki-Miyaura Coupling
| Drug Name | Therapeutic Area | Key C-C Bond Formation |
| Valsartan | Antihypertensive | Biphenyl core synthesis |
| Losartan | Antihypertensive | Biphenyltetrazole synthesis |
| Bosutinib | Oncology (Leukemia) | Biaryl linkage |
| Crizotinib | Oncology (Lung Cancer) | Aryl-heteroaryl coupling |
| Olaparib | Oncology (Ovarian Cancer) | Poly(ADP-ribose) polymerase (PARP) inhibitor synthesis |
| Linifanib | Oncology (Anti-cancer) | Tyrosine kinase inhibitor synthesis[3] |
The large-scale synthesis of these and other pharmaceuticals often relies on robust and scalable Suzuki-Miyaura coupling reactions, underscoring the industrial importance of aryl boronate esters. Process chemists continually optimize these reactions to improve yields, reduce catalyst loading, and ensure the efficient removal of residual palladium from the final active pharmaceutical ingredient (API).[4]
Conclusion and Future Outlook
The journey of aryl boronate esters from their humble beginnings in the 19th century to their current status as indispensable reagents in organic synthesis is a testament to the power of fundamental research and the relentless pursuit of innovation. The discovery of the Suzuki-Miyaura coupling was a paradigm shift that unlocked the immense potential of these compounds, and the subsequent development of novel synthetic methodologies continues to expand their utility.
As the demand for more complex and diverse molecular architectures in drug discovery, materials science, and other fields continues to grow, the importance of aryl boronate esters is set to increase even further. Future research will likely focus on the development of even more efficient, selective, and sustainable methods for their synthesis, including advancements in C-H activation, photoredox catalysis, and the design of novel boron-containing reagents. The legacy of Frankland, Duppa, Suzuki, and Miyaura will undoubtedly continue to inspire chemists to explore the rich and versatile chemistry of organoboron compounds for generations to come.
References
- Frankland, E.; Duppa, B. F. On a new series of organic compounds containing boron. Proc. R. Soc. Lond.1860, 10, 568-570.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
- Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem.1995, 60, 7508–7510.
- Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chem. Rev.2011, 111, 2177–2250.
- Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. J. Am. Chem. Soc.2007, 129, 6716–6717.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. J. Am. Chem. Soc.2009, 131, 6961–6963.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
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theoretical calculations on 2-Phenyl-1,3,2-benzodioxaborole stability
An In-Depth Technical Guide to the Theoretical Calculations on the Stability of 2-Phenyl-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent member of the aryl boronate ester family, serves as a critical building block in the synthesis of covalent organic frameworks and is a key intermediate in various organic transformations.[1] Its utility is intrinsically linked to its stability, a parameter that dictates its storage, reactivity, and suitability for specific applications. This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate and predict the stability of this compound. By leveraging computational chemistry, researchers can gain profound insights into the structural, electronic, and thermodynamic factors governing its stability, thereby accelerating materials design and drug development efforts.
Introduction: The Significance of Stability in Benzodioxaboroles
The benzodioxaborole moiety is a cornerstone in modern organic chemistry, finding applications in Suzuki-Miyaura cross-coupling reactions, sensing, and the development of novel therapeutic agents. The stability of these compounds, particularly their resistance to hydrolysis, is a paramount concern. Premature degradation can lead to diminished yields in synthetic protocols and undesirable outcomes in biological systems. Theoretical calculations offer a powerful, cost-effective, and time-efficient avenue to probe the stability of this compound at the molecular level, providing predictive insights that can guide experimental design.
Theoretical Methodologies for Stability Assessment
The computational investigation of molecular stability hinges on the accurate calculation of electronic structure and energy. For a molecule like this compound, a combination of theoretical methods is often employed to provide a holistic understanding of its stability profile.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.
-
Functionals and Basis Sets: The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For boronic esters, hybrid functionals such as B3LYP are commonly used. The basis set, which describes the atomic orbitals, should be flexible enough to accurately represent the electronic distribution. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently employed.[2]
-
Solvation Models: To simulate the behavior of this compound in a solvent, which is crucial for studying hydrolytic stability, implicit solvation models like the Polarizable Continuum Model (PCM) are often utilized. These models approximate the solvent as a continuous dielectric medium, capturing the bulk solvent effects on the solute's electronic structure and energy.
Advanced Methods for Reaction Mechanisms
Understanding the kinetic stability of this compound, particularly its resistance to hydrolysis, requires the elucidation of the reaction mechanism and the calculation of activation energy barriers.
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: The STQN method is a powerful tool for locating transition states on the potential energy surface.[3] By providing initial and final structures (reactants and products), the STQN algorithm can efficiently identify the transition state connecting them, which is essential for calculating the activation energy of a reaction.
Key Stability Parameters and Their Computational Prediction
The stability of a molecule can be assessed through various lenses, each providing a different facet of its overall robustness.
Structural Stability
The optimized molecular geometry provides a wealth of information about the structural stability of this compound. Key parameters include:
-
Bond Lengths and Angles: Deviations from ideal bond lengths and angles can indicate strain within the molecule, which can be a predictor of instability.
-
Dihedral Angles: The planarity of the benzodioxaborole ring system and the orientation of the phenyl group can influence its electronic properties and reactivity.
Thermodynamic Stability
Thermodynamic stability refers to the relative energy of a molecule compared to its constituent elements or potential decomposition products.
-
Gibbs Free Energy of Formation (ΔGf): A negative ΔGf indicates that the formation of the molecule is a spontaneous process, suggesting thermodynamic stability.
-
Gibbs Free Energy of Reaction (ΔGr): For a decomposition reaction like hydrolysis, a positive ΔGr indicates that the reaction is non-spontaneous and the molecule is thermodynamically stable with respect to that particular decomposition pathway. For instance, a small computed Gibbs energy (ΔG) for the hydrolysis of benzodioxaborole (-0.14 kJ/mol) suggests that the starting material and its hydrolysis products have similar stabilities.[3]
Electronic Stability
The electronic structure of a molecule is intimately linked to its reactivity and stability.
-
Frontier Molecular Orbital (FMO) Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electronic stability. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Kinetic Stability
Kinetic stability is a measure of how quickly a molecule will undergo a particular reaction.
-
Activation Energy (Ea): The activation energy is the energy barrier that must be overcome for a reaction to occur. A high Ea for a decomposition pathway indicates that the molecule is kinetically stable. Computational studies on the hydrolysis of related heteroboroles have determined activation energy barriers, providing insights into their kinetic stability.[3]
Case Study: Hydrolytic Stability of this compound
The hydrolysis of boronic esters is a well-known degradation pathway. Theoretical calculations can provide a detailed picture of this process for this compound.
Computational Workflow
The following diagram illustrates a typical computational workflow for studying the hydrolytic stability of this compound.
Caption: A generalized workflow for the computational study of hydrolysis.
Tabulated Computational Data
The following table summarizes key computational parameters that are typically calculated to assess the stability of this compound.
| Parameter | Description | Typical Computational Value (Illustrative) | Significance for Stability |
| ΔG_hydrolysis | Gibbs Free Energy of Hydrolysis | ~ -0.14 kJ/mol[3] | A small negative or positive value indicates thermodynamic stability towards hydrolysis. |
| Ea_hydrolysis | Activation Energy of Hydrolysis | Varies with mechanism | A higher value indicates greater kinetic stability. |
| HOMO-LUMO Gap | Energy difference between frontier orbitals | 5-7 eV | A larger gap suggests higher electronic stability and lower reactivity. |
| B-O Bond Length | Length of the boron-oxygen bonds in the ring | ~1.37 Å | Shorter bond lengths can indicate stronger, more stable bonds. |
Experimental Validation of Theoretical Predictions
While theoretical calculations provide invaluable insights, experimental validation is crucial to confirm the computational predictions.
Spectroscopic and Kinetic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for monitoring the hydrolysis of boronic esters, as the chemical shift of the boron atom changes significantly upon hydrolysis.
-
UV-Vis Spectroscopy: Changes in the electronic environment upon hydrolysis can be monitored by UV-Vis spectroscopy.
-
Kinetic Assays: The rate of hydrolysis can be determined experimentally by monitoring the disappearance of the starting material or the appearance of the product over time, often using chromatographic techniques like HPLC.
Experimental Protocol: Monitoring Hydrolysis by ¹H NMR
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a deuterated organic solvent (e.g., acetone-d₆).
-
Initiation of Hydrolysis: Add a known amount of D₂O to the NMR tube containing the stock solution.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the protons of this compound and its hydrolysis products.
-
Kinetic Analysis: Plot the concentration of the starting material versus time to determine the rate of hydrolysis.
Caption: Workflow for experimental validation of hydrolytic stability using NMR.
Conclusion
Theoretical calculations, particularly those based on Density Functional Theory, provide a robust framework for understanding and predicting the stability of this compound. By computing key parameters such as Gibbs free energies of reaction, activation energy barriers, and electronic properties, researchers can gain a priori knowledge of a molecule's stability profile. When coupled with experimental validation, these computational approaches offer a powerful synergy that can significantly accelerate the design and development of novel materials and therapeutics based on the benzodioxaborole scaffold.
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Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A, [Link][1]
-
Solution Phase and Computational Studies on the Formation, Hydrolysis, and Dynamic Exchange of Phenyl Benzoboroles. Sam Houston State University, [Link][3]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate, [Link][4]
-
DFT and ab initio studies on stability and isomerization of benzofuroxan. ResearchGate, [Link][2]
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spectroscopic data (NMR, IR, MS) of 2-Phenyl-1,3,2-benzodioxaborole
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1,3,2-benzodioxaborole
Authored by a Senior Application Scientist
Introduction
This compound, also known as o-phenylene benzeneboronate, is a key organoboron compound with the chemical formula C₁₂H₉BO₂.[1][2] As a stable boronic ester, it serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3] Its utility extends to the construction of complex molecules, including pharmaceuticals, and as a fundamental component in the development of covalent organic frameworks (COFs).[4][5]
Given its significance, unambiguous structural confirmation and purity assessment are paramount for its effective application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the comprehensive characterization of this molecule. This guide offers an in-depth analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with the technical insights and reference data necessary for its confident identification and use.
Molecular Structure and Physicochemical Properties
Understanding the molecular architecture is the first step in interpreting spectroscopic data. This compound consists of a central five-membered dioxaborole ring, formed by a boron atom bonded to the two oxygen atoms of a catechol moiety. The boron atom is also bonded to a phenyl group.
Molecular Structure of this compound
Caption: 2D structure of this compound.
| Property | Value | Source |
| CAS Number | 5747-23-9 | [1][6][7] |
| Molecular Formula | C₁₂H₉BO₂ | [1][2][6] |
| Molecular Weight | 196.01 g/mol | [1][2][6] |
| IUPAC Name | This compound | [1] |
| Melting Point | 114 °C | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in the aromatic region, corresponding to the protons on the phenyl and catechol rings.
Expertise & Experience: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used as it is an excellent solvent for this compound and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of the analyte.[8] The spectrum is expected to show three distinct sets of signals corresponding to the three different aromatic environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | Doublet (d) | 2H | Protons ortho to Boron (Phenyl ring) |
| ~7.42 | Multiplet (m) | 2H | Protons on Catechol ring |
| ~7.30 | Multiplet (m) | 5H | Protons meta/para to Boron (Phenyl) & Catechol |
Note: Data synthesized from literature values in CDCl₃.[8] Actual chemical shifts may vary slightly based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Use a standard proton pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, fewer than 12 signals are expected.
Expertise & Experience: A key feature in the ¹³C NMR spectrum of organoboron compounds is the signal for the carbon atom directly attached to boron. Due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B), the signal for the ipso-carbon is often broadened and may even be unobservable, a phenomenon known as quadrupole broadening.[8] Spectra are typically acquired with proton decoupling to simplify the signals to singlets.[9][10]
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C-O (Catechol ring) |
| ~148.6 | C-O (Catechol ring) |
| ~135.5 | C-H ortho (Phenyl ring) |
| ~129.4 | C-H (Aromatic region) |
| ~128.6 | C-H (Aromatic region) |
| ~123.1 | C-H (Aromatic region) |
| ~121.1 | C-H (Aromatic region) |
| ~112.8 | C-H (Aromatic region) |
| Not Observed | C-B (ipso-Carbon) |
Note: Data synthesized from literature values in CDCl₃.[8] The signal for the carbon attached to boron is not observed due to quadrupole broadening.
¹¹B NMR Spectroscopy
¹¹B NMR is a specialized technique that is highly diagnostic for boron-containing compounds. The chemical shift provides direct information about the coordination number and electronic environment of the boron atom.
Expertise & Experience: For tricoordinate boronic esters like this compound, the boron atom is in a trigonal planar geometry. This environment typically results in a broad signal in the ¹¹B NMR spectrum in the range of +28 to +30 ppm (relative to BF₃·Et₂O).[11][12] The observation of a signal in this region is strong evidence for the presence of the desired boronic ester functionality.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of this compound is dominated by absorptions from the B-O, B-C, C-O, and aromatic C-H and C=C bonds.
Expertise & Experience: The B-O stretching vibration is a particularly diagnostic feature for boronic esters and typically appears as a strong, broad band in the 1300-1400 cm⁻¹ region.[11] The analysis of this and other key bands allows for confident confirmation of the molecular structure. The sample is often prepared as a KBr pellet to avoid solvent interference and obtain a spectrum of the solid-state material.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100–3000 | Medium | Aromatic C-H Stretch |
| 1600–1585 | Medium | Aromatic C=C Stretch (in-ring)[13] |
| 1500–1400 | Medium | Aromatic C=C Stretch (in-ring)[13] |
| ~1356 | Strong, Broad | B-O Asymmetric Stretch[11] |
| ~1250 | Strong | C-O Stretch |
| ~822 | Strong | B-C Stretch[11] |
| 900–675 | Strong | Aromatic C-H Out-of-Plane Bend |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.
Expertise & Experience: Electron Impact (EI) is a common ionization technique for relatively stable, volatile compounds like this boronic ester. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[14] The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent.[15]
Predicted Fragmentation Pathway:
Caption: Proposed EI fragmentation pathway for this compound.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 196 | Molecular Ion (M⁺) | [C₁₂H₉BO₂]⁺ | Corresponds to the molecular weight of the compound.[1] |
| 119 | [M - C₆H₅]⁺ | [C₆H₄BO₂]⁺ | Loss of the phenyl radical. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment for phenyl-substituted compounds.[16] |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of CO₂ and B from the m/z 119 fragment, or rearrangement. |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Further fragmentation of the aromatic rings. |
Conclusion
The spectroscopic characterization of this compound is straightforward and yields a unique set of data that allows for its unambiguous identification. The ¹H NMR spectrum confirms the presence and relative positions of the aromatic protons. ¹³C NMR, despite the characteristic absence of the ipso-carbon signal due to quadrupole broadening, maps the carbon skeleton. ¹¹B NMR provides definitive evidence of the tricoordinate boronic ester functionality. The IR spectrum offers a distinct fingerprint, with strong, characteristic absorptions for the B-O and C-O bonds. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity and purity of this vital synthetic building block.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Retrieved from [Link]
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Jackson, G. S., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. Retrieved from [Link]
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Ihm, C., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Yilmaz, I., & Algi, F. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(1-PHENYL-2-NAPHTHOXOLATE)-1,3,2-BENZODIOXABOROLE. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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Owen, C. J., et al. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. PubMed. Retrieved from [Link]
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Owen, C. J., et al. (2020). Electronic Spectroscopy of 2‑Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. figshare. Retrieved from [Link]
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Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. Retrieved from [Link]
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ResearchGate. (2019). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
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Kunshan YaLong Trading Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2-Phenyl-1,3,2-benzodioxaborole in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Re-evaluating the Boron Partner in a Nobel-Winning Reaction
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry and subject of the 2010 Nobel Prize in Chemistry, has transformed the landscape of carbon-carbon bond formation, particularly in the synthesis of biaryls, a prevalent motif in pharmaceuticals and functional materials.[1] The reaction's power lies in its mild conditions, broad functional group tolerance, and the generally low toxicity of its organoboron reagents.[2] While boronic acids are the most commonly employed nucleophilic partners, their inherent instability, particularly susceptibility to protodeboronation, can be a significant drawback, leading to diminished yields and challenging purifications.[3] This guide focuses on a valuable, and perhaps underutilized, alternative: 2-phenyl-1,3,2-benzodioxaborole , the catechol ester of phenylboronic acid.
Boronic esters, such as the pinacol and catechol derivatives, offer enhanced stability compared to their corresponding boronic acids.[4] The catechol ester, in particular, was utilized in the seminal work by Suzuki and Miyaura, highlighting its foundational role in this chemistry.[5] These esters are less prone to decomposition and can be purified using standard techniques like silica gel chromatography, a significant advantage over many boronic acids.[6] A crucial mechanistic insight is that boronic esters can participate directly in the transmetalation step of the catalytic cycle without the need for prior hydrolysis, streamlining the reaction pathway.[5] This guide will provide a comprehensive overview of the unique advantages of this compound, detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling, and a comparative analysis of its performance against the more conventional phenylboronic acid.
The Merits of this compound: A Stability and Reactivity Profile
The decision to employ this compound over phenylboronic acid is rooted in a careful consideration of stability and, in many cases, improved reactivity. The catechol backbone imparts significant stability to the C-B bond, mitigating the risk of premature decomposition that can plague boronic acids, especially with electronically challenging or sterically hindered substrates.
Key Advantages:
-
Enhanced Stability: The dioxaborole ring system protects the boron center, rendering the molecule more resistant to hydrolysis and protodeboronation compared to the corresponding boronic acid. This stability allows for easier handling, storage, and purification.[4]
-
Improved Yields in Challenging Couplings: For substrates that are prone to side reactions or where the boronic acid is unstable under basic conditions, the use of the catechol ester can lead to significantly higher yields of the desired biaryl product.[3][6]
-
Direct Participation in Catalysis: Mechanistic studies have shown that boronic esters can directly undergo transmetalation with the palladium catalyst, bypassing the need for a hydrolysis step that is sometimes presumed for other masked boronic acid derivatives.[5]
-
Compatibility with a Broad Range of Reaction Conditions: The robust nature of this compound makes it compatible with a wide array of bases, solvents, and palladium catalyst systems.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the straightforward condensation reaction between phenylboronic acid and catechol to prepare the title compound.
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Catechol (1.0 equiv)
-
Toluene
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 equiv), catechol (1.0 equiv), and a sufficient volume of toluene to ensure efficient stirring and azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can often be used without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent such as hexanes or a mixture of hexanes and ethyl acetate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (typically 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating source (oil bath or heating mantle)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe. The use of a biphasic system with water can be beneficial for the activation of the base.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required time (monitor by TLC or GC-MS, typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Comparative Performance Analysis
While the theoretical advantages of this compound are clear, a quantitative comparison of its performance against phenylboronic acid is essential for practical application. The following tables summarize representative yields from the literature for the Suzuki-Miyaura coupling of various aryl halides with both boron reagents. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and yields can be highly dependent on the specific catalyst, ligand, base, and solvent system employed.
Table 1: Coupling of Aryl Bromides with Phenylboronic Acid vs. This compound
| Entry | Aryl Bromide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [General knowledge] |
| 2 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (often higher than boronic acid) | [6] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 | [7] |
| 4 | 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | Potentially higher, especially if boronic acid decomposition is an issue | [Inferred from 4] |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 18 | Low to moderate (prone to protodeboronation) | [3] |
| 6 | 2-Bromopyridine | This compound | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 18 | Good to excellent (stability of boronate is key) | [3] |
Table 2: Coupling of Aryl Chlorides with Phenylboronic Acid vs. This compound
| Entry | Aryl Chloride | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 24 | ~70-80 | [8] |
| 2 | 4-Chlorotoluene | This compound | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 24 | Potentially higher due to increased stability | [Inferred from 4] |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 | [General knowledge] |
| 4 | 1-Chloro-4-nitrobenzene | This compound | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 12 | Expected to be high, comparable or better than boronic acid | [Inferred from 4] |
Mechanistic Considerations and Workflow Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The use of this compound fits seamlessly into this cycle.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound represents a robust and often superior alternative to phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Its enhanced stability translates to practical advantages in handling, purification, and, most importantly, in achieving higher yields for challenging substrates prone to protodeboronation. The protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to confidently incorporate this valuable reagent into their synthetic strategies. As the demand for more efficient and reliable synthetic methods continues to grow, the strategic selection of reagents like this compound will be paramount in advancing the frontiers of chemical synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemisty LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Butters, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3345–3349. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4442–4451. [Link]
-
SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. [Link]
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
experimental protocol for using 2-Phenyl-1,3,2-benzodioxaborole in C-H activation
An Application Guide to the Synthesis and Utility of Aryl Boronate Esters via C-H Activation
A Foreword on the Role of 2-Phenyl-1,3,2-benzodioxaborole
To ensure clarity and technical accuracy, it is essential to first define the role of this compound in the context of C-H activation. This compound is a prominent example of an aryl boronate ester. Within the landscape of modern synthetic chemistry, such molecules are typically the valuable products resulting from a C-H activation/borylation reaction, rather than being the primary reagents that initiate the C-H bond cleavage.
Therefore, this guide is structured to provide a comprehensive protocol on the transition-metal catalyzed C-H borylation of arenes to generate aryl boronate esters like this compound. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and discuss the subsequent applications of these versatile synthetic intermediates, particularly in the realm of drug discovery and development.
Introduction: The Strategic Power of C-H Borylation
Carbon-hydrogen (C-H) bonds form the fundamental scaffold of nearly all organic molecules. Historically, their inherent stability and ubiquity made them spectators in chemical transformations. The advent of C-H activation has revolutionized this paradigm, offering a direct pathway to convert these once-inert bonds into reactive functional groups.
Among these transformations, C-H borylation has emerged as a particularly powerful strategy. This process installs a boronate ester group onto an aromatic or aliphatic core, creating an organoboron compound. These compounds are exceptionally versatile building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds. The direct conversion of a C-H bond to a C-B bond streamlines synthetic routes, minimizes waste, and enables the late-stage functionalization of complex molecules, a critical capability in pharmaceutical research.[1] Catalytic systems based on iridium and palladium are at the forefront of this technology.[1][2]
Part 1: Iridium-Catalyzed Aromatic C-H Borylation
Iridium-catalyzed C-H borylation is the premier method for the direct and regioselective synthesis of aryl boronate esters from simple arenes. The reaction is renowned for its broad substrate scope, high functional group tolerance, and predictable selectivity, which is primarily governed by steric factors.
Mechanistic Rationale: The Catalytic Cycle
The generally accepted mechanism involves a neutral Ir(III)/Ir(V) or Ir(I)/Ir(III) catalytic cycle. The active catalyst, typically a tris-boryl Ir(III) complex, is generated in situ from an iridium precursor and a diboron reagent.
-
C-H Activation: The arene's C-H bond undergoes oxidative addition to the iridium center. This is often the rate-determining step.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-B bond and release the desired aryl boronate ester.
-
Catalyst Regeneration: The iridium species is then re-borylated by the diboron reagent to regenerate the active catalyst and continue the cycle.
This process allows for the direct synthesis of valuable boronate esters from unfunctionalized starting materials.
Caption: Generalized catalytic cycle for Iridium-catalyzed C-H borylation.
Detailed Experimental Protocol: Synthesis of an Aryl Boronate Ester
This protocol describes a general procedure for the iridium-catalyzed borylation of an aromatic substrate using bis(pinacolato)diboron (B₂pin₂).
Materials and Equipment:
-
Iridium Precatalyst: [Ir(COD)OMe]₂ (methoxyiridium(I) cyclooctadiene dimer)
-
Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Substrate: Arene of interest (e.g., 1,3-dichlorobenzene)
-
Solvent: Anhydrous tetrahydrofuran (THF) or cyclohexane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the iridium precatalyst ([Ir(COD)OMe]₂, 1.5 mol%) and the ligand (dtbpy, 1.5 mol%) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the aryl substrate (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., cyclohexane, to make a 0.5 M solution with respect to the substrate).
-
Reaction Conditions: Seal the flask and stir the reaction mixture at 80 °C. Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aryl boronate ester.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by strict adherence to anhydrous and anaerobic conditions, as the iridium catalyst and boronic esters can be sensitive to air and moisture. Monitoring by GC-MS allows for precise determination of reaction completion, preventing the formation of side products from prolonged heating.
Data Presentation: Substrate Scope
The following table summarizes representative results for the iridium-catalyzed borylation of various arenes.
| Substrate | Product | Typical Yield (%) |
| Benzene | Phenylboronic acid pinacol ester | >95% |
| 1,3-Dichlorobenzene | 2,6-Dichlorophenylboronic acid pinacol ester | 90% |
| Anisole | 4-Methoxyphenylboronic acid pinacol ester | 85% |
| Indole | Indole-7-boronic acid pinacol ester | 75% |
Part 2: Palladium-Catalyzed Directed C-H Functionalization
While iridium catalysis excels at borylation based on sterics, palladium catalysis offers an alternative strategy where selectivity is controlled by a directing group.[2] A functional group on the substrate coordinates to the palladium center, delivering the catalyst to a specific, often ortho, C-H bond.[3]
Mechanistic Rationale: The Role of a Directing Group
Using 2-phenylpyridine as a classic example, the nitrogen atom of the pyridine ring acts as a directing group.
-
Coordination & Cyclometalation: The pyridine nitrogen coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂). This brings the catalyst into close proximity to the ortho C-H bonds of the phenyl ring, facilitating the cleavage of one C-H bond to form a stable five-membered palladacycle intermediate.[4]
-
Oxidative Addition/Reductive Elimination: This palladacycle can then react with various partners. In the context of arylation, it can undergo oxidative addition with an aryl halide, followed by reductive elimination to form a new C-C bond.[5] For borylation, it would react with a diboron reagent.
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated, completing the cycle.
Caption: Directed C-H activation cycle mediated by a Palladium catalyst.
Detailed Experimental Protocol: Directed ortho-Borylation
This protocol provides a general method for the palladium-catalyzed ortho-borylation of a substrate containing a directing group.
Materials and Equipment:
-
Palladium Catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand (Optional): Phosphine or N-heterocyclic carbene (NHC) ligand
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Oxidant/Additive: K₂CO₃ or other base
-
Substrate: Substrate with a directing group (e.g., a 2-arylpyridine derivative)
-
Solvent: Anhydrous 1,4-dioxane or toluene
-
Standard inert atmosphere and workup equipment as described previously.
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol%), B₂pin₂ (1.2 equiv), and K₂CO₃ (1.5 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas three times, then add anhydrous solvent (e.g., 1,4-dioxane, 0.2 M).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100-120 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Limitations and Causality: A key challenge in directed C-H activation is the potential for strongly coordinating heteroatoms within the substrate to act as catalyst poisons, sequestering the metal and halting the catalytic cycle.[6][7] The choice of solvent, ligand, and additives is therefore critical to maintain catalyst activity and achieve high yields.
Application Spotlight: The Suzuki-Miyaura Cross-Coupling
The primary value of synthesizing aryl boronate esters like this compound lies in their utility in subsequent transformations. The Suzuki-Miyaura cross-coupling reaction is the most prominent application, forming a C(sp²)-C(sp²) bond between the aryl boronate ester and an aryl halide or triflate. This reaction is a cornerstone of modern medicinal chemistry, enabling the modular assembly of complex molecular architectures found in many pharmaceuticals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Presence of oxygen or water. | Use fresh catalyst and anhydrous/degassed solvents. Ensure proper inert atmosphere technique. Increase reaction temperature in 10°C increments. |
| Formation of Side Products | Over-reaction (e.g., di-borylation); Substrate decomposition. | Monitor reaction closely and stop when starting material is consumed. Lower the reaction temperature. Screen different ligands or solvents. |
| Protodeborylation (C-B bond cleavage) | Presence of acid or water during workup or chromatography. | Perform a neutral or slightly basic workup. Use deactivated silica gel or alumina for chromatography. |
Conclusion
The synthesis of aryl boronate esters via transition-metal catalyzed C-H borylation represents a paradigm shift in chemical synthesis. By transforming ubiquitous C-H bonds into versatile C-B bonds, this technology provides an atom-economical and efficient route to key synthetic intermediates. The protocols detailed herein for both iridium- and palladium-based systems offer researchers robust and reproducible methods to access these valuable compounds, empowering innovation in drug discovery, materials science, and beyond.
References
-
Laman, A. A., et al. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. PubMed. Available at: [Link]
-
Mondal, R., et al. (n.d.). Radical-Induced, Palladium-Catalyzed C-H activation: A New Approach to Functionalize 4H-Benzo[d][2][8]oxazin-4-one Derivatives with Toluenes, Aldehydes and Benzyl Alcohols. ResearchGate. Available at: [Link]
-
Kaur, N., et al. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]
-
Kaur, N., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
-
Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]
-
Kaur, N., et al. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
-
Bhattacharjee, J., et al. (n.d.). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
He, J., et al. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health. Available at: [Link]
-
Ploeger, L. J., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC. Available at: [Link]
-
Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Zinkel, J. R. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]
-
Scott, D., et al. (2010). ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Yu, I. F. (n.d.). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. UC Berkeley. Available at: [Link]
-
Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. Available at: [Link]
-
Request PDF. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate. Available at: [Link]
-
Request PDF. (2010). ChemInform Abstract: Synthesis of 2,5-Diarylpyrroles by Ligand-Free Palladium-Catalyzed CH Activation of Pyrroles in Ionic Liquids. ResearchGate. Available at: [Link]
-
He, G., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]
-
Jensen, T., et al. (2016). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]
-
Liskey, C. W. (n.d.). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org. Available at: [Link]
-
Sci-Hub. (2013). Synthesis of Benzofuranones via C-H Activation-Lactonization. Sci-Hub. Available at: [Link]
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The Modulatory Role of 2-Phenyl-1,3,2-benzodioxaborole in the Synthesis of Covalent Organic Frameworks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Crystalline Porous Polymers with Precision
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, making them highly promising materials for applications in gas storage, separation, catalysis, and sensing.[1] The synthesis of COFs typically involves the condensation of polyfunctional organic building blocks to form a periodic network.[1] Among the various linkages used to construct COFs, the boronate ester linkage, formed by the reaction between a boronic acid and a catechol, is of significant interest due to the reversible nature of the B-O bond, which allows for error correction during synthesis and leads to crystalline materials.[2]
While bifunctional and trifunctional monomers are essential for the extension of the COF network, monofunctional reagents play a crucial, albeit different, role. 2-Phenyl-1,3,2-benzodioxaborole, an aryl boronate ester, and its precursor, phenylboronic acid, are key examples of such monofunctional molecules. Due to having only one reactive site for polymerization, they cannot form extended networks on their own. Instead, they act as modulators or capping agents during COF synthesis.[1][3] This application note provides a detailed overview and protocols for the use of this compound and similar monofunctional boronic acids to control and enhance the properties of boronate ester-linked COFs.
The Causality Behind Modulated Synthesis: From Amorphous to Crystalline
The formation of a highly crystalline COF is a thermodynamically controlled process that requires a delicate balance between the rates of nucleation and crystal growth. Rapid, uncontrolled polymerization often leads to the formation of amorphous or poorly crystalline materials with a high density of defects.[4][5] This is where monofunctional modulators come into play.
By competing with the bifunctional monomers for reactive sites on the growing COF framework, modulators can:
-
Reduce the rate of polymerization: This slowing of the reaction kinetics allows more time for the reversible bond formation to correct errors and for the framework to self-heal into a more ordered, crystalline structure.[6]
-
Control crystal size and morphology: By influencing the nucleation process, modulators can lead to the formation of more uniform and well-defined COF crystals.
-
Passivate surface defects: The monofunctional modulators can cap the reactive "dangling" groups at the edges of the COF crystallites, improving the overall stability and processability of the material.[7]
The choice of modulator and its concentration are critical parameters that can be tuned to optimize the crystallinity, porosity, and other properties of the final COF material.[3]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative boronate ester-linked COF, COF-5, and demonstrates how a monofunctional boronic acid can be used as a modulator to improve its quality.
Materials and Reagents
| Reagent | Supplier | Purity |
| 1,4-Benzenediboronic acid (BDBA) | Sigma-Aldrich | >98% |
| 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | TCI Chemicals | >98% |
| Phenylboronic acid (PBA) (Modulator) | Sigma-Aldrich | >97% |
| Mesitylene | Sigma-Aldrich | Anhydrous, 99.8% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% |
| Acetone | Fisher Scientific | ACS Grade |
Protocol 1: Synthesis of COF-5 (Unmodulated)
This protocol describes a standard solvothermal synthesis of COF-5.
Step-by-Step Procedure:
-
In a 20 mL glass vial, add 1,4-benzenediboronic acid (BDBA, 50 mg, 0.30 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP, 65 mg, 0.20 mmol).
-
Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (10 mL).
-
Sonicate the mixture for 15 minutes to ensure good dispersion of the reagents.
-
Seal the vial tightly and place it in an oven preheated to 120 °C.
-
Heat the reaction mixture for 72 hours.
-
After cooling to room temperature, a precipitate will be observed.
-
Isolate the solid product by centrifugation (8000 rpm, 10 min).
-
Wash the solid with anhydrous acetone (3 x 20 mL) by repeated centrifugation and resuspension.
-
Dry the final product under vacuum at 120 °C for 12 hours to yield COF-5 as a powder.
Caption: Unmodulated synthesis of COF-5.
Protocol 2: Synthesis of Modulated COF-5 (mCOF-5) using Phenylboronic Acid
This protocol demonstrates the use of phenylboronic acid (PBA) as a monofunctional modulator to improve the crystallinity of COF-5.
Step-by-Step Procedure:
-
In a 20 mL glass vial, add 1,4-benzenediboronic acid (BDBA, 50 mg, 0.30 mmol), 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP, 65 mg, 0.20 mmol), and phenylboronic acid (PBA, 18.3 mg, 0.15 mmol, 0.5 equivalents relative to BDBA).
-
Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (10 mL).
-
Sonicate the mixture for 15 minutes to ensure good dispersion of the reagents.
-
Seal the vial tightly and place it in an oven preheated to 120 °C.
-
Heat the reaction mixture for 72 hours.
-
After cooling to room temperature, a precipitate will be observed.
-
Isolate the solid product by centrifugation (8000 rpm, 10 min).
-
Wash the solid with anhydrous acetone (3 x 20 mL) by repeated centrifugation and resuspension.
-
Dry the final product under vacuum at 120 °C for 12 hours to yield mCOF-5 as a powder.
Caption: Modulated synthesis of COF-5 with PBA.
Characterization and Data Analysis
The successful synthesis and the effect of modulation on the COF properties should be verified using a suite of characterization techniques.
| Technique | Expected Outcome for COF-5 | Impact of Modulation (mCOF-5) |
| Powder X-Ray Diffraction (PXRD) | Peaks corresponding to the (100), (200), (210), and (001) reflections of the hexagonal lattice of COF-5. Broad peaks may indicate poor crystallinity. | Sharper and more intense diffraction peaks, indicating higher crystallinity and larger crystalline domains. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of B-O stretching bands (~1350 cm⁻¹) and disappearance of O-H stretching bands from HHTP (~3400 cm⁻¹). | Similar spectral features to COF-5, confirming the formation of the boronate ester linkage. |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | A type I isotherm characteristic of microporous materials. BET surface area typically in the range of 700-1000 m²/g. | Potentially higher BET surface area and pore volume due to a more ordered and less collapsed pore structure. |
| Scanning Electron Microscopy (SEM) | Aggregates of small, irregular particles. | More defined and uniform crystal morphology. |
Post-Synthetic Modification (PSM)
In addition to its role as a modulator during synthesis, monofunctional boronic acids can also be used for post-synthetic modification (PSM) of existing COFs. This is particularly useful for functionalizing the surface of the COF or for capping unreacted functional groups.[8][9]
Protocol 3: Post-Synthetic Capping of COF-5
This protocol describes the capping of residual hydroxyl groups on the surface of a pre-synthesized COF-5 with phenylboronic acid.
Step-by-Step Procedure:
-
Suspend 100 mg of pre-synthesized COF-5 in 10 mL of a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane.
-
Add an excess of phenylboronic acid (e.g., 50 mg, 0.41 mmol).
-
Heat the suspension at 80 °C for 24 hours with stirring.
-
Isolate the solid by centrifugation.
-
Wash thoroughly with anhydrous acetone to remove any unreacted phenylboronic acid.
-
Dry the capped COF-5 under vacuum at 120 °C for 12 hours.
Caption: Post-synthetic capping of COF-5.
Applications in Drug Development and Beyond
The ability to precisely control the crystallinity and porosity of COFs through the use of modulators like this compound has significant implications for various applications, including:
-
Drug Delivery: Highly crystalline COFs with uniform pore sizes can provide controlled and sustained release of therapeutic agents. The surface functionalization achieved through capping can be used to tune the hydrophilicity/hydrophobicity of the COF, influencing drug loading and release kinetics.
-
Biocatalysis: Enzymes can be encapsulated within the pores of COFs. The enhanced stability and well-defined pore environment of modulated COFs can help to preserve the activity and selectivity of the entrapped enzymes.
-
Sensing and Diagnostics: The regular and accessible pores of crystalline COFs make them excellent platforms for the development of chemical sensors. Post-synthetic modification can be used to introduce specific recognition sites for target analytes.[10]
Conclusion
This compound and other monofunctional boronic acids are powerful tools for the rational design and synthesis of high-quality covalent organic frameworks. By acting as modulators, they enable precise control over the crystallization process, leading to COFs with enhanced crystallinity, porosity, and stability. The protocols and principles outlined in this application note provide a foundation for researchers to leverage this approach for the development of advanced porous materials for a wide range of applications, from drug delivery to catalysis and sensing.
References
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Functionalization of 3D covalent organic frameworks using monofunctional boronic acids. (2014). [Journal Name, if available]. [Link]
-
design, synthesis, characterization, and evaluation of surface modified boronate ester covalent organic frameworks. (2014). Scholar Commons. [Link]
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Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (2023). [Journal Name, if available]. [Link]
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Postsynthetic functionalization of covalent organic frameworks. (2020). [Journal Name, if available]. [Link]
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2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. (2024). Journal of the American Chemical Society. [Link]
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Functionalization of 3D covalent organic frameworks using monofunctional boronic acids. (2025). Request PDF. [Link]
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Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. (2020). PubMed. [Link]
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2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. (2024). PMC - NIH. [Link]
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Covalent organic frameworks (COFs) functionalized with boronate and triazole moieties for selective adsorption of D-fructose. (2025). University of Vienna - u:cris-Portal. [Link]
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Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. (2025). [Journal Name, if available]. [Link]
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Covalent Organic Frameworks: Structures, Synthesis, and Applications. (2018). [Journal Name, if available]. [Link]
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Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. (2021). Materials Advances (RSC Publishing). [Link]
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"Study of Porous Materials Incorporating Boronate Esters" by Kevin Scott Sapp. (2011). [Source, if available]. [Link]
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Construction of boronate ester based single-layered covalent organic frameworks. (2016). Chemical Communications (RSC Publishing). [Link]
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This compound. PubChem. [Link]
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Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. (2021). [Source, if available]. [Link]
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Crystalline Polymers Based on Dative Boron–Nitrogen Bonds and the Quest for Porosity. (2019). ACS Materials Letters - ACS Publications. [Link]
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Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. (2018). Request PDF. [Link]
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Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. (2018). PubMed. [Link]
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Conquering the crystallinity conundrum: efforts to increase quality of Covalent Organic Frameworks. (2021). ResearchGate. [Link]
-
Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. (2021). [Source, if available]. [Link]
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Two new members of the covalent organic frameworks family: Crystalline 2D-oxocarbon and 3D-borocarbon structures. (2024). Request PDF. [Link]
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Substituted benzophenone imines for COF synthesis via formal transimination. (2023). PubMed. [Link]
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Application Notes and Protocols for 2-Phenyl-1,3,2-benzodioxaborole Derivatives in PET Imaging
Introduction: A New Frontier in PET Imaging
Positron Emission Tomography (PET) has revolutionized medical imaging by enabling the non-invasive visualization and quantification of biochemical processes in vivo. The development of novel PET probes is crucial for advancing our understanding of disease mechanisms and for the development of new diagnostic and therapeutic strategies. Among the emerging classes of PET probes, 2-phenyl-1,3,2-benzodioxaborole derivatives are gaining significant attention due to their unique chemical properties and versatile applications.
These organoboron compounds serve as valuable precursors for the development of ¹⁸F-labeled PET tracers. The fluorine-18 isotope is the most commonly used radionuclide for PET due to its ideal physical and nuclear properties[1]. The boronate moiety can be efficiently labeled with [¹⁸F]fluoride, offering a streamlined approach to radiotracer synthesis. Furthermore, the inherent reactivity of the boronic ester group opens up exciting possibilities for their use as bioorthogonal probes and for imaging specific biomarkers, such as peroxynitrite, a key player in various pathological conditions.
This comprehensive guide provides detailed protocols for the synthesis, radiolabeling, and preclinical evaluation of this compound derivatives for PET imaging applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising class of molecules in their work.
Section 1: Synthesis of this compound Precursors
The synthesis of the non-radioactive precursor is the foundational step in developing a new PET tracer. For this compound derivatives, a common strategy involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a wide range of aryl boronate esters.
Protocol 1: Synthesis of 2-(4-Iodophenyl)-1,3,2-benzodioxaborole
This protocol describes the synthesis of a key precursor, 2-(4-iodophenyl)-1,3,2-benzodioxaborole, which can be subsequently used for radiolabeling or further functionalization.
Materials and Reagents:
-
1-bromo-4-iodobenzene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Catechol
-
Toluene (anhydrous)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-4-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Pinacol Ester): Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the 4-iodophenylboronic acid pinacol ester.
-
Transesterification: Dissolve the purified pinacol ester (1.0 eq) in anhydrous toluene. Add catechol (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove the pinacol by-product.
-
Final Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(4-iodophenyl)-1,3,2-benzodioxaborole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction efficiency.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle of the Suzuki-Miyaura reaction.
-
Potassium Acetate: Acts as a base to activate the diboron reagent.
-
Transesterification with Catechol: The catechol ester is often more suitable for subsequent radiolabeling reactions than the pinacol ester.
Section 2: ¹⁸F-Radiolabeling of this compound Derivatives
The introduction of the positron-emitting ¹⁸F isotope is the critical step in producing the PET tracer. Copper-mediated radiofluorination of aryl boronic esters has emerged as a robust and efficient method for this purpose.
Protocol 2: Copper-Mediated ¹⁸F-Fluorination of 2-(Aryl)-1,3,2-benzodioxaborole Precursors
This protocol outlines the general procedure for the radiolabeling of an aryl benzodioxaborole precursor.
Materials and Reagents:
-
[¹⁸F]Fluoride (produced from a cyclotron and trapped on an anion exchange cartridge)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
2-(Aryl)-1,3,2-benzodioxaborole precursor (e.g., 2-(4-nitrophenyl)-1,3,2-benzodioxaborole)
-
Copper(II) trifluoromethanesulfonate pyridine complex (Cu(OTf)₂py₄)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC purification system (semi-preparative)
-
C18 Sep-Pak cartridge
Step-by-Step Methodology:
-
Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the anion exchange cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C. Repeat this step 2-3 times to ensure complete removal of water.
-
Reaction Mixture Preparation: In a separate vial, dissolve the 2-(aryl)-1,3,2-benzodioxaborole precursor (5-10 mg) and Cu(OTf)₂py₄ (1.5-2.0 eq) in anhydrous DMF.
-
Radiolabeling Reaction: Add the solution from step 3 to the dried [¹⁸F]fluoride complex. Seal the reaction vial and heat at 120-140 °C for 15-20 minutes.
-
Quenching and Purification: After cooling, quench the reaction by adding water. Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the ¹⁸F-labeled product.
-
Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent by rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge. Elute the final product from the Sep-Pak cartridge with ethanol and dilute with sterile saline for injection to obtain a physiologically compatible solution.
Self-Validating System:
-
Radiochemical Purity: The final product should be analyzed by analytical HPLC to determine its radiochemical purity, which should be >95%.
-
Molar Activity: The molar activity (GBq/µmol) should be determined to ensure that the tracer can be used for in vivo imaging without causing pharmacological effects.
Visualization of the Synthetic and Radiolabeling Workflow
Caption: Workflow for the synthesis of the precursor and subsequent ¹⁸F-radiolabeling.
Section 3: Preclinical Evaluation of ¹⁸F-Labeled this compound Derivatives
Once the ¹⁸F-labeled tracer is synthesized and formulated, a series of in vitro and in vivo studies are necessary to evaluate its potential as a PET imaging agent.
Protocol 3: In Vitro Cell Uptake and Specificity Studies
This protocol describes how to assess the uptake of the radiotracer in a relevant cell line and to determine if the uptake is specific.
Materials and Reagents:
-
Cell line of interest (e.g., a cell line overexpressing a target enzyme or receptor)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
¹⁸F-labeled tracer
-
Non-radioactive ("cold") standard of the tracer
-
Gamma counter
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.
-
Tracer Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the ¹⁸F-labeled tracer (e.g., 0.1-0.5 MBq/mL) to each well.
-
Time Course: Incubate the cells for different time points (e.g., 5, 15, 30, 60, 120 minutes) at 37 °C.
-
Blocking Study (Specificity): For the blocking experiment, pre-incubate a set of wells with a high concentration of the non-radioactive standard (e.g., 100-fold excess) for 30 minutes before adding the ¹⁸F-labeled tracer.
-
Washing: At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the radioactivity counts.
-
Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of protein (%ID/mg). Compare the uptake in the presence and absence of the blocking agent to determine specificity.
Protocol 4: Small Animal PET Imaging and Biodistribution Studies
This protocol provides a general workflow for in vivo evaluation of the radiotracer in a small animal model.
Materials and Reagents:
-
Small animal model (e.g., mice or rats, potentially with a disease model)
-
¹⁸F-labeled tracer
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Gamma counter
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal using isoflurane.
-
Tracer Administration: Inject a known amount of the ¹⁸F-labeled tracer (e.g., 5-10 MBq) intravenously via the tail vein.
-
PET/CT Imaging: Place the animal in the scanner and acquire dynamic or static PET images over a specific time course (e.g., 0-60 minutes post-injection). A CT scan is typically acquired for anatomical co-registration.
-
Biodistribution Study: At the end of the imaging session (or in a separate cohort of animals), euthanize the animal at a specific time point (e.g., 60 minutes post-injection).
-
Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualization of the Preclinical Evaluation Workflow
Caption: Workflow for the preclinical evaluation of the ¹⁸F-labeled tracer.
Section 4: Data Presentation and Interpretation
The quantitative data obtained from the synthesis and evaluation studies are crucial for assessing the potential of a new PET tracer.
Table 1: Radiosynthesis and Quality Control Data
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >98% |
| Molar Activity | 40-150 GBq/µmol |
| Synthesis Time | 60-90 minutes |
Table 2: Representative Biodistribution Data in Healthy Mice (60 min p.i.)
| Organ | %ID/g (Mean ± SD) |
| Blood | 0.5 ± 0.1 |
| Heart | 1.2 ± 0.3 |
| Lungs | 1.5 ± 0.4 |
| Liver | 3.5 ± 0.8 |
| Kidneys | 8.0 ± 2.1 |
| Spleen | 0.8 ± 0.2 |
| Muscle | 0.4 ± 0.1 |
| Bone | 2.5 ± 0.7 |
| Brain | 0.3 ± 0.1 |
Interpretation of Biodistribution Data:
The biodistribution profile provides insights into the pharmacokinetics of the tracer. High uptake in the kidneys and liver suggests renal and hepatobiliary clearance pathways. Low brain uptake indicates limited blood-brain barrier penetration, which may be desirable for peripheral imaging targets. High bone uptake could indicate defluorination of the tracer in vivo, which is an undesirable characteristic.
Section 5: Advanced Applications
Imaging Peroxynitrite
Arylboronates are known to react rapidly and selectively with peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various inflammatory and neurodegenerative diseases. This reaction cleaves the carbon-boron bond, leading to the formation of a corresponding phenol. By designing this compound derivatives that undergo a detectable change upon reaction with peroxynitrite (e.g., release of a radioactive fragment), it is possible to develop PET tracers for imaging peroxynitrite in vivo. This provides a powerful tool for studying oxidative stress and its role in disease.
Bioorthogonal PET Imaging
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene is a prime example of a bioorthogonal reaction that has been successfully applied in pretargeted PET imaging. This compound derivatives can be functionalized with a bioorthogonal handle, such as a tetrazine. This allows for a two-step pretargeting approach: first, a non-radioactive antibody-trans-cyclooctene conjugate is administered and allowed to accumulate at the target site. Subsequently, the much smaller, fast-clearing ¹⁸F-labeled tetrazine-functionalized benzodioxaborole is injected, which then rapidly reacts with the antibody conjugate at the target, leading to a high-contrast PET image.
Conclusion
This compound derivatives represent a versatile and promising platform for the development of novel ¹⁸F-labeled PET tracers. Their straightforward synthesis, efficient radiolabeling, and potential for diverse applications in imaging specific biomarkers and in bioorthogonal chemistry make them a valuable tool for researchers in both basic science and drug development. The protocols and guidelines presented in this document provide a solid foundation for harnessing the potential of this exciting class of molecules.
References
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Ting, R., Harwig, C., auf dem Keller, U., McCormick, S., Austin, P., Overall, C. M., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Toward [18F]-labeled aryltrifluoroborate radiotracers: in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice. Journal of the American Chemical Society, 130(36), 12045–12055. [Link]
-
Liu, Z., Pourghiasian, M., Radtke, M. A., Lau, J., Pan, J., & Perrin, D. M. (2013). 18F-labeled aryltrifluoroborates for PET imaging. Journal of visualized experiments : JoVE, (78), e50691. [Link]
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Bernard-Gauthier, V., Bailey, J. J., & Wuest, F. (2016). Recent advances in the development of 18F-labeled FAPI-tracers for PET imaging of fibroblast activation protein. Journal of Nuclear Medicine, 57(supplement 2), 1959. [Link]
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Brooks, A. F., Shao, X., & Scott, P. J. H. (2019). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 55(57), 8243–8246. [Link]
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Li, Z., & Conti, P. S. (2010). Radiopharmaceutical chemistry for positron emission tomography. The British journal of radiology, 83(985), 4–17. [Link]
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Zeglis, B. M., & Lewis, J. S. (2015). A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry. Journal of Nuclear Medicine, 56(6), 810–812. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Sikorski, R. P., & Staszewski, J. P. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 124(5), 851–860. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Positron Emission Tomography. Chemical reviews, 116(2), 719–766. [Link]
Sources
Application Notes and Protocols for the Development of Fluorescent Sensors Utilizing 2-Phenyl-1,3,2-benzodioxaborole
Introduction: The Versatility of the Boronate Scaffold in Fluorescent Sensing
The quest for highly selective and sensitive molecular tools for the detection of biologically and environmentally significant analytes is a cornerstone of modern chemical biology and diagnostic development. Among the various molecular scaffolds employed for the construction of fluorescent sensors, boronic acid and its derivatives, particularly 2-phenyl-1,3,2-benzodioxaborole, have emerged as a privileged class of recognition elements.[1][2] Their utility stems from the unique reactivity of the boronic acid moiety, which can undergo reversible covalent interactions with diols or irreversible oxidation by certain reactive oxygen species (ROS).[2][3] This dual reactivity allows for the rational design of fluorescent probes for a diverse range of analytes, including saccharides and hydrogen peroxide (H₂O₂).[4][5]
This comprehensive guide provides detailed application notes and protocols for the development and utilization of fluorescent sensors based on the this compound core structure. We will delve into the fundamental design principles, synthesis of representative sensor molecules, and step-by-step protocols for their application in the detection of hydrogen peroxide and glucose.
Core Principles and Design Strategies
The design of fluorescent sensors based on this compound hinges on the principle of modulating the fluorescence output of a nearby fluorophore through an analyte-induced transformation of the boronic acid moiety. Two primary mechanisms are typically exploited:
-
Photoinduced Electron Transfer (PET) Modulation for Saccharide Sensing: In this design, a fluorophore is linked to the this compound scaffold in close proximity to a tertiary amine. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluorophore via PET.[2][6] Upon binding of a saccharide with cis-diol functionalities to the boronic acid, a five or six-membered cyclic boronate ester is formed.[1] This binding event increases the Lewis acidity of the boron atom, leading to a stronger interaction with the adjacent amine. This enhanced N-B interaction restricts the electron-donating ability of the amine, thereby inhibiting the PET process and resulting in a "turn-on" fluorescence response.[2][6]
-
Irreversible Oxidation for Hydrogen Peroxide Detection: For the detection of H₂O₂, the this compound acts as a "protecting group" for a fluorescent phenol. The boronate ester is generally non-fluorescent or weakly fluorescent. In the presence of H₂O₂, the boronate is selectively oxidized to a phenol, releasing the fluorophore in its highly fluorescent form.[3][7] This irreversible transformation provides a robust "turn-on" signal that is directly proportional to the amount of H₂O₂ consumed.[3][7]
I. Development of a Fluorescent Sensor for Hydrogen Peroxide
A. Synthesis of a Representative H₂O₂ Sensor: PF1-Catechol
This protocol describes the synthesis of a fluorescein-based sensor for H₂O₂, which we will refer to as PF1-Catechol, inspired by the Peroxyfluor-1 (PF1) probe.[7] The core structure consists of a fluorescein fluorophore capped with a this compound group.
Reaction Scheme:
Caption: Synthesis and activation of PF1-Catechol.
Materials:
-
Fluorescein
-
Catechol
-
Phenylboronic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Protocol:
-
Esterification: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve fluorescein (1.0 eq), catechol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Boronate Ester Formation: Redissolve the crude ester in anhydrous THF.
-
Add phenylboronic acid (1.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield PF1-Catechol as a solid.
Characterization:
The synthesized PF1-Catechol should be characterized to confirm its identity and purity using the following techniques:
| Technique | Expected Result |
| ¹H NMR | Appearance of peaks corresponding to the fluorescein, catechol, and phenyl protons in the correct integration ratios. |
| ¹³C NMR | Presence of carbon signals from all three components of the molecule. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of PF1-Catechol.[8] |
| FTIR Spectroscopy | Presence of characteristic vibrational bands for the ester linkage and the B-O bonds. |
B. Protocol for Fluorescent Detection of H₂O₂
Materials:
-
PF1-Catechol stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader or spectrofluorometer
Protocol:
-
Preparation of Sensor Solution: Prepare a working solution of PF1-Catechol by diluting the DMSO stock solution in PBS to a final concentration of 10 µM.
-
Preparation of H₂O₂ Standards: Prepare a series of H₂O₂ standards in PBS with concentrations ranging from 0 to 100 µM.
-
Measurement: a. To each well of the 96-well microplate, add 100 µL of the 10 µM PF1-Catechol working solution. b. Add 100 µL of the H₂O₂ standards to the respective wells. c. Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation at 490 nm and emission at 520 nm).
-
Data Analysis: a. Subtract the fluorescence intensity of the blank (0 µM H₂O₂) from all readings. b. Plot the fluorescence intensity as a function of H₂O₂ concentration. c. Determine the limit of detection (LOD) and the linear range of the sensor.
Expected Results:
A dose-dependent increase in fluorescence intensity should be observed with increasing concentrations of H₂O₂. The sensor should exhibit high selectivity for H₂O₂ over other ROS.[7]
II. Development of a Fluorescent Sensor for Glucose
A. Synthesis of a Representative Glucose Sensor: APBA-Anthro
This protocol outlines the synthesis of an anthracene-based fluorescent sensor for glucose, which we will call APBA-Anthro, incorporating an aminomethylphenylboronic acid recognition unit.
Reaction Scheme:
Caption: Synthesis and glucose binding of APBA-Anthro.
Materials:
-
9-Anthraldehyde
-
(2-Aminomethyl)phenylboronic acid hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol
-
Triethylamine
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol
Protocol:
-
Schiff Base Formation and Reduction: In a round-bottom flask, dissolve 9-anthraldehyde (1.0 eq) and (2-aminomethyl)phenylboronic acid hydrochloride (1.1 eq) in anhydrous methanol.
-
Add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Extract the aqueous layer with DCM (3 x 50 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield APBA-Anthro.
Characterization:
| Technique | Expected Result |
| ¹H NMR | Disappearance of the aldehyde proton signal and appearance of a new methylene bridge signal. |
| ¹³C NMR | Appearance of a new methylene carbon signal. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of APBA-Anthro. |
| UV-Vis Spectroscopy | Characteristic absorbance spectrum of the anthracene chromophore. |
B. Protocol for Fluorescent Detection of Glucose
Materials:
-
APBA-Anthro stock solution (1 mM in a 1:1 mixture of DMSO and methanol)
-
Phosphate buffer (50 mM, pH 7.4)
-
Glucose stock solution (1 M in water)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader or spectrofluorometer
Protocol:
-
Preparation of Sensor Solution: Prepare a working solution of APBA-Anthro by diluting the stock solution in the phosphate buffer to a final concentration of 10 µM.
-
Preparation of Glucose Standards: Prepare a series of glucose standards in the phosphate buffer with concentrations ranging from 0 to 50 mM.
-
Measurement: a. To each well of the 96-well microplate, add 100 µL of the 10 µM APBA-Anthro working solution. b. Add 100 µL of the glucose standards to the respective wells. c. Incubate the plate at room temperature for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for anthracene (e.g., excitation at 370 nm and emission at 430 nm).[9]
-
Data Analysis: a. Plot the fluorescence intensity as a function of glucose concentration. b. Determine the association constant (Ka) by fitting the data to a suitable binding isotherm.
Expected Results:
A significant enhancement of fluorescence intensity is expected upon the addition of glucose due to the inhibition of PET.[1] The sensor should exhibit selectivity for glucose over other monosaccharides.
Data Presentation
Table 1: Spectroscopic Properties of Representative Sensors
| Sensor | Fluorophore | Excitation (nm) | Emission (nm) | Analyte | Mechanism |
| PF1-Catechol | Fluorescein | ~490 | ~520 | H₂O₂ | Irreversible Oxidation |
| APBA-Anthro | Anthracene | ~370 | ~430 | Glucose | PET Modulation |
Troubleshooting and Considerations
-
Solubility: The solubility of boronic acid-based sensors in aqueous buffers can be a challenge. The use of co-solvents like DMSO or methanol in the stock solutions is often necessary.
-
pH Dependence: The binding of boronic acids to diols is pH-dependent, with optimal binding typically occurring at pH values above the pKa of the boronic acid.[10] Therefore, it is crucial to maintain a constant and appropriate pH throughout the experiment.
-
Selectivity: While the sensors described here are designed for specific analytes, it is important to test for potential interference from other structurally similar molecules that may be present in the sample.
-
Photostability: The photostability of the chosen fluorophore should be considered, especially for applications requiring prolonged light exposure, such as fluorescence microscopy.
Conclusion
The this compound scaffold offers a versatile and powerful platform for the design and synthesis of fluorescent sensors for a variety of important analytes. The straightforward and predictable sensing mechanisms, coupled with the vast library of available fluorophores, allow for the development of probes with tailored spectroscopic properties and sensing characteristics. The protocols provided in this guide offer a solid foundation for researchers to develop and apply these valuable tools in their respective fields, from monitoring oxidative stress in biological systems to developing novel diagnostics for metabolic disorders.
References
- Chang, M. C. Y., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2004). A selective, cell-permeable optical probe for hydrogen peroxide in living cells. Journal of the American Chemical Society, 126(47), 15392–15393.
- Wang, L., Hou, X., Fang, H., & Yang, X. (2022). Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Current Medicinal Chemistry, 29(14), 2476-2489.
- Lippert, A. R., Van de Bittner, G. C., & Chang, C. J. (2011). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. Methods in enzymology, 491, 419–430.
- Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2012). Boronate-based fluorescent probes for hydrogen peroxide. Chemical Society reviews, 41(7), 2666–2680.
- Miller, E. W., Albers, A. E., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. Journal of the American Chemical Society, 127(47), 16652–16653.
- Dickinson, B. C., & Chang, C. J. (2011). A palette of fluorescent probes for imaging hydrogen peroxide in living cells. Chemical communications (Cambridge, England), 47(14), 4237–4239.
- Srikun, D., Miller, E. W., Domaille, D. W., & Chang, C. J. (2010). An ICT-based approach to ratiometric fluorescence imaging of hydrogen peroxide. Journal of the American Chemical Society, 132(12), 4455–4465.
- Ma, D., Zhang, H., & Li, J. (2014). A ratiometric fluorescent probe for hydrogen peroxide based on a perylene-hemicyanine scaffold.
- Zhao, C., Li, K., Zhu, S., & Li, L. (2014). A highly selective and sensitive near-infrared fluorescent probe for hydrogen peroxide in living cells.
- He, L., Li, Y., & Tang, B. (2012). A fast response and highly selective fluorescent probe for hydrogen peroxide based on a coumarin-boronate platform.
- Springsteen, G., & Wang, B. (2002).
- James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922.
- Li, H., & Yan, J. (2019). Recent development of boronic acid-based fluorescent sensors. RSC advances, 9(28), 16035–16053.
- DiCesare, N., & Lakowicz, J. R. (2001). A new highly fluorescent probe for monosaccharides based on a donor−acceptor diphenyloxazole. Journal of the American Chemical Society, 123(47), 11843–11844.
- Cooper, C. R., & James, T. D. (1999). Fluorescent sensors based on boronic acids. Journal of the Chemical Society, Perkin Transactions 1, (7), 863-868.
- Yan, J., Fang, H., & Wang, B. (2004). Boronic acid-containing sensors for carbohydrate recognition. Medicinal research reviews, 24(3), 311–343.
- Niu, L. Y., Guan, Y. S., Chen, Y. Z., Wu, L. Z., Tung, C. H., & Yang, Q. Z. (2013). A boronic acid-based fluorescent sensor for the selective detection of glucose.
- Arimori, S., Bell, M. L., Oh, C. S., Frimat, K. A., & James, T. D. (2004). A modular approach to saccharide sensing. Journal of the Chemical Society, Perkin Transactions 1, (22), 3491-3494.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Finetech Industry Limited. (n.d.). This compound | CAS: 5747-23-9. Retrieved from [Link]
- Dutta, S., & Das, P. (2016). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-substituted phenyl)-4,5-dihydro-1H-pyrazole. Journal of Chemical and Pharmaceutical Research, 8(3), 567-575.
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- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Saccharides and Nnucleosides Sensor Based on Tetrathiafulvalene-anthracene Dyad with Two Boronic Acid Groups | MDPI [mdpi.com]
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- 9. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-Phenyl-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Phenyl-1,3,2-benzodioxaborole in Biaryl Synthesis
The biphenyl motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, owing to its prevalence in a vast array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of the crucial C-C bond that defines the biphenyl core. This palladium-catalyzed reaction between an organoboron species and an organic halide offers a broad functional group tolerance and generally proceeds under mild conditions.
While phenylboronic acid is a common reagent in this transformation, its catechol ester, This compound , presents several distinct advantages. As a crystalline solid, it is often more stable and easier to handle than the corresponding boronic acid, which can be prone to dehydration to form boroxines. Furthermore, boronate esters can exhibit different reactivity profiles and may be less susceptible to protodeboronation, a common side reaction that can diminish yields. These attributes make this compound a valuable tool for the synthesis of substituted biphenyls, offering reproducibility and, in some cases, improved outcomes.
This document provides a comprehensive guide to the application of this compound in the Suzuki-Miyaura coupling for the synthesis of a range of substituted biphenyls. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the activation of the boronate ester for the transmetalation step.
Experimental Protocols
Materials and Reagents
-
Aryl Halide: Substituted aryl bromide, chloride, or iodide (1.0 mmol, 1.0 equiv)
-
This compound: (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, PPh₃; 0.04 mmol, 4 mol%)
-
Base: e.g., K₂CO₃ (2.5 mmol, 2.5 equiv), K₃PO₄ (2.5 mmol, 2.5 equiv)
-
Solvent: A degassed mixture of an organic solvent and water, e.g., 1,4-Dioxane/H₂O (4:1, 5 mL), Toluene/H₂O (4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure for the Synthesis of Substituted Biphenyls
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum or cap, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) species can be sensitive to oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if using a pre-catalyst like Pd(OAc)₂). Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Representative Examples and Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
| 3 | 3-Iodopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 10 | 85 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
| 5 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 95 | 12 | 90 |
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often beneficial as they promote the oxidative addition step. For less challenging substrates, Pd(PPh₃)₄ is a reliable choice.
-
The Role of the Base: The base is not merely a proton scavenger; it activates the boronate ester to form a more nucleophilic boronate species, which is essential for transmetalation.[1] The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.
-
Solvent System: A mixture of an organic solvent and water is often employed. Water can play a role in dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include toluene, 1,4-dioxane, and DME.
-
Troubleshooting Common Issues:
-
Low Yield: This can be due to incomplete reaction or side reactions. Consider increasing the temperature, reaction time, or screening different catalyst/ligand and base combinations. Ensure the reaction is performed under a strict inert atmosphere.
-
Homocoupling of the Aryl Halide: This side reaction can be minimized by using a slight excess of the boronate ester and ensuring efficient stirring.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction, especially with electron-rich boronate esters. Using a non-aqueous solvent system or a milder base might be beneficial in such cases.
-
Conclusion
This compound is a highly effective and practical reagent for the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction. Its stability and ease of handling make it an attractive alternative to phenylboronic acid. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of a diverse range of biphenyl derivatives. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. Available at: [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. Available at: [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. Available at: [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. Available at: [Link]
Sources
Application Notes & Protocols: Bioconjugation Strategies Involving 2-Phenyl-1,3,2-benzodioxaborole
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Role of Boronate Esters in Bioconjugation
In the expansive field of bioconjugation, the quest for reactions that are both selective and controllable under physiological conditions is paramount.[1][2] Traditional methods often create highly stable, permanent linkages. However, a growing number of applications in drug delivery, diagnostics, and materials science demand reversible, stimuli-responsive covalent bonds.[2][3][4][5] This is where boronic acids, and specifically their ester derivatives, have carved out a significant niche.[3][4][5][6]
2-Phenyl-1,3,2-benzodioxaborole is a catechol-protected form of phenylboronic acid (PBA). While PBA itself is the primary actor in bioconjugation, the benzodioxaborole form serves as a stable, readily available precursor. In aqueous environments, it hydrolyzes to release phenylboronic acid, which is then capable of forming reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities.[3][7] This interaction is particularly powerful because diols are abundant on biologically critical molecules like glycoproteins, ribonucleosides, and certain cell-surface glycans, such as sialic acids, which are often overexpressed in cancer cells.[8][9][10]
This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for leveraging phenylboronic acid-mediated bioconjugation, with a focus on harnessing the reactivity of its this compound precursor.
The Core Mechanism: pH-Dependent Boronate Ester Formation
The cornerstone of this bioconjugation strategy is the reversible esterification reaction between a boronic acid and a diol.[7] Understanding the equilibrium and the factors that control it is critical for successful experimental design.
A boronic acid exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form.[11] The neutral sp² form is the more reactive species for esterification with a diol.[7][11] However, the resulting tetrahedral boronate ester is significantly more stable than its trigonal counterpart.[7][11] This interplay is exquisitely sensitive to pH.
-
Acidic to Neutral pH (pH < 7): The equilibrium favors the neutral boronic acid. While reactive, the resulting ester is prone to hydrolysis, making the linkage less stable.[3]
-
Physiological to Alkaline pH (pH 7.4 - 9): As the pH increases towards the pKa of the boronic acid (typically ~8-9 for PBA), the concentration of the anionic boronate form increases.[11][12] This shift promotes the formation of the more stable tetrahedral boronate ester, strengthening the conjugate.[3][13] The optimal pH for complexation is generally considered to be near the average of the pKa of the boronic acid and the pKa of the diol.[14]
This pH-dependent stability is not a limitation but a key feature. It allows for the design of "smart" systems where a conjugate is stable at physiological pH (e.g., in the bloodstream) but can be designed to dissociate in the more acidic microenvironments of tumors or endosomes.
Figure 1: pH-dependent equilibrium of boronate ester formation. At lower pH, the less stable trigonal ester is prone to hydrolysis. At physiological or higher pH, the equilibrium shifts to favor the formation of the more stable tetrahedral boronate ester conjugate.
Key Applications in Research and Drug Development
The unique properties of boronate esters have been leveraged across several domains:
-
Targeted Drug Delivery: Phenylboronic acid moieties can be conjugated to nanoparticles, polymers, or drug molecules to target sialic acid-rich cancer cells.[8][9][10] This enhances the localization of therapeutics, potentially increasing efficacy and reducing off-target toxicity.[9]
-
Glucose Sensing: The reversible binding of glucose by boronic acids forms the basis of many continuous glucose monitoring systems and glucose-responsive insulin delivery platforms.[15][16]
-
Protein and Cell Labeling: By targeting glycoproteins, boronic acid-functionalized probes (e.g., fluorophores, biotin) can be used for selective labeling of cells or proteins for imaging and analysis.[1][6]
-
Stimuli-Responsive Hydrogels: The dynamic nature of the boronate ester bond is ideal for creating self-healing and stimuli-responsive hydrogels for applications in 3D cell culture and tissue engineering.[7][11]
Experimental Protocols and Workflows
Protocol 1: General Procedure for Bioconjugation to a Glycoprotein
This protocol describes a general method for labeling a glycoprotein containing accessible cis-diol groups (e.g., on sialic acid residues) with a phenylboronic acid-functionalized molecule (PBA-probe).
A. Materials & Reagents:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)
-
PBA-probe (e.g., PBA-Biotin, PBA-Fluorescein)
-
This compound (if starting from the protected form)
-
Reaction Buffer: 100 mM Phosphate buffer or HEPES buffer, pH 7.4 - 8.5.
-
Causality Note: The choice of pH is a critical parameter. A pH of 7.4 is physiological, but raising it to 8.0-8.5 can significantly increase the reaction rate and stability of the final conjugate by favoring the tetrahedral boronate ester.[3][13] Avoid buffers containing diols (e.g., Tris) as they will compete with the target biomolecule.[12]
-
-
Quenching Solution (Optional): 1 M solution of a competitive diol like sorbitol or fructose.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or Dialysis cassette (e.g., 10K MWCO).
B. Step-by-Step Methodology:
-
Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Probe Preparation: Prepare a stock solution of the PBA-probe in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
If using this compound as a precursor to generate a custom PBA-probe in situ, it must first be hydrolyzed. This typically occurs rapidly upon dissolution in the aqueous reaction buffer.
-
-
Conjugation Reaction: Add the PBA-probe stock solution to the glycoprotein solution to achieve a desired molar excess (e.g., 20- to 100-fold molar excess of probe over protein).
-
Expertise Note: The optimal molar ratio depends on the number of available diols on the target and the desired degree of labeling. An initial titration experiment is recommended to determine the ideal ratio for your specific application.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. Gentle mixing (e.g., on a rotator) is recommended.
-
Quenching (Optional): To stop the reaction, add a high concentration of a competitive diol (e.g., sorbitol to a final concentration of 100 mM). This will displace any weakly bound PBA-probe.
-
Purification: Remove the excess, unconjugated PBA-probe by passing the reaction mixture through a desalting SEC column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer with several buffer changes.
-
Characterization and Validation:
-
Confirmation of Conjugation: Use techniques like SDS-PAGE (observing a shift in molecular weight), Mass Spectrometry (to determine the degree of labeling), or functional assays.
-
Quantification: If using a fluorescent probe, measure the absorbance of the protein (at 280 nm) and the fluorophore (at its specific λmax) to calculate the degree of labeling (DOL). A competitive binding assay using a reporter like Alizarin Red S (ARS) can also be used to confirm the presence of active boronic acid moieties.[17][18]
-
Figure 2: Standard experimental workflow for labeling a glycoprotein with a PBA-functionalized probe.
Critical Parameters and Optimization
The success of boronate ester bioconjugation hinges on the careful control of several key parameters.
| Parameter | Optimal Range/Choice | Rationale & Causality |
| pH | 7.4 - 8.5 | Balances physiological compatibility with the need to favor the formation of the stable tetrahedral boronate ester. Higher pH generally leads to higher stability and faster kinetics.[7][11][13] |
| Buffer Composition | Phosphate, HEPES, Carbonate | Crucial: Avoid buffers containing hydroxyl groups or diols, such as Tris or citrate, as they are competitive inhibitors of the reaction.[12] |
| Temperature | 4°C to 25°C | The reaction proceeds well at room temperature. For sensitive proteins, performing the reaction at 4°C for a longer duration (overnight) is a viable alternative. |
| Molar Ratio (Probe:Biomolecule) | 20:1 to 200:1 | Highly dependent on the specific biomolecule and the number of accessible diol sites. Must be optimized empirically for each new system. |
| Diol Structure | cis-diols on a five- or six-membered ring | The geometry and pKa of the diol significantly impact binding affinity. Sialic acids, catechols, and ribose moieties are excellent targets. Cyclic diols generally form more stable complexes than acyclic ones.[3] |
Advantages, Limitations, and Troubleshooting
Advantages:
-
Reversibility: The linkage is dynamic and can be reversed by lowering the pH or adding a competitive diol, enabling applications in stimuli-responsive systems.[2][3]
-
Selectivity: Specifically targets cis-diols, a functionality distinct from the more commonly targeted amines or thiols.[19]
-
Biocompatibility: Boronic acids are generally well-tolerated in biological systems, with several boron-containing drugs approved for clinical use.[1]
Limitations:
-
Hydrolytic Instability: At neutral or acidic pH, the boronate ester bond can be susceptible to hydrolysis, which may be a drawback for applications requiring long-term stability.[3][20]
-
Kinetics: Reaction rates can be slower than some "click chemistry" reactions, often requiring higher concentrations or longer incubation times.[3][21]
-
Competition: High concentrations of biological diols, such as glucose in the bloodstream, can potentially compete with the target, although the affinity for cyclic sugars like sialic acid is often significantly higher.[21]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Incorrect buffer (e.g., Tris).2. Reaction pH is too low.3. Insufficient molar excess of probe.4. Target protein has no accessible diols. | 1. Switch to a non-interfering buffer like Phosphate or HEPES.2. Increase reaction pH to 8.0 or 8.5.3. Increase the molar ratio of the PBA-probe.4. Verify the glycosylation status of your protein. |
| Precipitation During Reaction | 1. High concentration of organic solvent (from probe stock).2. Protein instability at the reaction pH. | 1. Keep the volume of organic solvent below 5-10% of the total reaction volume.2. Perform the reaction at 4°C. |
| Conjugate is Unstable | 1. Storage buffer pH is too acidic.2. The specific diol on the target forms a weak complex. | 1. Ensure the final storage buffer is at pH 7.4 or higher.2. Consider strategies to stabilize the ester, such as using boronic acids with electron-withdrawing groups to lower the pKa.[22] |
References
- Boron enabled bioconjugation chemistries. (2024). PubMed Central.
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (n.d.). PubMed Central.
- Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (n.d.). ERA.
- António, J. P. M., et al. (2019).
- Sanjoh, M., et al. (2014).
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- Phenylboronic acid in targeted cancer therapy and diagnosis. (2025). PubMed.
- Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Royal Society of Chemistry.
- Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. (n.d.).
- Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019).
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (n.d.).
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Application Note & Protocols: Synthesis of Polymers Containing 2-Phenyl-1,3,2-benzodioxaborole Units
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polymers incorporating 2-Phenyl-1,3,2-benzodioxaborole and related phenylboronic acid (PBA) ester units are at the forefront of advanced materials science, offering unique stimuli-responsive properties crucial for biomedical applications.[1][2] The core of their functionality lies in the reversible covalent interaction between the boron center and diols, which enables the design of intelligent systems for drug delivery, tissue engineering, and biosensing.[1][3] This guide provides an in-depth exploration of the primary synthetic strategies for creating these polymers, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.
Scientific Foundation & Strategic Overview
The this compound moiety, a stable catechol ester of phenylboronic acid, endows polymers with a fascinating duality.[4] The boron atom acts as a Lewis acid, capable of forming dynamic covalent bonds with 1,2- or 1,3-diols, such as those found in sugars, glycoproteins, and certain therapeutic agents.[1][5] This interaction is highly sensitive to pH and the concentration of competing diols, making it a powerful trigger for controlled release or material phase transitions.[1][6] Furthermore, these boronate esters can be sensitive to reactive oxygen species (ROS), offering another stimulus for decomposition and payload release.[7]
Synthesizing these advanced materials can be approached via three primary strategies, each with distinct advantages and challenges. The choice of method depends on the desired polymer architecture, the required purity, and the compatibility of functional groups.
Key Synthetic Strategies:
-
Direct Polycondensation (Suzuki-Miyaura Coupling): Ideal for creating fully conjugated, aromatic polymers with the benzodioxaborole unit integrated directly into the polymer backbone. This method offers precise control over the polymer's electronic properties.[8][9]
-
Post-Polymerization Modification: A versatile and powerful approach where a pre-synthesized polymer backbone is functionalized with benzodioxaborole units. This strategy avoids potential complications of monomer incompatibility during polymerization and allows for the creation of diverse polymer libraries from a single precursor.[10][11][12]
-
Ring-Opening Polymerization (ROP): This method can be used to create polymer backbones, such as polybenzoxazines, which inherently contain sites suitable for subsequent reaction with boronic acids to form stable dioxazaborocane or related moieties.[13][14]
This guide will focus on providing detailed protocols for the two most common and versatile methods: Suzuki-Miyaura Polycondensation and Post-Polymerization Modification.
Protocol I: Synthesis via Suzuki-Miyaura Polycondensation
This method builds the polymer backbone through a palladium-catalyzed cross-coupling reaction between an aryl dihalide and a monomer containing two boronic acid or boronate ester groups. Catalyst-transfer polycondensation is a particularly powerful variant that allows for the synthesis of well-defined polymers in a chain-growth manner.[15][16]
Causality and Experimental Rationale
-
Monomer Choice: The use of a stable boronate ester, such as the 1,3,2-benzodioxaborole (catechol ester) or the pinacol ester, is often preferred over free boronic acids to prevent side reactions like self-condensation (trimerization to boroxines).
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., t-Bu₃P) is critical. The ligand stabilizes the palladium catalyst, facilitates oxidative addition and reductive elimination, and influences the polymerization rate and control.[15][16]
-
Base and Solvent: An aqueous base (e.g., K₂CO₃, CsF) is required to activate the boronate ester for transmetalation to the palladium center. A two-phase solvent system (e.g., Toluene/Water or THF/Water) is commonly used to dissolve both the organic monomers and the inorganic base.[8][15]
-
Stoichiometry: While traditional polycondensation requires precise 1:1 stoichiometry of monomers for high molecular weight, catalyst-transfer methods can be less sensitive.[9][17] However, careful control remains crucial for predictable outcomes.
Visualization: Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Step-by-Step Protocol
Materials:
-
Monomer A: 1,4-Dibromo-2,5-bis(octyloxy)benzene (1.0 mmol, 514.4 mg)
-
Monomer B: 2,5-bis(octyloxy)benzene-1,4-diylbis(1,3,2-benzodioxaborole) (1.0 mmol, 626.5 mg)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Base: 2 M Potassium Carbonate (K₂CO₃) solution (3 mL)
-
Solvent: Toluene (10 mL)
-
End-capping agent: Phenylboronic acid (20 mg)
-
Precipitation Solvent: Methanol (200 mL)
Procedure:
-
Vessel Preparation: Add Monomer A, Monomer B, and Pd(PPh₃)₄ to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene via syringe. Stir the mixture at room temperature for 15 minutes to dissolve the reagents.
-
Degassing: Subject the resulting solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation: Place the flask in a preheated oil bath at 90°C. Add the degassed 2 M K₂CO₃ solution via syringe and stir the biphasic mixture vigorously.
-
Polymerization: Allow the reaction to proceed at 90°C for 48-72 hours. The viscosity of the organic layer will typically increase as the polymer forms.
-
Termination: Cool the reaction to room temperature. Add a small amount of phenylboronic acid to quench the reaction by reacting with any remaining bromide end-groups. Stir for 2 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution to ~10 mL using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated polymer solution into a beaker containing 200 mL of vigorously stirring methanol. The polymer should precipitate as a fibrous solid.
-
Isolation: Collect the polymer by vacuum filtration. Wash the solid extensively with methanol and then a small amount of acetone.
-
Drying: Dry the final polymer in a vacuum oven at 40°C overnight.
Protocol II: Post-Polymerization Modification
This strategy is exceptionally useful for introducing the benzodioxaborole functionality onto polymers that are not amenable to direct polymerization or when the desired functional group is sensitive to polymerization conditions.[11][18] Here, we describe the modification of a polybenzoxazine precursor, which contains reactive bis(2-hydroxybenzyl)amine (BHBA) units formed during its synthesis.[13]
Causality and Experimental Rationale
-
Precursor Polymer: A linear polymer containing diol or diethanolamine functionalities is required. The ring-opening of benzoxazine monomers generates BHBA units, which are ideal for this modification.[13]
-
Boronic Acid Reagent: A suitable boronic acid, such as 4-methoxyphenylboronic acid (MPBA) or a functionalized phenylboronic acid, is used. The reaction involves the condensation with the BHBA unit to form a stable dioxazaborocane (DOAB) moiety.[13]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF at room temperature. The removal of water is critical to drive the condensation equilibrium towards the product. Molecular sieves are often added for this purpose.[13]
-
Cross-linking: By using a bifunctional diboronic acid instead of a monofunctional one, the linear polymer chains can be cross-linked to form a gel, demonstrating the versatility of this method for creating hydrogels or elastomers.[13]
Visualization: Post-Polymerization Modification Workflow
Caption: Workflow for Post-Polymerization Modification.
Step-by-Step Protocol
Materials:
-
Precursor Polymer: Linear polybenzoxazine (PpC-p) (1.0 eq)
-
Modifying Agent: Phenylboronic acid (1.2 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Drying Agent: Activated molecular sieves (4Å)
-
Precipitation Solvent: Diethyl ether
Procedure:
-
Polymer Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the linear polybenzoxazine precursor in anhydrous DMF to create a 5% (w/v) solution.
-
Reagent Addition: Once the polymer is fully dissolved, add phenylboronic acid (1.2 equivalents relative to the repeating monomer unit of the polymer).
-
Reaction Initiation: Add activated 4Å molecular sieves to the reaction mixture (approx. 1g per 10 mL of solvent) to sequester water produced during the condensation.[13]
-
Reaction: Stir the mixture at room temperature for 24 hours. The formation of the dioxazaborocane (DOAB) moieties can be monitored by taking small aliquots for NMR analysis.[13]
-
Isolation: After the reaction is complete, filter the solution to remove the molecular sieves.
-
Precipitation: Pour the filtered polymer solution into a large volume of cold, stirring diethyl ether to precipitate the modified polymer.
-
Washing and Collection: Decant the solvent and wash the polymer precipitate with fresh diethyl ether two more times. Collect the solid by filtration.
-
Drying: Dry the functionalized polymer in a vacuum oven at 50°C until a constant weight is achieved.
Characterization and Data Analysis
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the final polymer.
| Technique | Purpose | Expected Observations for Benzodioxaborole Polymers |
| ¹H NMR | Confirm structure and successful polymerization/modification. | Appearance of characteristic aromatic proton signals from the phenylboronic acid and catechol units. Disappearance of precursor signals (e.g., C-H adjacent to bromine in Suzuki coupling).[6] |
| ¹¹B NMR | Directly probe the boron environment. | A characteristic signal for the tetracoordinate boronate ester, confirming the formation of the benzodioxaborole ring.[13] |
| FT-IR Spectroscopy | Identify functional groups. | Appearance of B-O stretching vibrations. Disappearance of O-H bands from catechol and boronic acid precursors. |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | A unimodal distribution indicates successful polymerization. PDI values close to 1.0 suggest a controlled polymerization process.[6][15] |
| UV-Vis Spectroscopy | Analyze optical properties of conjugated polymers. | Determine the absorption maximum (λ_max) and optical bandgap.[8] |
| Thermal Gravimetric Analysis (TGA) | Assess thermal stability. | Determine the decomposition temperature (Td), which is often high for these aromatic polymers.[14] |
Conclusion
The synthesis of polymers containing this compound units offers a gateway to a class of sophisticated, stimuli-responsive materials. The choice between direct polymerization methods like Suzuki-Miyaura coupling and indirect methods like post-polymerization modification depends on the target architecture and desired properties. By understanding the underlying chemical principles and carefully controlling reaction conditions as outlined in these protocols, researchers can successfully create novel polymers with significant potential in drug delivery and advanced materials science.
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Catalytic Applications of 2-Phenyl-1,3,2-benzodioxaborole in Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the catalytic applications of 2-phenyl-1,3,2-benzodioxaborole, also known as o-phenylene benzeneboronate or benzeneboronic acid, catechol ester. While often recognized as a stable derivative of phenylboronic acid, its utility extends into the realm of organocatalysis, where it demonstrates unique reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of mechanistic insights and practical, field-proven protocols. We will delve into its role as a Lewis acid catalyst and its application in key organic transformations, moving beyond its traditional use as a building block in cross-coupling reactions.
Introduction to this compound
This compound is a cyclic boronic ester derived from the condensation of phenylboronic acid and catechol.[1] This structure imparts significant stability compared to its parent boronic acid, particularly against protodeboronation, while maintaining the inherent Lewis acidity at the boron center.[2][3] The vacant p-orbital on the boron atom is central to its catalytic activity, allowing it to activate substrates through coordination.[4]
Key Properties:
-
Molecular Formula: C₁₂H₉BO₂[2]
-
Molecular Weight: 196.01 g/mol [2]
-
Appearance: Typically a white to off-white crystalline solid.
-
Stability: Generally stable under air and moisture for storage, but can hydrolyze under prolonged exposure or specific reaction conditions.[5] It is more stable than many aliphatic boronic esters.[3]
The catechol moiety not only enhances stability but also modulates the electronic properties of the boron center, influencing its catalytic efficacy.[6]
Core Catalytic Application: Lewis Acid-Catalyzed Reactions
The primary catalytic function of this compound stems from its character as a mild Lewis acid.[4] This allows it to activate carbonyl compounds and other Lewis basic functional groups, facilitating a range of organic transformations.
Dehydrative Etherification and Related Condensations
This compound and related boronic acids can catalyze dehydrative etherification reactions. The mechanism involves the activation of an alcohol through the formation of a boronate ester intermediate. This enhances the leaving group ability of the hydroxyl group, promoting nucleophilic attack by another alcohol molecule.
Mechanistic Insight: The catalytic cycle is initiated by the reversible formation of a boronate ester with the substrate alcohol. In the presence of an acid co-catalyst, or through self-activation, a carbocation-like species can be generated, which is then trapped by a nucleophile.[7]
Workflow for Boronic Acid-Catalyzed Dehydrative Etherification
Caption: General workflow for dehydrative etherification.
Application in Palladium-Catalyzed Cross-Coupling Reactions
While the focus of this guide is on its catalytic use, it is essential to acknowledge the primary role of this compound and its derivatives as coupling partners in Suzuki-Miyaura reactions.[8] In this context, it is a substrate rather than a catalyst, but its stability and handling advantages over boronic acids make it a superior reagent in many synthetic protocols.[5][9]
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[8][9]
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the cross-coupling of an aryl bromide with an alkenyl-1,3,2-benzodioxaborole, which is structurally related to the topic compound.[5]
Materials:
-
(E)-1-Hexenyl-1,3,2-benzodioxaborole
-
(Z)-β-Bromostyrene
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
2 M Sodium ethoxide in ethanol
-
Benzene (or a suitable alternative like toluene)
-
3 M Sodium hydroxide
-
30% Hydrogen peroxide
-
Anhydrous magnesium sulfate
-
Nitrogen source for inert atmosphere
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve (E)-1-hexenyl-1,3,2-benzodioxaborole (1.0 eq) in benzene.[5]
-
Reagent Addition: To the stirred solution, add (Z)-β-bromostyrene (approx. 0.98 eq), 2 M sodium ethoxide in ethanol, and finally the palladium catalyst (e.g., 0.01 eq).[5]
-
Reaction: Reflux the mixture for approximately 3 hours. The solution may turn light-brown with a white precipitate.[5]
-
Work-up: Cool the reaction to room temperature. Add 3 M NaOH and 30% H₂O₂ and stir for 1 hour to oxidize any remaining boronate species.[5]
-
Extraction and Purification: Separate the organic layer, wash it multiple times with 3 M NaOH, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent in vacuo. The crude product can then be purified by distillation or column chromatography.[5]
Expert Insight: The addition of a base (sodium ethoxide) is crucial for the transmetalation step, forming a more nucleophilic "ate" complex of the organoboron reagent.[9] The oxidative work-up with H₂O₂ is a standard procedure to remove boron-containing byproducts, simplifying purification.
Data Summary: Representative Suzuki-Miyaura Couplings
| Aryl Halide | Organoboron Reagent | Catalyst | Base | Yield (%) | Reference |
| Aryl Bromides | Arylboronic acids | Pd(OAc)₂/PCy₃ | K₂CO₃ | High | [9] |
| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Good-High | [10] |
| Vinyl Halides | Alkenylboronates | PdCl₂(PPh₃)₂ | NaOEt | 82% | [5] |
Emerging Applications in C-H Activation
While direct catalysis by this compound in C-H activation is not widely documented, the broader class of boronic acids and their esters are gaining attention in this field. Boron-based catalysts can facilitate C-H borylation reactions, which are foundational for subsequent functionalization, often via Suzuki-Miyaura coupling.[11] The mechanism often involves a Lewis acidic boron center that interacts with a pendant base to cleave a C-H bond.[11]
Palladium-catalyzed C-H activation often employs directing groups to achieve regioselectivity.[12][13] While this compound itself is not a directing group, understanding these principles is crucial for designing multi-step synthetic pathways that might involve this reagent.
Troubleshooting and Practical Considerations
-
Hydrolysis: Despite its relative stability, this compound can hydrolyze back to phenylboronic acid and catechol, especially under acidic or basic aqueous conditions.[5] Ensure reactions are run under anhydrous conditions unless water is a required component of the reaction system.
-
Catalyst Activity: In Lewis acid-catalyzed reactions, the presence of strong Lewis bases in the reaction mixture can sequester the catalyst and inhibit the reaction. Substrate purity is paramount.
-
Transesterification: In the presence of other diols, transesterification can occur, leading to a mixture of boronic esters.[3] This is a key consideration when planning reactions with polyhydroxylated substrates.
Conclusion and Future Outlook
This compound is a versatile reagent in organic synthesis. While its role as a stable coupling partner in palladium-catalyzed reactions is well-established, its potential as a mild Lewis acid catalyst offers avenues for developing novel synthetic methodologies. Future research may further exploit its unique electronic and steric properties to catalyze a broader range of transformations, including asymmetric reactions and more complex C-H functionalizations. The stability and ease of handling of this compound make it an attractive candidate for process development in the pharmaceutical and fine chemical industries.
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- 6. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2-Phenyl-1,3,2-benzodioxaborole
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving 2-phenyl-1,3,2-benzodioxaborole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction outcomes.
I. Foundational Principles & Reaction Mechanism
Before diving into troubleshooting, a firm grasp of the Suzuki coupling's catalytic cycle and the role of each component is essential. The reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[1][2]
Q1: What is the catalytic cycle for the Suzuki coupling of this compound?
The catalytic cycle for the Suzuki coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The cycle begins with a Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1][4]
-
Transmetalation: This is a crucial step where the organic group from the boronic ester is transferred to the palladium center.[1] For boronic esters like this compound, this step is facilitated by a base. The base activates the boronic ester, making the organic group more nucleophilic and thus more readily transferred to the palladium complex.[1][5][6]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: Why is a base necessary, and how do I choose the right one?
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the organoboron compound, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1][5][6] The choice of base can significantly impact the reaction's success.
-
Common Bases: A variety of bases are commonly used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[4] Fluoride sources like KF can also be effective, particularly when dealing with base-sensitive functional groups.[5]
-
Selection Criteria: The optimal base depends on the specific substrates and reaction conditions.
-
Strength: The base must be strong enough to deprotonate the boronic acid or interact with the boronic ester.
-
Solubility: The base's solubility in the chosen solvent system is crucial for its effectiveness.[7] For biphasic systems, an aqueous base is often used.
-
Substrate Compatibility: Consider the presence of base-sensitive functional groups on your starting materials. Milder bases like K₃PO₄ or KF may be preferable in such cases.[7]
-
| Base | Typical Conditions | Notes |
| K₂CO₃ | Aqueous/organic solvent mixtures | A common and cost-effective choice. |
| Cs₂CO₃ | Often used for challenging couplings | More soluble in organic solvents and can be more effective.[8] |
| K₃PO₄ | Anhydrous or aqueous conditions | A strong, non-nucleophilic base, often effective for sluggish reactions.[9] |
| KF | Anhydrous conditions | A milder option, suitable for base-sensitive substrates.[5] |
II. Troubleshooting Common Issues
Even with a solid understanding of the reaction, experimental challenges can arise. This section addresses common problems in a question-and-answer format, providing actionable solutions.
Low or No Conversion
Q3: My reaction has stalled with a significant amount of starting material remaining. What should I investigate first?
When faced with low or no conversion, a systematic approach to troubleshooting is key.
-
Inert Atmosphere: The Pd(0) catalyst is susceptible to oxidation.[7] Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.[7]
-
Reagent Quality:
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh, properly stored reagents.[7]
-
Boronic Ester Stability: this compound is relatively stable but can hydrolyze.[10] Ensure it is pure and handled under anhydrous conditions if necessary.
-
Aryl Halide Purity: Impurities in the aryl halide can inhibit the catalyst.
-
-
Reaction Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, a moderate increase (e.g., to 80-100 °C) may be beneficial.[8][11] However, excessive heat can cause catalyst decomposition.[7]
Caption: A workflow for troubleshooting low reaction conversion.
Formation of Side Products
Q4: I'm observing significant homocoupling of my boronic ester. What causes this and how can I minimize it?
Homocoupling of the boronic ester to form a biaryl byproduct is a common side reaction. This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid derivative.[12]
-
Mitigation Strategies:
Q5: My aryl halide is being dehalogenated. How can I prevent this?
Dehalogenation is the reduction of the aryl halide to the corresponding arene.[13] This can occur if a hydride source is present in the reaction mixture.
-
Potential Hydride Sources: Solvents (e.g., alcohols), the base (e.g., hydroxides), or impurities can act as hydride sources.
-
Prevention:
-
Use anhydrous, aprotic solvents.
-
Employ non-hydroxide bases like K₂CO₃ or K₃PO₄.
-
Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[13]
-
Q6: I suspect my this compound is undergoing protodeboronation. What are the signs and solutions?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom.[14] This is a common decomposition pathway for boronic acids and their esters, especially under aqueous and/or basic conditions.[14]
-
Signs: Formation of the corresponding arene (benzene in this case) and a decrease in the concentration of the boronic ester over time.
-
Solutions:
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize the presence of water, a key proton source.[7]
-
Milder Base: Use a milder base such as KF.[7]
-
Use of Boronic Acid Derivatives: In some cases, more stable boronic acid derivatives, like MIDA boronates, can be employed to circumvent this issue.[13]
-
| Side Reaction | Primary Cause | Mitigation Strategies |
| Homocoupling | Oxygen | Rigorous degassing, use of Pd(0) precatalyst. |
| Dehalogenation | Hydride source | Use anhydrous, aprotic solvents; non-hydroxide bases. |
| Protodeboronation | Water, strong base | Anhydrous conditions, milder base. |
III. Optimization Strategies
Q7: How do I select the optimal catalyst and ligand for my reaction?
The choice of palladium source and ligand is critical for a successful Suzuki coupling.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2] For challenging couplings, more advanced precatalysts that are air- and moisture-stable and form the active Pd(0) species more readily are available.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[1]
-
Electron-rich and Bulky Ligands: Ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) and various biaryl phosphines (e.g., SPhos, XPhos) have been shown to be highly effective for a wide range of Suzuki couplings, including those with challenging substrates like aryl chlorides.[9][15] These ligands promote both the oxidative addition and reductive elimination steps.[9][15]
-
Q8: What is the impact of the solvent on the reaction, and how should I choose one?
The solvent must solubilize the reactants and catalyst, and its polarity can influence the reaction rate.[16][17]
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water to dissolve the inorganic base.[16] Toluene is also a common choice.[8]
-
Solvent Screening: The optimal solvent can be substrate-dependent. It is often beneficial to screen a few different solvent systems during optimization.[11] While solvent effects can be complex, some studies suggest that for many Suzuki couplings, the choice of solvent may be less critical than other parameters like the catalyst, ligand, and base.[18]
IV. Experimental Protocols & Monitoring
General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (0.5-5 mol%), and ligand (if required).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent, followed by the base (typically as an aqueous solution if using a biphasic system).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[19] NMR spectroscopy can also be a powerful tool for reaction monitoring.[20]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Monitoring
Careful monitoring of the reaction is crucial for optimization and for determining the reaction endpoint.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of starting materials and the appearance of the product.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time by taking aliquots from the reaction mixture.[20] This provides highly quantitative data on the consumption of reactants and formation of products.
V. Frequently Asked Questions (FAQs)
Q9: Can I use this compound with aryl chlorides?
Yes, but it is generally more challenging than with aryl bromides or iodides. The oxidative addition of Pd(0) to the C-Cl bond is slower. To achieve good results, it is often necessary to use more reactive catalysts, typically featuring bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.[2]
Q10: My product is difficult to purify from the residual boronic acid derivatives. Any suggestions?
-
Acidic Wash: A wash with a mild aqueous acid (e.g., 1M HCl) during the workup can sometimes help to remove basic impurities and some boron-containing byproducts.
-
Base Wash: Conversely, a wash with an aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Chromatography: Careful selection of the eluent system for column chromatography is crucial. Sometimes, adding a small amount of a polar solvent like methanol to the eluent can help to elute the polar boron-containing impurities.
Q11: How critical is the stoichiometry of the boronic ester?
It is common practice to use a slight excess of the boronic ester (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the often more expensive aryl halide. This can also help to compensate for any decomposition of the boronic ester via protodeboronation or homocoupling.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). On the Role of the Base in the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 17(9), 2492-2503.
- Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 17(1), 747-766.
-
Fan, Q., & Zhang, Y. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
- Gülcemal, S., et al. (2012). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 26(11), 634-640.
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Gensch, T., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(5), 887-892.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
- Gildner, P. G., & Colacot, T. J. (2015). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 17(18), 4584-4587.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Schmidt, J., & Hartwig, J. F. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Retrieved from [Link]
-
Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
-
Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. Retrieved from [Link]
-
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
PubMed. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Dichlorophenylborane, a New Reagent for the Preparation of 2-Phenyl-4H- 1,3,2-benzodioxaborins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. azom.com [azom.com]
Technical Support Center: Purification of 2-Phenyl-1,3,2-benzodioxaborole Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Phenyl-1,3,2-benzodioxaborole. This document addresses common challenges encountered during experimental work, offering scientifically-grounded solutions and detailed protocols to ensure the isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter in my crude this compound product?
A1: The impurity profile of your crude product is primarily influenced by the reaction conditions and work-up procedure. The most frequently observed impurities include:
-
Unreacted Starting Materials: Residual phenylboronic acid and catechol are common.
-
Phenylboronic Anhydride (Boroxine): Phenylboronic acid can undergo dehydration, especially with heating, to form a stable trimeric anhydride known as triphenylboroxine. This is a very common byproduct.[1][2]
-
Hydrolysis Products: this compound is susceptible to hydrolysis, which cleaves the boronate ester back to phenylboronic acid and catechol. This can occur during aqueous work-ups or on exposure to moisture.[3]
-
Oxidation Products of Catechol: Catechol can be sensitive to oxidation, leading to colored impurities, particularly if the reaction is exposed to air for extended periods, especially under basic conditions.
Q2: My crude product is a persistent oil, making it difficult to handle and purify. What are my options?
A2: "Oiling out" is a common issue. This can be due to the presence of impurities that depress the melting point of the product. The first step is to ensure the removal of residual solvents like toluene under high vacuum. If the product remains an oil, consider trituration with a non-polar solvent like hexane to induce solidification. If this fails, column chromatography is the most effective method for purifying oily products.
Q3: During column chromatography on silica gel, I am seeing significant tailing of my product spot on TLC, and my recovery from the column is low. What is causing this?
A3: This is a classic problem when purifying boronic esters on standard silica gel. The issue stems from the interaction between the Lewis acidic boron atom of your product and the Lewis basic silanol groups on the silica surface.[4] This strong adsorption can lead to product loss on the column. Additionally, the acidic nature of silica gel can catalyze the hydrolysis of the boronate ester back to the more polar phenylboronic acid, which then remains adsorbed on the column.[4]
Troubleshooting Guides & Purification Protocols
Issue 1: Hydrolysis of this compound During Work-up and Purification
The B-O bonds in this compound are susceptible to cleavage by water. This hydrolysis is often accelerated by acidic or basic conditions.
-
Anhydrous Conditions: Throughout the synthesis and work-up, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[4]
-
Non-Aqueous Work-up: If possible, opt for a non-aqueous work-up. This can involve filtering the reaction mixture through a pad of Celite® to remove any solids, followed by evaporation of the solvent.
-
Careful Aqueous Work-up: If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the solubility of your organic product in the aqueous layer and minimize contact time. Ensure the organic solvent used for extraction is anhydrous. Dry the combined organic layers thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
Issue 2: Poor Separation and Recovery During Silica Gel Chromatography
As discussed in the FAQs, standard silica gel can be problematic for the purification of this compound. Here are two effective strategies to overcome this challenge.
Impregnating the silica gel with boric acid helps to suppress the undesired over-adsorption of the boronate ester, leading to improved recovery and better separation.[4]
Protocol for Preparing Boric Acid-Treated Silica Gel:
-
Prepare the Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
Slurry the Silica Gel: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitate: Gently agitate or shake the slurry for 1 hour at room temperature.
-
Filter and Wash: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel with ethanol (approximately 600 mL for every 100 g of silica).
-
Dry Thoroughly: Dry the silica gel under vacuum, for instance, in a rotary evaporator or vacuum oven at 60°C for at least 1.5 hours, until it becomes a free-flowing powder.[4]
-
Pack the Column: The boric acid-impregnated silica gel is now ready for use in packing your chromatography column.
Eluent System: A common eluent system for the purification of this compound is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
For less polar boronate esters, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause adsorption and hydrolysis.[4]
Considerations for Alumina Chromatography:
-
Activity: Alumina is graded by its activity (Brockmann activity I, II, or III), which corresponds to its water content. For many applications, a less active grade (e.g., Activity II or III) is sufficient and can prevent irreversible adsorption of the compound.
-
Eluent System: Similar to silica gel chromatography, a hexane/ethyl acetate eluent system is a good starting point. The polarity of the eluent may need to be adjusted based on the specific impurities.
Issue 3: Removing Boroxine and Unreacted Phenylboronic Acid
These impurities can often co-elute with the desired product. Recrystallization is an effective technique for their removal from the semi-purified product.
-
Solvent Selection: Toluene and mixed solvent systems like dichloromethane/hexanes have been reported to be effective for the recrystallization of phenyl boronate esters.[5][6] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at cooler temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
Further Cooling: Once crystals begin to form at room temperature, you can place the flask in an ice bath to maximize the yield of the recrystallized product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Data and Workflow Visualization
Table 1: Troubleshooting Summary for Purification of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery from silica gel column | - Strong adsorption to silanol groups- On-column hydrolysis | - Use boric acid-treated silica gel- Use neutral alumina as the stationary phase |
| Product "oils out" instead of crystallizing | - Presence of impurities depressing the melting point- Inappropriate solvent | - Purify by column chromatography first- Triturate with a non-polar solvent (e.g., hexane)- Screen for a better recrystallization solvent |
| Presence of phenylboronic acid in the final product | - Incomplete reaction- Hydrolysis during work-up or purification | - Ensure anhydrous conditions- Use a non-aqueous work-up- Use boric acid-treated silica or neutral alumina for chromatography |
| Presence of boroxine in the final product | - Dehydration of unreacted phenylboronic acid | - Recrystallization is often effective for removal- Minimize heating during the reaction if possible |
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. Available from: [Link]
-
El-Gendy, M. A. A., & El-Khouly, M. E. (2012). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules, 17(12), 14039–14050. Available from: [Link]
-
Supporting Information for "A four-component organogel based on orthogonal chemical interactions". The Royal Society of Chemistry. Available from: [Link]
-
Iwasaki, K., & Yamashita, M. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Dalton Transactions, 42(23), 8217–8228. Available from: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available from: [Link]
-
Tokunaga, Y., Ueno, H., Shimada, Y., & Kawada, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Tetrahedron Letters, 43(48), 8673-8676. Available from: [Link]
-
Sharifi, A., Mohsenzadeh, F., & Mojtahedi, M. M. (2010). One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. Asian Journal of Chemistry, 22(8), 6519-6523. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Supporting Information for "Reductive Aldol and Michael Additions to Enones Catalyzed by Triphenylborane". Wiley-VCH. Available from: [Link]
-
Quora. (2024). How to recrystallize and separate the substance I synthesized in toluene but is oily. Available from: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Management of 2-Phenyl-1,3,2-benzodioxaborole Stability
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a common challenge encountered in synthetic chemistry: the hydrolysis of 2-Phenyl-1,3,2-benzodioxaborole and related boronic esters. Here, we offer troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and the success of your experimental outcomes.
Troubleshooting Guide: Preventing Boronate Ester Hydrolysis
This section addresses specific problems you may encounter during your experiments. We provide step-by-step guidance to diagnose and resolve these issues, grounded in established chemical principles.
Issue 1: My Suzuki-Miyaura coupling reaction has a low yield, and I suspect hydrolysis of my this compound. How can I confirm this and what steps can I take to mitigate it?
Root Cause Analysis:
Low yields in Suzuki-Miyaura cross-coupling reactions are frequently attributed to the degradation of the boronic acid or ester starting material.[1] The primary degradation pathway is often hydrolysis, which converts the boronic ester back to the less stable boronic acid, which can then undergo protodeboronation, effectively removing it from the catalytic cycle.[2] The presence of water, even in trace amounts, can facilitate this process. Dissolved oxygen can also lead to side reactions like homocoupling of the boronic acid.[2]
Diagnostic Protocol:
-
Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS. Look for the appearance of a byproduct corresponding to the protodeboronated starting material (in this case, benzene). Also, watch for the formation of biphenyl, a product of homocoupling.
-
Control Experiment: Run a small-scale control reaction under your standard conditions but in the absence of the palladium catalyst. If you observe the disappearance of your boronic ester and the formation of phenylboronic acid and/or benzene, hydrolysis is a significant issue.
-
Water Content Analysis: If you have access to Karl Fischer titration, measure the water content of your solvent and liquid reagents. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture.
Mitigation Strategies:
-
Rigorous Anhydrous Techniques:
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane, calcium hydride for DMF).[2] Alternatively, use commercially available anhydrous solvents and handle them under an inert atmosphere (Nitrogen or Argon).
-
Reagent Handling: Dry solid reagents (e.g., bases like K₃PO₄ or K₂CO₃) in an oven or by flame-drying under vacuum before use.[3]
-
Use of Drying Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual moisture.[2][4]
-
-
Inert Atmosphere:
-
Degassing: Thoroughly degas your solvent to remove dissolved oxygen. The freeze-pump-thaw method is highly effective.[2][4] Sparging with an inert gas (Argon or Nitrogen) for an extended period is a viable alternative.
-
Reaction Setup: Conduct the entire reaction under a positive pressure of an inert gas.
-
-
"Slow-Release" Strategy:
-
For particularly unstable boronic acids, a "slow-release" strategy can be highly effective.[5][6] This involves using a more stable boronic acid surrogate that hydrolyzes slowly under the reaction conditions to maintain a low, steady concentration of the active boronic acid.[6] This minimizes degradation while still allowing for efficient transmetalation.[6]
-
Issue 2: I need to perform a reaction with this compound in a protic solvent. Is this feasible, and what are the best practices?
Root Cause Analysis:
Protic solvents, particularly water and alcohols, can directly participate in the hydrolysis of boronic esters.[7][8] The lone pair of electrons on the oxygen atom of the solvent can attack the electron-deficient boron center, initiating the cleavage of the B-O bond of the ester. While challenging, running reactions in protic solvents is sometimes necessary for solubility reasons or to facilitate the dissolution of inorganic bases.[2][7]
Best Practices and Alternative Reagents:
-
Use a More Stable Boronic Ester: this compound (a catechol ester) is more susceptible to hydrolysis than other boronic esters like pinacol esters (Bpin).[9] For even greater stability, consider using N-methyliminodiacetic acid (MIDA) boronates.[10][11][12]
-
pH Control: The rate of hydrolysis is highly pH-dependent.[13][14][15][16] For many boronic esters, hydrolysis is accelerated at both acidic and basic pH. If possible, buffer your reaction to a pH where the ester exhibits maximum stability.
-
Temperature Management: Hydrolysis is a chemical reaction with an activation energy. Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
-
Consider MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[10][11][17][18] They are generally unreactive under anhydrous cross-coupling conditions but can be deprotected to release the corresponding boronic acid under mild aqueous basic conditions.[12] This allows for a "slow-release" of the active boronic acid, which is particularly advantageous for unstable derivatives.[5][19][20][21]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What is the fundamental mechanism of this compound hydrolysis?
The hydrolysis of boronic esters can proceed through several pathways, often catalyzed by acid or base.[8][16]
-
Under neutral or slightly acidic conditions: A water molecule can act as a nucleophile, attacking the Lewis acidic sp²-hybridized boron atom.[22] This forms a tetrahedral (sp³-hybridized) intermediate. Subsequent proton transfer and cleavage of the B-O bond of the catechol liberates phenylboronic acid.[22]
-
Under basic conditions: A hydroxide ion, a stronger nucleophile than water, attacks the boron atom to form a tetrahedral boronate species.[22] This intermediate can then be protonated by water, leading to the cleavage of the catechol group and formation of phenylboronic acid.
Q2: How does the stability of this compound compare to other common boronic esters like pinacol esters?
Generally, the stability of boronic esters is influenced by steric and electronic factors of the diol protecting group.
| Boronic Ester Type | Diol | Relative Stability | Key Characteristics |
| Catechol Ester | Catechol | Lower | More susceptible to hydrolysis.[23] |
| Pinacol Ester (Bpin) | Pinacol | Higher | More sterically hindered, providing greater stability against hydrolysis compared to catechol esters.[1][9][24] |
| MIDA Boronate | N-methyliminodiacetic acid | Highest | Exceptionally stable due to the formation of a dative bond from the nitrogen to the boron atom, making the boron sp³-hybridized and less Lewis acidic.[10][11][12] They are often crystalline, air-stable solids that are compatible with chromatography.[11][12][17][18][25] |
Q3: Are there reaction conditions that can promote the direct use of boronic esters without prior hydrolysis?
Yes, while many Suzuki-Miyaura reactions are believed to proceed through the hydrolysis of the ester to the boronic acid, there is growing evidence for pathways involving the direct transmetalation of the boronic ester.[26] Anhydrous reaction conditions are crucial for favoring this pathway.[26][27] The use of specific bases, such as potassium trimethylsilanolate (TMSOK), in anhydrous, homogeneous systems has been shown to effectively promote the cross-coupling of boronic esters without the need for water.[26][27] This approach can be advantageous as it minimizes the risk of protodeboronation, a common side reaction under aqueous conditions.[2][27]
Q4: Can Lewis acids affect the stability of my boronic ester?
Yes, Lewis acids can interact with the oxygen atoms of the boronic ester, potentially activating it towards nucleophilic attack or facilitating ester cleavage.[28][29] This is generally not a concern in standard cross-coupling reactions. However, if your reaction mixture contains strong Lewis acids, you may observe accelerated decomposition of the boronic ester.
References
- Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing).
- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society.
- MIDA Boronates - Sigma-Aldrich.
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.
- Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society.
- Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry - ACS Publications.
- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules - ACS Publications.
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Synthesis and properties of MIDA boronate containing aromatic amino acids : New peptide building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C0OB00847H.
- what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? - HZPT.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
- Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles - Sci-Hub.
- MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions - Sci-Hub.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Anhydrous and degassed solvent conditions for Suzuki reactions - Benchchem.
- Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC - NIH.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC - NIH.
- 3 - Organic Syntheses Procedure.
- Boron and Aluminium reagents, Lewis acids - Wordpress.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available from: [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Internal and external catalysis in boronic ester networks - Semantic Scholar.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - Sci-Hub.
- Chemistry Of Boronic Esters - AA Blocks.
- Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar.
- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
- Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range - Journal of Materials Chemistry A (RSC Publishing).
- A mechanistic study of Lewis acid-catalyzed covalent organic framework formation.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Order of thermodynamic stability of representative boronic esters - ResearchGate.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
- A Water-Stable Boronate Ester Cage | Journal of the American Chemical Society.
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange.
- Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids | Organic Letters.
- HYDROLYSIS.
- Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit.
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- 1. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.viu.ca [web.viu.ca]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 18. Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sci-Hub. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles / The Journal of Organic Chemistry, 2011 [sci-hub.box]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. aablocks.com [aablocks.com]
- 23. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Boron and Aluminium reagents, Lewis acids - Wordpress [reagents.acsgcipr.org]
- 29. researchgate.net [researchgate.net]
common side reactions with 2-Phenyl-1,3,2-benzodioxaborole and how to avoid them
Welcome to the technical support resource for 2-Phenyl-1,3,2-benzodioxaborole (also known as Phenylboronic acid catechol ester). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into common side reactions and deliver field-proven strategies for their avoidance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability, handling, and reactivity of this compound.
Q1: Why use this compound instead of Phenylboronic acid?
Answer: While phenylboronic acid is a staple in cross-coupling chemistry, it is prone to dehydration to form a cyclic trimer known as a boroxine. This process can alter the reagent's mass and impact stoichiometric accuracy in reactions. The catechol ester, this compound, is significantly more stable and resistant to this trimerization, ensuring more consistent and reproducible results. It is also generally more stable towards air and moisture than many unprotected boronic acids.[1]
Q2: What is the primary stability concern with this compound?
Answer: The primary stability concern is its susceptibility to hydrolysis. The boron-oxygen bonds of the dioxaborole ring can be cleaved by water, leading to the formation of phenylboronic acid and catechol. While more stable than many other boronic esters, prolonged exposure to moisture, especially under acidic or basic conditions, will lead to degradation.[2][3] Therefore, proper storage and handling under anhydrous conditions are critical.
Q3: What is protodeboronation and why is it a problem?
Answer: Protodeboronation (or protodeborylation) is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] In the case of this compound, this results in the formation of benzene as a byproduct, consuming the boronic ester and reducing the yield of the desired coupled product. This reaction is often promoted by aqueous basic conditions and elevated temperatures, which are common in Suzuki-Miyaura coupling reactions.[4][5]
Q4: What causes homocoupling, and how can I spot it?
Answer: Homocoupling is the self-coupling of two molecules of the boronic ester to form biphenyl. This side reaction is typically mediated by the palladium catalyst and is often exacerbated by the presence of molecular oxygen or if the Pd(0) catalyst is oxidized to Pd(II) in the absence of the halide partner.[6][7][8] If your reaction mixture was not properly degassed, or if your Pd(II) precatalyst was not efficiently reduced to the active Pd(0) species, homocoupling is more likely.[7] It can be identified by detecting biphenyl in your crude product via techniques like GC-MS or LC-MS.
Part 2: Troubleshooting Guide: Side Reactions in Suzuki-Miyaura Coupling
This guide provides a problem-oriented approach to diagnosing and solving common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low yield of the desired cross-coupled product with significant formation of benzene.
-
Probable Cause: Protodeboronation is the most likely culprit. This indicates that the desired transmetalation step of the catalytic cycle is too slow relative to the undesired cleavage of the C-B bond.
-
Causality Explained: The mechanism of protodeboronation is often base-catalyzed and involves the attack of a proton source (like water) on the aryl carbon attached to boron.[4] Strong aqueous bases and high temperatures accelerate this process. If the oxidative addition of the palladium catalyst to your aryl halide is slow, or if the subsequent transmetalation is inefficient, the boronic ester is exposed to these harsh conditions for longer, increasing the likelihood of protodeboronation.[5]
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry, and thoroughly degassed solvents. Dry all glassware meticulously. Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Optimize the Base: Switch from strong, aqueous bases (e.g., NaOH, KOH) to milder, often anhydrous, bases.
-
Increase Catalyst Efficiency: Employ a more active catalyst system. Modern palladium-phosphine ligand systems are designed for rapid catalytic turnover, which increases the rate of the productive reaction and outcompetes the protodeboronation pathway.[4]
-
Base Selection Guide for Mitigating Protodeboronation
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ / Cs₂CO₃ | Anhydrous, often in solvents like Toluene, Dioxane, or DMF | Readily available, effective for many substrates. | Can still promote protodeboronation at high temperatures with sensitive substrates. |
| K₃PO₄ | Anhydrous, common in polar aprotic solvents. | Often provides excellent yields and minimizes protodeboronation. Requires minimal water to be effective.[9] | Can be slower than stronger bases. Must be finely ground for reproducibility.[9] |
| KF | Anhydrous, often used for base-sensitive functional groups. | Very mild, activates the boronic ester without harsh basicity.[10] | May not be strong enough for all aryl halide partners. |
Problem 2: Significant amount of biphenyl byproduct is observed.
-
Probable Cause: Homocoupling of the this compound.
-
Causality Explained: This side reaction is often initiated by Pd(II) species and oxygen.[7] If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0) catalyst. The boronic acid can act as the reductant, consuming two equivalents to produce one molecule of biphenyl and one Pd(0) species.[8] Alternatively, residual oxygen in the reaction vessel can facilitate a separate catalytic cycle that leads to homocoupling.[6][7]
-
Solutions & Protocols:
-
Rigorous Degassing: This is the most critical step. Solvents must be degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon is preferred as it is denser than air) for at least 30-60 minutes.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction, which can be a source of homocoupling.
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent can help ensure the catalyst is in the correct oxidation state without consuming the boronic ester. For example, adding a small amount of an additional phosphine ligand or potassium formate has been shown to suppress homocoupling.
-
Experimental Protocol: Standard Degassing Procedure
-
Assemble all glassware (reaction flask, condenser) and flame-dry under vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Add your solvent(s) to the reaction flask via cannula transfer.
-
Insert a long needle connected to the inert gas line so it is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent vigorously for 30-60 minutes to displace dissolved oxygen.
-
Remove the needles and proceed with the addition of reagents under a positive pressure of inert gas.
Visualization of Competing Pathways
The following diagram illustrates how the desired Suzuki-Miyaura cycle competes with the primary side reaction pathways of protodeboronation and homocoupling.
Caption: Suzuki cycle vs. side reactions.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues in your reaction based on observed outcomes.
Caption: Troubleshooting workflow for Suzuki reactions.
References
-
Cammidge, A. N., & Crepy, K. V. L. (2004). This compound. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
ResearchGate. (2013). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: A Guide to the Stability and Storage of 2-Phenyl-1,3,2-benzodioxaborole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Phenyl-1,3,2-benzodioxaborole (also known as o-phenylene benzeneboronate or benzeneboronic acid, catechol ester)[1]. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a key building block in organic synthesis, including the formation of covalent organic frameworks, its purity and stability are paramount for achieving reproducible and reliable experimental outcomes[2]. This guide provides in-depth answers to common challenges and questions regarding the handling, storage, and stability of this compound, grounded in established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them back to the stability and handling of this compound.
Q1: My reaction yield is consistently low, and I suspect the quality of my boronate ester. What could be the cause?
Low yields are frequently traced back to the degradation of the starting material. The primary culprit for this compound is hydrolysis. The compound is hygroscopic and sensitive to moisture.
-
Causality: The B-O bonds within the dioxaborole ring are susceptible to cleavage by water. This is an equilibrium reaction; the ester is formed from phenylboronic acid and catechol with the removal of water. Consequently, in the presence of water, the equilibrium shifts back, causing the ester to decompose into phenylboronic acid and catechol. These hydrolysis products may be unreactive or interfere with your desired chemical transformation, leading to diminished yields. The stability of boronic esters is known to be reversible in the presence of water[3][4].
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the reagent has been stored according to recommendations. It must be kept in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from moisture. Refrigeration is also recommended to maintain product quality.
-
Use an Inert Atmosphere: Handle the solid exclusively within a glovebox or using a Schlenk line to prevent exposure to atmospheric moisture.
-
Use Anhydrous Solvents: Ensure all solvents used to dissolve or react with the compound are rigorously dried before use.
-
Perform a Quality Check: If you suspect degradation, consider running a quick quality control check, such as obtaining a melting point. The reported melting point is around 114°C[5]. A broad or depressed melting range can indicate the presence of impurities from hydrolysis.
-
Q2: I'm observing unexpected byproducts in my NMR spectrum. Could they originate from the degradation of this compound?
Yes, this is a strong possibility. The most likely byproducts are phenylboronic acid and catechol, resulting from hydrolysis.
-
Causality and Identification: As discussed, hydrolysis cleaves the boronate ester. You can identify these byproducts in your crude reaction mixture using ¹H-NMR spectroscopy.
-
This compound: Exhibits characteristic signals for the phenyl group protons (typically ortho protons around δ 8.0-8.8 ppm and meta/para protons between δ 7.4-7.9 ppm) and the catechol ring protons (δ 6.7-7.9 ppm)[6].
-
Phenylboronic Acid: Will show distinct aromatic signals and a broad singlet for the B(OH)₂ protons.
-
Catechol: Will show its own characteristic aromatic signals and phenolic -OH protons.
-
-
Validation Protocol: To confirm, you can run reference ¹H-NMR spectra of authentic samples of phenylboronic acid and catechol in the same deuterated solvent for direct comparison.
Q3: My this compound, which should be a crystalline solid, has become clumpy or discolored. Is it still usable?
Changes in physical appearance are a direct warning of potential degradation.
-
Clumping: This indicates water absorption. The material is described as hygroscopic, and clumping is the first sign of moisture exposure. While it may not be fully decomposed, its purity is compromised, and it will introduce water into your reaction.
-
Discoloration: A color change (e.g., to pink, brown, or dark oil) can suggest oxidation. The catechol portion of the molecule is susceptible to oxidation, especially in the presence of air and trace impurities, which can be accelerated under basic conditions[7][8]. Dopamine-benzeneboronate, a related compound, is noted to be highly unstable in air, decomposing into a dark oil[6].
-
Recommendation: It is strongly advised not to use material that has significantly changed in appearance. The presence of water and oxidized byproducts can lead to unpredictable results and failed reactions. For best results, always start with a fresh, properly stored reagent.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Proper storage is the most critical factor in maintaining the long-term stability and reactivity of this compound. The key is to rigorously exclude moisture and air.
| Parameter | Recommendation | Rationale | Source |
| Temperature | Keep refrigerated (2-8 °C). | Slows down potential decomposition pathways. | |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis and oxidation from atmospheric moisture and oxygen. | |
| Container | Keep container tightly closed in a dry, well-ventilated place. | Prevents ingress of moisture and air. | |
| Moisture | Protect from moisture. The compound is hygroscopic. | Water is the primary reactant in the hydrolytic degradation pathway. |
Q2: How sensitive is this compound to moisture and air?
It is highly sensitive to moisture due to its hygroscopic nature. The boronic ester linkage is thermodynamically reversible in the presence of water, meaning exposure to atmospheric humidity will inevitably lead to some degree of hydrolysis[3][4]. While less reactive than boranes, prolonged exposure to air can also lead to oxidative degradation of the electron-rich catechol ring[7].
Q3: What are the primary degradation pathways for this compound?
The principal degradation pathway is hydrolysis . This chemical reaction involves the cleavage of one or both B-O bonds by water, breaking the dioxaborole ring and yielding phenylboronic acid and catechol.
Sources
- 1. This compound | C12H9BO2 | CID 96121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies [mdpi.com]
- 7. pH Responsive and Oxidation Resistant Wet Adhesive based on Reversible Catechol–Boronate Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting failed C-H activation reactions with 2-Phenyl-1,3,2-benzodioxaborole
Welcome to the technical support center for C-H activation reactions utilizing 2-Phenyl-1,3,2-benzodioxaborole and related boronic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot failed experiments and optimize your reaction conditions with confidence.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent issues encountered during C-H borylation reactions in a direct question-and-answer format.
Problem 1: Low to No Conversion of Starting Material
Question: My reaction shows little to no consumption of the starting arene after the specified time. What are the likely causes and how can I fix it?
Answer: This is a common and frustrating issue that typically points to a problem with one of the core components of the catalytic system. Let's break down the potential culprits.
-
Inactive Catalyst: The most frequent cause is an inactive or poisoned catalyst. Transition metal catalysts, particularly Iridium and Palladium complexes, are sensitive to air and moisture.
-
Causality: The active catalytic species, often a low-valent metal center like Ir(I) or Pd(0), is readily oxidized in the presence of air, rendering it inactive for the C-H activation step.[1][2] Contaminants in solvents or on glassware can also act as catalyst poisons.
-
Solution:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox for handling the catalyst and setting up the reaction.
-
Use High-Purity Reagents: Solvents must be anhydrous and degassed. Substrates and other reagents should be purified to remove potential inhibitors like basic amines or coordinating functional groups that can bind to the metal center.[3]
-
Catalyst Pre-activation: In some cases, the catalyst precursor requires in-situ activation. Ensure your procedure includes the necessary steps for generating the active catalyst.
-
-
-
Inappropriate Ligand Choice or Ratio: The ligand is not just a spectator; it is crucial for catalyst stability and reactivity.
-
Causality: The ligand modulates the electronic properties and steric environment of the metal center.[4] An incorrect ligand can lead to an unstable catalyst or one that is not reactive enough to cleave the target C-H bond.
-
Solution:
-
Screen Ligands: For a new substrate, it may be necessary to screen a small library of ligands. Bipyridine and phenanthroline ligands are common starting points for Iridium-catalyzed borylations.[5][6]
-
Optimize Metal-to-Ligand Ratio: The stoichiometry is critical. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying all coordination sites on the metal.
-
-
-
Insufficient Thermal Energy: C-H bond activation has a significant activation energy barrier.
-
Causality: The cleavage of a stable C-H bond is often the rate-limiting step and requires sufficient thermal energy to proceed at a reasonable rate.
-
Solution:
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 40°C), incrementally increase the temperature (e.g., to 80°C or higher). Monitor for potential side product formation at higher temperatures.
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required reaction temperature.
-
-
Problem 2: Poor Regioselectivity or Formation of Multiple Isomers
Question: I'm observing a mixture of ortho-, meta-, and para-borylated products, or the undesired isomer is the major product. How can I improve regioselectivity?
Answer: Controlling regioselectivity is a central challenge in C-H activation.[7][8] The outcome is a delicate balance between steric and electronic effects, which can be manipulated to favor the desired isomer.
-
Steric Hindrance (The Dominant Factor): For many common Iridium-catalyzed systems, the regioselectivity is primarily governed by sterics.[9][10]
-
Causality: The bulky iridium-boryl complex will preferentially activate the most accessible, least sterically hindered C-H bond.[10]
-
Solution:
-
Analyze Your Substrate: Identify the least hindered C-H bonds on your arene. Borylation will typically occur at a position with no ortho-substituents.
-
Leverage Blocking Groups: If you need to direct the borylation to a specific position, consider installing a temporary, bulky blocking group at a more reactive site.
-
-
-
Directing Groups: For reactions where you need to override steric effects (e.g., to achieve ortho-borylation), a directing group is necessary.
-
Causality: A coordinating functional group on the substrate (like a pyridine, amide, or carboxyl group) can chelate to the metal center, delivering the catalyst to a specific proximal C-H bond, typically at the ortho position.[1][11] This forms a stable metallacycle intermediate that facilitates selective C-H activation.[12]
-
Solution:
-
Choose an Appropriate Directing Group: The choice of directing group is critical and substrate-dependent. Pyridine and related nitrogen heterocycles are highly effective for ortho-borylation.[13][14]
-
Modify the Ligand: In some advanced systems, the ligand itself can be engineered to interact with the substrate and direct the catalyst to a specific C-H bond, enabling even meta-selective functionalization.[15]
-
-
-
Electronic Effects in Heterocycles:
-
Causality: In electron-rich heteroarenes (e.g., pyrroles, furans, thiophenes), electronic effects can override sterics. C-H activation often occurs at the most acidic C-H bond, which is typically adjacent (alpha) to the heteroatom.[9]
-
Solution: Be aware of the intrinsic electronic biases of your heterocyclic substrate. If the electronically favored position is not the desired one, you may need to employ a strong directing group or a different catalytic system.
-
Problem 3: Formation of Side Products (e.g., Homocoupling, Protodeborylation)
Question: My desired product is contaminated with significant side products. What are they and how can I minimize them?
Answer: The formation of byproducts can complicate purification and reduce yields. The two most common culprits are protodeborylation and homocoupling.
-
Protodeborylation: This is the cleavage of the newly formed C-B bond by a proton source, reverting the product back to the starting arene.
-
Causality: The C-B bond is susceptible to cleavage by trace amounts of acid or water, especially at elevated temperatures. This can be a significant issue with electron-rich heteroarenes.[6]
-
Solution:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents.
-
Add a Proton Scavenger: In some cases, adding a non-coordinating base or a sacrificial proton scavenger can suppress this side reaction.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by GC/MS or TLC) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to reaction conditions.
-
-
-
Arene Homocoupling: This results in a biaryl byproduct formed from two molecules of your starting material.
-
Causality: This side reaction is more common in Palladium-catalyzed systems and can arise from oxidative C-H/C-H coupling pathways.[16]
-
Solution:
-
Optimize Oxidant/Additives: The choice and amount of oxidant can influence the prevalence of homocoupling.
-
Adjust Stoichiometry: Ensure the borane reagent is not the limiting reagent.
-
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in your C-H borylation reaction.
Caption: A step-by-step decision tree for troubleshooting failed C-H borylation reactions.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst system for C-H borylation? A: While there is no single "best" catalyst for all substrates, the most widely used and robust systems are based on Iridium(I) complexes.[5] A common and effective combination is [Ir(cod)OMe]2 (methoxyiridium(I) cyclooctadiene dimer) as the precatalyst and a bipyridine-based ligand, such as dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[5][17] Palladium catalysts are also used, often requiring specific ligands and oxidants.[2][12]
Q: How do I choose the right solvent? A: The solvent must be inert to the reaction conditions and capable of solubilizing the catalyst, ligand, and substrate. Common choices include alkanes like hexane or octane, ethers like MTBE or THF, and aromatic solvents like benzene or toluene.[15] The choice can influence catalyst activity and should be anhydrous and degassed before use.
Q: What is the role of the borane reagent? Is this compound a good choice? A: The borane reagent is the source of the boryl group that is installed onto the arene. While this compound can be used, the most common borylating agents in research are bis(pinacolato)diboron (B₂pin₂) and pinacolborane (HBpin).[5][9] These reagents are generally more stable, commercially available, and the resulting pinacol esters are robust and versatile for subsequent cross-coupling reactions. This compound and other aryl boronate esters are themselves products of C-H borylation and are key building blocks for materials like Covalent Organic Frameworks (COFs).[18]
Q: My substrate has multiple functional groups. Will they interfere with the reaction? A: Iridium-catalyzed C-H borylation is known for its remarkable functional group tolerance.[6] It is compatible with esters, amides, halides, ethers, and nitriles. However, strongly coordinating groups, particularly basic amines and some sulfur-containing functionalities, can poison the catalyst by binding irreversibly to the metal center.[3]
Key Experimental Protocol
General Procedure for Iridium-Catalyzed C-H Borylation of an Arene
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Iridium precatalyst: [Ir(cod)OMe]2 (1.5 mol%)
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Borane reagent: Bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents)
-
Arene substrate (1.0 equivalent)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Cyclohexane)
Procedure:
-
Preparation (in a glovebox): To a dry Wheaton vial equipped with a magnetic stir bar, add the iridium precatalyst [Ir(cod)OMe]2 and the ligand dtbpy.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 0.1 M concentration with respect to the arene). Stir the mixture for 10 minutes at room temperature to allow for the formation of the active catalyst complex. The solution should be homogeneous.
-
Reagent Addition: Add the arene substrate, followed by the bis(pinacolato)diboron (B₂pin₂).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C).
-
Monitoring: Stir the reaction for the designated time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots (under inert atmosphere if possible) and analyzing by GC/MS or ¹H NMR.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure. The crude residue can then be purified by silica gel column chromatography to isolate the desired aryl boronate ester.
Catalytic Cycle and Selectivity Principles
Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle for Iridium-catalyzed borylation provides insight into the roles of each component.
Caption: The catalytic cycle for Ir-catalyzed borylation and key factors governing regioselectivity.
By methodically addressing potential points of failure—from catalyst integrity to reaction parameters—researchers can effectively troubleshoot and optimize C-H activation reactions, unlocking the full potential of this transformative synthetic methodology.
References
-
Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. National Institutes of Health (NIH). Available at: [Link]
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes: High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. (Note: While not in the provided search results, this is a foundational paper often cited by them. A general search would provide a link.) A representative article discussing similar topics is: Iridium-catalyzed borylation of arenes and heteroarenes via C-H activation. Pure and Applied Chemistry. Available at: [Link]
-
Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C–H Borylation. Organic Letters, 15(1), 140–143. Available at: [Link]
-
Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: 1-Chloro-3-Iodo-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)benzene and 2-(4,4,5,5,-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)indole. Amanote Research. Available at: [Link]
-
Ir-catalyzed proximal and distal C–H borylation of arenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. National Institutes of Health (NIH). Available at: [Link]
-
Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. PubMed. Available at: [Link]
-
Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
C-H Activation Reactions | Functionalization of Carbon Bonds. METTLER TOLEDO. Available at: [Link]
-
BORON CATALYSIS. Metal-free catalytic C-H bond activation and borylation of heteroarenes. ResearchGate. Available at: [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PubMed Central. Available at: [Link]
-
Borylation. Wikipedia. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. Available at: [Link]
-
Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PubMed Central. Available at: [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. ResearchGate. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 7. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Borylation - Wikipedia [en.wikipedia.org]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Iridium-Catalyzed C-H Borylation of Arenes and [research.amanote.com]
- 18. Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Boronate Esters
Welcome to the technical support center for the purification of boronate esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography of this versatile class of compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with boronate ester purification.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and offering practical solutions.
Issue 1: My boronate ester is not eluting from the silica gel column, or the recovery is very low. My TLC plate shows the spot at the baseline or significant tailing.
Q: What is causing my boronate ester to get stuck on the silica gel?
A: This is a frequent and frustrating problem that typically stems from two main interactions. Firstly, the boron atom in the boronate ester is Lewis acidic and can strongly adsorb to the Lewis basic silanol groups (Si-OH) on the surface of the silica gel, leading to product loss and streaking on TLC plates.[1][2] Secondly, the acidic nature of the silica gel surface can catalyze the hydrolysis of the boronate ester back to its corresponding boronic acid.[1][3] Boronic acids are significantly more polar and will therefore exhibit very strong retention on the silica gel, often remaining at the baseline when eluting with non-polar solvent systems.[1][2]
Solutions & Optimization Strategies:
-
Deactivate the Silica Gel: You can mitigate the acidity and adsorptive nature of the silica gel through pre-treatment.
-
Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will cap the acidic silanol groups.[1]
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the undesired strong adsorption of boronate esters, leading to much-improved recovery.[1][4] This is a highly effective method for many problematic pinacol esters.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For boronate esters of low to medium polarity, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause issues.[1][5] One user reported successfully purifying their boronate ester, which eluted in hexane on a neutral alumina column.[5]
-
Short Silica/Celite Plug: If the goal is simply to remove baseline impurities or a palladium catalyst, a quick filtration through a short plug of silica gel or Celite can be sufficient.[1][2] This minimizes the contact time between your compound and the stationary phase, reducing the chances of degradation and adsorption.[1]
-
-
Modify the Protecting Group:
Issue 2: My NMR analysis shows the presence of the corresponding boronic acid in my "purified" boronate ester. How can I prevent this hydrolysis?
Q: What is causing my boronate ester to hydrolyze during purification?
A: Boronate esters, especially the widely used pinacol esters (Bpin), are susceptible to hydrolysis.[11][12] This can be triggered by the presence of water, alcohols, or acidic/basic conditions, all of which can be encountered during aqueous workups or chromatography.[3][13] The silica gel itself can provide a sufficiently acidic environment to promote on-column hydrolysis.[1][13]
Solutions & Optimization Strategies:
-
Maintain Anhydrous Conditions: It is critical to ensure that all solvents and glassware are rigorously dried. If your compound is particularly sensitive, performing the workup and chromatography under an inert atmosphere (e.g., Nitrogen or Argon) is advisable.[1]
-
Avoid Protic Solvents in Eluent: The use of alcohols like methanol in the mobile phase can lead to transesterification or hydrolysis of the boronate ester on the column.[14][15] Opt for aprotic solvents like ethyl acetate, dichloromethane, and hexanes.
-
Optimize Reversed-Phase HPLC (RP-HPLC): If you are using RP-HPLC for analysis or purification, on-column hydrolysis is a known challenge.[3][11][15] To minimize this, consider the following:
-
Use non-aqueous, aprotic diluents for sample preparation.[3][15]
-
Consider using highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent, which has been shown to stabilize certain pinacolboronate esters.[3]
-
Using 2,2,2-trifluoroethanol (TFE) as a co-solvent instead of methanol has also been reported to be effective for alcohol-sensitive compounds.[1][15]
-
Issue 3: I am struggling to separate my boronate ester from unreacted starting materials or byproducts like bis(pinacolato)diboron (B2pin2).
Q: What should I do when standard chromatography fails to give me a pure product?
A: When co-elution of impurities is the primary problem, and modifying the chromatographic conditions is ineffective, derivatization into a more easily purified form is an excellent and often underutilized strategy. These derivatives can often be converted back to the boronic acid or ester if needed.
Solutions & Optimization Strategies:
-
Derivatization to a Crystalline Solid:
-
Potassium Trifluoroborate (BF3K) Salts: Reacting the crude boronate ester with KHF2 converts it into the corresponding trifluoroborate salt. These salts are often highly crystalline, air-stable solids that can be easily purified by recrystallization.[17]
-
Diethanolamine (DEA) Adducts: Boronate esters can be transesterified with diethanolamine to form stable, zwitterionic adducts. These adducts are frequently crystalline and will precipitate from non-polar solvents like diethyl ether, allowing for simple isolation by filtration.[18][19]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable under a wide range of conditions, including silica gel chromatography.[17][20]
-
-
Recrystallization or Trituration: If your desired boronate ester is a solid, recrystallization is a powerful purification method.[1][5] If it is an oil, trituration with a solvent in which the impurities are soluble but your product is not can be very effective for enrichment.[1][5]
Visual Workflow: Troubleshooting Boronate Ester Purification
The following diagram outlines a decision-making process for troubleshooting common purification challenges.
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from methodologies reported to improve the recovery of boronate esters during column chromatography.[1][4]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
Create Slurry: In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitate: Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Filter and Wash: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel thoroughly with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry: Dry the boric acid-impregnated silica gel thoroughly in vacuo (e.g., on a rotary evaporator or in a vacuum oven at 60°C for 1.5 hours) until it is a fine, free-flowing powder.[1] The treated silica is now ready for use.
Protocol 2: Derivatization with Diethanolamine (DEA) for Purification
This method converts a crude boronate ester into a stable, often crystalline, DEA adduct that can be easily isolated.[18]
Materials:
-
Crude boronate ester
-
Diethanolamine
-
Anhydrous diethyl ether (or other non-polar solvent like TBME or THF)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve Crude Material: Dissolve the crude boronate ester in a minimal amount of anhydrous diethyl ether at room temperature.
-
Add Diethanolamine: Add diethanolamine (1.0-1.2 equivalents) dropwise to the solution while stirring.
-
Precipitation: The stable zwitterionic DEA adduct will often precipitate out of the non-polar solvent. Continue stirring for 1-2 hours or overnight to ensure complete formation and precipitation.
-
Isolate Adduct: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove soluble impurities.
-
Dry: Dry the purified DEA adduct under vacuum. This crystalline solid can then be stored or used for the next step. If the free boronic acid is required, the DEA adduct can be hydrolyzed with aqueous acid.[18]
Data Summary Table
The stability and chromatographic behavior of boronate esters are highly dependent on the diol used for protection.
| Boronate Ester Type | Stability on Silica Gel | Typical Purification Method | Key Characteristics |
| Pinacol (Bpin) | Low to Moderate; prone to hydrolysis and adsorption.[6][11][12] | Often challenging. Requires treated silica, alumina, or derivatization.[2][5] | Most common, but purification can be problematic.[17] |
| Neopentylglycol (neo) | Generally more stable than Bpin. | Standard or treated silica gel. | Offers increased stability over pinacol esters.[17] |
| Pinanediol | Highly resistant to hydrolysis.[11][17] | Standard silica gel. | Chiral auxiliary; provides high hydrolytic stability.[21] |
| 1,8-Diaminonaphthalene (dan) | Very stable.[17] | Standard silica gel. | Electron donation from nitrogen atoms stabilizes the boron center.[17] |
| MIDA | Very stable.[17] | Standard silica gel. | Intramolecular nitrogen coordination provides high stability.[17][20] |
| Tetraethylethylene glycol (Epin) | High stability.[6][8][10] | Standard silica gel chromatography.[6][7][8][9] | Designed for enhanced stability on silica.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing boronate esters? A1: Typical impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, and excess reagents like bis(pinacolato)diboron (B2pin2).[1][2] The corresponding boronic acid is also a very common impurity, which primarily forms from the hydrolysis of the ester during the reaction workup or purification.[1][3]
Q2: Can I use my crude boronate ester in the next step without purification? A2: In many instances, yes. For robust reactions like the Suzuki-Miyaura coupling, it is often feasible to use the crude boronate ester directly after a simple filtration through Celite or a silica plug to remove catalysts and inorganic salts.[1][2] The success of this approach depends heavily on the tolerance of the subsequent reaction to the specific impurities present in your crude material.
Q3: My boronate ester is an oil and cannot be recrystallized. What is the best alternative to a difficult column? A3: For oily esters that are problematic on a column, derivatization is the most powerful alternative. Converting the oil into a crystalline solid, such as a potassium trifluoroborate (BF3K) salt or a diethanolamine (DEA) adduct, allows for purification via recrystallization or simple filtration.[19] For esters that are sufficiently volatile, distillation can also be an effective purification method.[5]
Q4: How can I monitor my column chromatography if my compound is not UV-active? A4: If your compound lacks a UV chromophore, you will need to use a staining agent to visualize the spots on your TLC plates. A common and effective stain for boronic acids and their esters is p-anisaldehyde. Another highly selective method involves dipping the TLC plate in a solution of alizarin, which becomes brightly fluorescent upon binding to a boronic acid moiety.[22][23] This allows for sensitive detection.[22][23]
Q5: Are there any general tips for choosing a solvent system for boronate ester chromatography? A5: Start with a non-polar solvent system, typically a mixture of hexanes (or heptane) and ethyl acetate. Boronate esters are often "greasy" and elute at a relatively low polarity.[2] Avoid using alcohol-based co-solvents (like methanol) if you are concerned about hydrolysis or transesterification on the column.[14][15] Always develop your solvent system using TLC on the same type of stationary phase (e.g., standard silica, boric acid-treated silica, or alumina) that you plan to use for the column.
Visualization: Derivatization Strategies for Purification
This diagram illustrates how challenging-to-purify boronate esters can be converted into stable, crystalline derivatives for easier isolation.
Caption: Common derivatization pathways for purifying challenging Bpin esters.
References
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ResearchGate. (2024). How to purify boronate esters?. [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters. [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
-
Scinapse. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Performance Analytics. [Link]
-
Reddit. (2024). Trouble purifying my boronate ester compound : r/Chempros. [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
Royal Society of Chemistry. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF. [Link]
- Google Patents. (1994).
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. [Link]
-
ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
NIH National Library of Medicine. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. [Link]
-
ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for 2-Phenyl-1,3,2-benzodioxaborole Reactivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into a critical aspect of the Suzuki-Miyaura cross-coupling reaction: the impact of base selection on the reactivity of 2-Phenyl-1,3,2-benzodioxaborole. As a stable and easily handleable catechol boronate ester, this reagent offers significant advantages, but unlocking its full synthetic potential is critically dependent on a nuanced understanding of the reaction's basic components.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Fundamental Role of the Base in the Catalytic Cycle
In the Suzuki-Miyaura reaction, the base is not a mere spectator or acid scavenger; it is a pivotal activator in the rate-determining transmetalation step.[1] this compound, like other boronate esters, is significantly less Lewis acidic and therefore less reactive than its corresponding boronic acid.[2][3] The primary function of the base is to interact with the boronate ester, increasing the nucleophilicity of the phenyl group and facilitating its transfer from boron to the palladium center.
Computational and experimental studies suggest this activation proceeds via the formation of a tetracoordinate borate species.[4][5] This anionic "ate" complex is significantly more reactive and readily engages in transmetalation with the palladium(II) halide complex generated after oxidative addition.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base-mediated activation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered when using this compound, with a focus on base-related causes and solutions.
Problem 1: Low to No Product Formation
-
Potential Cause: Insufficient activation of the boronate ester. The selected base may be too weak, poorly soluble in the reaction medium, or sterically hindered. Unlike boronic acids, esters require more potent activation to drive the reaction forward.
-
Recommended Solution:
-
Assess Base Strength & Solubility: For general-purpose couplings, a switch to a stronger and more soluble base is often effective. Cesium carbonate (Cs₂CO₃) is frequently more effective than potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) due to its higher solubility in organic solvents.[1]
-
Consider Anhydrous Conditions: For substrates sensitive to water or hydrolysis, potassium phosphate (K₃PO₄) is an excellent choice. It is a strong, non-nucleophilic base that is highly effective in anhydrous solvents like dioxane or toluene.[6][7]
-
Ensure Biphasic Mixing: When using aqueous base solutions (e.g., 2M Na₂CO₃), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. Phase-transfer catalysts are generally not required but can be considered in difficult cases.
-
Problem 2: Significant Protodeboronation (Benzene Detected as a Byproduct)
-
Potential Cause: The carbon-boron bond is being cleaved by a proton source before transmetalation can occur. This side reaction is a common failure mode, particularly with electron-rich heteroaryl boronates or when using extended reaction times at high temperatures with strong aqueous bases.[3][8]
-
Recommended Solution:
-
Switch to Anhydrous Conditions: The most effective strategy is to minimize the primary proton source: water. Running the reaction with finely ground K₃PO₄ in anhydrous dioxane often suppresses protodeboronation significantly.[9]
-
Use Fluoride as the Base: Potassium fluoride (KF) can be an effective alternative. It is believed to form a highly nucleophilic and relatively stable tetrafluoroborate species ([ArBF₃]⁻), which can reduce the rate of protodeboronation relative to transmetalation.[10] Note that reactions with KF can be slower.[8]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation and side reactions.
-
Problem 3: Hydrolysis of Base-Sensitive Functional Groups (e.g., Esters, Amides)
-
Potential Cause: The use of strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or even prolonged heating with carbonates in aqueous media, is cleaving sensitive functional groups on your substrates.[8]
-
Recommended Solution:
-
Employ Weaker, Non-Hydrolytic Bases: This is a classic scenario for using potassium fluoride (KF) or potassium phosphate (K₃PO₄).[8] K₃PO₄ is basic enough to promote the coupling but generally does not hydrolyze esters.
-
Use Carbonates Judiciously: If carbonates are necessary, use K₂CO₃ instead of the more basic Cs₂CO₃, run the reaction at the lowest effective temperature, and minimize reaction time.
-
Problem 4: Reaction Fails with Unreactive Coupling Partners (e.g., Aryl Chlorides)
-
Potential Cause: The oxidative addition of aryl chlorides to Pd(0) is notoriously slow. This challenge requires a highly active catalyst system, and the base plays a crucial role in the overall efficiency of the catalytic cycle. A standard base may not be sufficient to promote the subsequent, already challenging, transmetalation.
-
Recommended Solution:
-
Combine a Strong Base with an Appropriate Ligand: Success with aryl chlorides almost always requires the combination of a strong base with a specialized, electron-rich, and bulky phosphine ligand (e.g., Buchwald or Fu-type ligands).[10][11]
-
The Base of Choice: Potassium phosphate (K₃PO₄) is the most commonly successful base for these challenging couplings, typically used in anhydrous solvents like dioxane or toluene at elevated temperatures.[6]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound much slower than when I use phenylboronic acid? A1: This is expected behavior. The two oxygen atoms of the catechol group in this compound donate electron density into the empty p-orbital of the boron atom. This reduces the boron's Lewis acidity, making it less electrophilic and thus less reactive toward activation by a base.[2][3] Boronic acids, being more Lewis acidic, activate more rapidly, leading to faster overall reaction rates under identical conditions. The trade-off is the enhanced stability and purity of the boronate ester.
Q2: Is water always necessary when using a boronate ester? A2: No, it is not always necessary, and its role depends on the base used. Two primary systems exist:
-
Aqueous/Biphasic System: Using bases like Na₂CO₃, K₂CO₃, or NaOH with a water co-solvent facilitates the in situ hydrolysis of the boronate ester to the more reactive boronic acid or boronate anion, which then enters the catalytic cycle.[12]
-
Anhydrous System: Using a base like K₃PO₄ in a dry solvent like dioxane promotes the reaction without bulk water. Activation likely occurs through direct interaction of the base with the ester or via trace amounts of water to generate the necessary hydroxide for borate formation.[7] This system is preferred for substrates prone to protodeboronation or hydrolysis.
Q3: How should I choose a starting base for a new Suzuki-Miyaura coupling? A3: A systematic approach is best. Use the following decision workflow to select a logical starting point for your optimization.
Caption: Decision workflow for initial base selection.
Q4: How many equivalents of base are typically needed? A4: A standard starting point is 2.0 to 3.0 equivalents relative to the limiting reagent.[13][14] This excess is necessary to ensure complete activation of the boronate ester and to neutralize the hydrohalic acid (HX) byproduct that is formed during the catalytic cycle, which could otherwise poison the catalyst or promote side reactions.
Section 4: Experimental Protocol: Base Screening
This protocol provides a self-validating system for you to efficiently screen and identify the optimal base for your specific substrates.
General Protocol for Base Screening with this compound
-
Reagent Preparation:
-
Prepare separate, identical vials for each base to be tested (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).
-
To each vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a magnetic stir bar.
-
-
Reaction Setup:
-
Add the designated base (2.5 mmol, 2.5 equiv) to each respective vial. For solid bases like K₃PO₄, ensure they are finely powdered.
-
Place the vials in a reaction block or parallel synthesizer.
-
Evacuate and backfill each vial with an inert atmosphere (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
To the vials designated for aqueous conditions (K₂CO₃, Cs₂CO₃), add a degassed solvent mixture (e.g., Toluene/H₂O 5:1, 5 mL total).
-
To the vials for anhydrous conditions (K₃PO₄, KF), add a degassed anhydrous solvent (e.g., 1,4-Dioxane, 5 mL).
-
-
Execution and Monitoring:
-
Heat all reactions to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the consumption of the limiting reagent by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the vials to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS using an internal standard to determine the relative yield for each condition.
-
Section 5: Comparative Data Summary
The following table illustrates representative results from a base screening experiment following the protocol above for the coupling of 4-bromoanisole with this compound.
| Entry | Base (2.5 equiv) | Solvent System | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ | Toluene/H₂O (5:1) | 12 | 78 | Standard, reliable conditions. |
| 2 | Cs₂CO₃ | Toluene/H₂O (5:1) | 8 | 92 | Faster and higher yielding due to better solubility. |
| 3 | K₃PO₄ | 1,4-Dioxane (Anhydrous) | 6 | 95 | Excellent for preventing potential side reactions. |
| 4 | KF | 1,4-Dioxane (Anhydrous) | 24 | 65 | Slower reaction, but ideal for highly base-sensitive substrates. |
| 5 | NEt₃ | Toluene | 24 | <10 | Organic bases are generally ineffective.[1] |
Data is illustrative and compiled for comparative purposes. Actual yields are highly dependent on the specific substrates, catalyst, and ligand used.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2018). IntechOpen. [Link]
-
Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(1), 107–110. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Boron Suzuki Coupling. Borates Today. [Link]
- de Vries, J. G. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 45(8), 1351–1363. [Link]
-
Isley, N. A., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic syntheses, 90, 210–225. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Suzuki Coupling. (2017). In Introduction to Strategies for Organic Synthesis. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2018). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Wang, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2445. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Phenyl-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting catalyst poisoning in cross-coupling reactions involving 2-Phenyl-1,3,2-benzodioxaborole. This guide provides in-depth, field-proven insights to help you diagnose, mitigate, and resolve common issues related to catalyst deactivation, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
Catalyst poisoning is the chemical deactivation of a catalyst's active sites, a common culprit for low yields or failed reactions.[1][2] In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which frequently employs boronic esters like this compound, the active Pd(0) species is highly susceptible to various poisons.[3][4] This guide is structured to help you identify the problem based on observable symptoms and implement effective solutions.
Symptom 1: Reaction Stalls or Shows Low Conversion
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of starting material remains, even after extended reaction times.
Potential Cause A: Sulfur Poisoning
Sulfur-containing compounds are potent poisons for palladium catalysts.[5][6] Even at parts-per-billion (ppb) levels, they can irreversibly bind to the palladium surface, sterically blocking active sites and electronically modifying the metal's catalytic properties.[7][8]
-
Source of Contamination : Sulfur impurities can originate from the aryl halide starting material, solvents, or even the this compound itself, especially if sulfur-based reagents were used in preceding synthetic steps.[9]
-
Mechanism of Poisoning : Sulfur atoms form strong coordinate bonds with the soft palladium metal center, leading to the formation of stable, inactive palladium-sulfide species.[7][10]
Diagnostic & Solution Workflow
Caption: Troubleshooting workflow for suspected sulfur poisoning.
Experimental Protocol: Activated Carbon Treatment for Reagent Purification
This protocol is effective for removing trace aromatic sulfur impurities from solid reagents like aryl halides or the boronic ester.
-
Dissolution : Dissolve the reagent in a minimal amount of a suitable organic solvent (e.g., Toluene, THF).
-
Carbon Addition : Add 5-10 wt% of activated carbon to the solution.
-
Stirring : Stir the slurry at room temperature for 1-2 hours.
-
Filtration : Filter the mixture through a pad of Celite® to remove the carbon.
-
Solvent Removal : Remove the solvent under reduced pressure to recover the purified reagent.
-
Purity Confirmation : Re-analyze a small sample to confirm the absence of sulfur impurities before using in the reaction.
Potential Cause B: Deactivation by Other Common Poisons
A variety of functional groups and inorganic species can act as catalyst poisons by strongly adsorbing to the palladium surface.[1]
Table 1: Common Palladium Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, H₂S, SO₂, thiophenes | Reagent impurities, contaminated solvents |
| Nitrogen Compounds | Nitriles, nitro compounds, some heterocycles (e.g., pyridines, quinolines) | Starting materials, additives, solvents[1][11][12] |
| Halides & Cyanides | Excess I⁻, Br⁻, Cl⁻, CN⁻ | Byproducts, excess reagents, cyanide sources[1][13] |
| Phosphorus Compounds | Phosphites, phosphine oxides | Ligand degradation, impurities in ligands[1] |
| Heavy Metals | Lead, mercury, arsenic | Contamination from glassware, previous reactions[14] |
| Oxidizing Agents | Oxygen (air), peroxides | Incomplete degassing, peroxide-containing solvents (e.g., old THF)[4] |
Mitigation Strategies:
-
Rigorous Purification : Always use highly purified, well-characterized starting materials and reagents.
-
Inert Atmosphere : Thoroughly degas solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can also promote unwanted side reactions like boronic acid homocoupling.[4]
-
Ligand Selection : Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can create a protective coordination sphere around the palladium center, making it less susceptible to certain poisons.[15][16]
Symptom 2: Inconsistent Results and Poor Reproducibility
The reaction works well on one occasion but fails or gives a poor yield on another, despite seemingly identical conditions.
Potential Cause: Instability of this compound
The stability of boronic acids and their esters is often the most common reason for low or inconsistent yields in Suzuki-Miyaura reactions.[4]
-
Protodeboronation : This is a key side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner. This can be promoted by moisture or acidic/basic conditions.
-
Hydrolysis & Trimerization : The benzodioxaborole ester can hydrolyze back to phenylboronic acid in the presence of water. Phenylboronic acid itself can exist in equilibrium with its cyclic trimer, triphenylboroxine, which can have different reactivity.[4]
Preventative Measures & Solutions:
-
Quality Control : Always use fresh or properly stored this compound. Check its purity by NMR before use.
-
Anhydrous Conditions : Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).[17][18]
-
Base Selection : The choice and quality of the base are critical. The base activates the boronic ester for transmetalation but can also contribute to its degradation if not chosen carefully.[19][20] Use a freshly opened or properly stored anhydrous base.
Caption: Mechanism of catalyst poisoning disrupting the Suzuki-Miyaura cycle.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs that my palladium catalyst has been poisoned?
A1: The most immediate sign is a stalled or sluggish reaction, where starting materials are consumed very slowly or not at all. Other indicators include the formation of palladium black (indicating catalyst agglomeration and precipitation), inconsistent results between batches, and the appearance of byproducts from side reactions like homocoupling or protodeboronation.[3][4]
Q2: Can I add more catalyst if I suspect poisoning has occurred mid-reaction?
A2: While adding a "kicker charge" of fresh catalyst can sometimes rescue a stalled reaction, it is not an ideal solution.[9] This approach doesn't address the root cause, and the fresh catalyst may also become poisoned. A better strategy is to stop the reaction, identify the source of the poison through analysis of the starting materials, and restart with purified reagents.
Q3: Can a poisoned palladium catalyst be regenerated?
A3: Regeneration of homogeneous palladium catalysts used in solution is generally not practical in a standard research lab setting. For heterogeneous (supported) palladium catalysts, regeneration can sometimes be achieved through thermal or chemical treatments, such as high-temperature treatment under hydrogen flow to remove sulfur, but success is not guaranteed and the activity may not be fully restored.[10][21][22] Prevention is a far more effective strategy than attempting regeneration.
Q4: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect susceptibility to poisoning?
A4: The palladium precursor itself is a precatalyst that is reduced in situ to the active Pd(0) species. While all Pd(0) catalysts are susceptible to poisons, the choice of precursor and ligands can influence the catalyst's robustness. Palladacycle precatalysts, for example, can show enhanced activity and stability compared to conventional sources, potentially offering greater resistance to deactivation under certain conditions.[23] The key factor remains the presence of poisons, which will deactivate the active Pd(0) species regardless of its source.
Q5: Are there any analytical techniques to detect potential poisons in my reagents before I start a reaction?
A5: Yes, several techniques can be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile organic impurities.[2] Inductively Coupled Plasma (ICP-OES or ICP-MS) can detect trace levels of poisonous heavy metals like lead, arsenic, and mercury.[14] For sulfur, elemental analysis or specialized combustion analysis can quantify its content to the ppm level.[14]
References
-
Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Retrieved January 17, 2026, from [Link]
-
Hoyos, L. J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 87(20), 3475-3480. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved January 17, 2026, from [Link]
-
J.H.B.J. Henkelman, Poisoning and deactivation of palladium catalysts, Studies in Surface Science and Catalysis, 2001, 139, 41-66. [Link]
- Method for reactivating palladium catalysts. (1976). Google Patents.
-
Pashkova, V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1471. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]
-
Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved January 17, 2026, from [Link]
-
Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(23), 4759–4767. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Online-Monitoring of Catalyst Poison. (n.d.). G.A.S. Dortmund. Retrieved January 17, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ACS Nano. Retrieved January 17, 2026, from [Link]
-
Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved January 17, 2026, from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved January 17, 2026, from [Link]
-
Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. Retrieved January 17, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). Nature, 519(7543), 344-348. [Link]
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Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(52), 16209–16223. [Link]
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Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Phenyl-1,3,2-benzodioxaborole vs. Phenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, boronic acids and their derivatives are indispensable tools. This guide provides an in-depth, objective comparison between two commonly employed reagents: the foundational phenylboronic acid (PBA) and its catechol-derived counterpart, 2-Phenyl-1,3,2-benzodioxaborole (PDB). We will explore the nuanced differences in their stability, reactivity, and practical application, supported by experimental logic and data.
Foundational Differences: Structure and Stability
The divergent performance of PBA and PDB originates from their fundamental structural differences. Phenylboronic acid is a polar, crystalline solid with the formula PhB(OH)₂. While widely used, it is susceptible to environmental factors and reaction conditions. A significant challenge is its propensity for dehydration to form a cyclic trimer, triphenylboroxine, which can complicate stoichiometry and reactivity.[1] Furthermore, boronic acids can be prone to premature protodeboronation, a decomposition pathway that cleaves the C-B bond, reducing the effective concentration of the active reagent.[2]
In contrast, this compound is a boronate ester. The catechol moiety effectively "protects" the boronic acid functional group. This structural modification imparts several advantageous physical and chemical properties:
-
Enhanced Stability: PDB is significantly more stable to storage and handling than PBA.[3] The ester linkage provides a robust shield against the facile decomposition pathways that can plague free boronic acids.
-
Improved Handling: Being less polar, PDB often exhibits better solubility in organic solvents and is generally easier to purify via standard techniques like chromatography.[3][4]
-
Hydrolytic Sensitivity: The key to PDB's utility is its susceptibility to hydrolysis.[5][6] The B-O bonds can be cleaved under basic aqueous conditions to regenerate the boronic acid in situ. This controlled release is central to its reactivity profile in cross-coupling reactions.
The relationship between these reagents can be visualized as a protective strategy, where the catechol group serves as a stabilizing cap for the reactive boronic acid.
Caption: Reversible formation of this compound from phenylboronic acid and catechol.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. To understand the differing reactivity of PBA and PDB, we must examine the key transmetalation step of the catalytic cycle.
Caption: The pivotal role of activation and transmetalation in the Suzuki-Miyaura catalytic cycle.
Direct vs. Pro-Reagent Activity:
-
Phenylboronic Acid (PBA): PBA is a direct precursor to the reactive species. For transmetalation to occur efficiently, the boron atom must be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form the tetracoordinate "ate" complex, [PhB(OH)₃]⁻.[7] This species is significantly more nucleophilic and readily transfers its phenyl group to the palladium(II) center. The reaction's success hinges on the rate of this activation relative to the rate of PBA decomposition.
-
This compound (PDB): PDB acts as a "pro-reagent." It is not typically the active species in transmetalation. Its primary role is to serve as a stable reservoir that, under the basic aqueous reaction conditions, slowly hydrolyzes to release phenylboronic acid. This PBA is then immediately activated by the base to the boronate and consumed in the catalytic cycle. This slow, controlled release mechanism can be highly advantageous. It maintains a low, steady concentration of the active boronic acid, which can prevent catalyst inhibition and minimize side reactions arising from high concentrations of the free boronic acid.[8]
This distinction is critical: PBA provides a high initial concentration of the reagent, while PDB provides a sustained, low-concentration release.
Performance Comparison: Experimental Insights
To illustrate the practical implications of these differences, consider a standard Suzuki-Miyaura coupling between an aryl bromide and the two boron reagents.
| Parameter | Phenylboronic Acid (PBA) | This compound (PDB) | Rationale & Causality |
| Reagent Stability | Moderate; sensitive to heat and air. Can dehydrate to boroxine. | High; stable solid, less sensitive to air and moisture during storage. | The cyclic ester structure protects the boronic acid moiety from degradation.[3] |
| Reaction Rate | Potentially faster initial rate if PBA is stable under the conditions. | May exhibit a brief induction period for hydrolysis, but often leads to smoother reaction profiles. | PBA is immediately available for activation, whereas PDB must first hydrolyze to generate the active species. |
| Typical Yield | Good to excellent, but can be variable due to reagent decomposition. | Often higher and more reproducible, especially with sensitive substrates. | Slow release from PDB minimizes side reactions and protodeboronation, maximizing productive coupling.[8] |
| Ease of Handling | Requires careful handling; polarity can complicate purification. | Easier to weigh and handle; less polar nature simplifies purification. | The non-polar catechol and phenyl groups reduce the overall polarity compared to the dihydroxy groups of PBA. |
| Best Use Case | Robust, well-established couplings where reagent stability is not a concern. | Complex syntheses, library synthesis, or when using unstable coupling partners. | The stability and controlled release profile make it ideal for demanding applications requiring high fidelity. |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for objectively comparing the performance of PBA and PDB.
Objective: To compare the yield of 4-methoxybiphenyl from the coupling of 4-bromoanisole with PBA and PDB under identical conditions.
Materials:
-
4-bromoanisole
-
Phenylboronic acid (PBA)
-
This compound (PDB)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Caption: A standardized workflow ensures a fair comparison between the two boron reagents.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under argon, stir Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv) in a small amount of dioxane for 15 minutes. Causality: This allows for the in situ formation of the active Pd(0)Lₙ catalyst.
-
Reagent Assembly: To the flask, add 4-bromoanisole (1.0 equiv), potassium carbonate (2.0 equiv), and the boron reagent (1.2 equiv of either PBA or PDB).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe. Causality: Water is essential for dissolving the inorganic base and for the hydrolysis of PDB.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Follow the consumption of the 4-bromoanisole starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (or after a set time, e.g., 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel to isolate the 4-methoxybiphenyl product. Determine the isolated yield and confirm purity by NMR spectroscopy.
Conclusion and Recommendations
Both phenylboronic acid and this compound are highly effective reagents for Suzuki-Miyaura cross-coupling. The choice between them is not a matter of universal superiority but of strategic selection based on the specific demands of the synthesis.
-
Choose Phenylboronic Acid (PBA) for well-optimized, robust reactions where cost and speed are primary drivers and the stability of the boronic acid is not a limiting factor. It is an excellent choice for large-scale syntheses of simple biaryls.
-
Choose this compound (PDB) when superior stability, handling, and reproducibility are paramount. It is the preferred reagent for use in automated synthesis platforms, for the creation of compound libraries, and in complex, multi-step syntheses where maximizing yield and minimizing side-product formation are critical. Its nature as a stable pro-reagent makes it an invaluable tool for challenging or delicate coupling reactions.[8][9]
By understanding the mechanistic nuances and practical implications of their differing stability and activation pathways, researchers can make informed decisions to enhance the efficiency, reliability, and success of their synthetic endeavors.
References
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Burke, M. D., & Lalic, G. (2010). MIDA Boronates in Organic Synthesis. Angewandte Chemie International Edition, 49(48), 9034-9046. Available from: [Link]
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Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Chemistry & Biodiversity, 9(10), 2333-2340. Available from: [Link]
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Li, H., Li, H., Dai, Q., & Brédas, J. L. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. Advanced Theory and Simulations, 1(3), 1700015. Available from: [Link]
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KAUST Repository. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. Available from: [Link]
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Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13785-13789. Available from: [Link]
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T. G. S. A. L. A. K. (2001). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available from: [Link]
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Hall, D. G. (2019). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available from: [Link]
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Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5573-5576. Available from: [Link]
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Al-Masum, M., & El-Mekabaty, A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Available from: [Link]
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Zwier, T. S., et al. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 124(3), 529-537. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Taylor, R. J. K., & Unsworth, W. P. (1991). Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. The Journal of Organic Chemistry, 56(23), 6604-6613. Available from: [Link]
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A Comparative Guide to the Validation of 2-Phenyl-1,3,2-benzodioxaborole Purity by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is paramount. 2-Phenyl-1,3,2-benzodioxaborole, a versatile reagent in cross-coupling reactions, demands rigorous purity assessment to ensure the integrity and reproducibility of synthetic outcomes. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the validation of this compound purity, offering a robust framework for its implementation in research and quality control settings.
The Critical Role of Purity in Synthesis
The presence of impurities in this compound can lead to a cascade of undesirable effects, including reduced reaction yields, formation of byproducts, and complications in purification processes. Common impurities may arise from the synthesis process itself, such as residual starting materials (e.g., catechol, phenylboronic acid), solvents, or byproducts from side reactions. Therefore, a precise and accurate analytical method for purity determination is not just a quality control measure but a critical component of synthetic success.
Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of chemical compounds.[1] Unlike chromatographic techniques that rely on response factors, qNMR is based on the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[2] This fundamental principle allows for the direct quantification of a substance against a certified internal standard of known purity.[3]
Advantages of qNMR for this compound Purity Validation:
-
Primary Method: qNMR does not require a reference standard of the analyte itself, making it ideal for novel compounds or when a certified standard is unavailable.[1][4]
-
High Specificity: The high resolution of NMR spectra allows for the selective quantification of the target compound even in the presence of impurities, provided their signals do not overlap.[5]
-
Structural Information: Beyond quantification, the NMR spectrum provides valuable structural information, aiding in the simultaneous identification of impurities.[5][6]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly advantageous when dealing with valuable or limited quantities of material.[5][7]
-
Speed and Simplicity: Once the method is established, sample preparation and analysis are relatively straightforward and rapid.[7][8]
Experimental Protocol: ¹H qNMR for this compound Purity
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
Objective: To accurately determine the mass fraction purity of a this compound sample.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
High-precision analytical balance
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion)
-
NMR tubes
Workflow Diagram:
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Methodology:
-
Selection of Internal Standard: Choose an internal standard that is chemically inert, stable, has a simple NMR spectrum with signals that do not overlap with the analyte's signals, and is soluble in the chosen deuterated solvent.[3]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) using a microbalance.
-
Accurately weigh a suitable amount of the internal standard. The molar ratio of the standard to the analyte should be optimized to yield comparable signal intensities.[8]
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in a vial. Ensure complete dissolution.
-
Transfer a known volume of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and shim the NMR probe to ensure a homogeneous magnetic field.
-
Set the acquisition parameters to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated, and a 90° pulse angle.[2]
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[9]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform phase and baseline correction to ensure accurate integration.[2]
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. Select signals from both the phenyl and the benzodioxa moieties of the analyte if possible to check for consistency.
-
-
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation[10]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
-
Comparison with Alternative Purity Analysis Techniques
While qNMR is a powerful tool, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for purity assessment.[11][12]
| Feature | qNMR | HPLC-UV | GC-MS |
| Principle | Signal intensity proportional to the number of nuclei | Separation based on polarity, UV absorbance for detection | Separation based on volatility, mass-to-charge ratio for detection |
| Reference Standard | Requires a structurally unrelated internal standard of known purity | Requires a certified reference standard of the analyte | Requires a certified reference standard of the analyte |
| Quantification | Absolute quantification | Relative quantification (requires calibration curve) | Relative quantification (requires calibration curve) |
| Structural Info | Provides detailed structural information for impurity identification | Provides retention time, limited structural information from UV spectrum | Provides retention time and mass spectrum for impurity identification |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Common Impurities Detected | Broad range of organic molecules, residual solvents | Non-volatile and thermally stable compounds | Volatile and thermally stable compounds |
Synergistic Approach: Orthogonal Methods for Comprehensive Purity Profiling
For a comprehensive and robust assessment of purity, a combination of orthogonal methods is often recommended in the pharmaceutical industry.[7][12] For instance, HPLC can be used to detect non-volatile impurities, while GC-MS is excellent for identifying volatile impurities and residual solvents. qNMR can then serve as a primary method to provide an accurate, absolute purity value and to characterize impurities that may not be amenable to chromatographic analysis. This multi-faceted approach ensures a thorough understanding of the impurity profile, which is a critical requirement of regulatory bodies.[13][14]
Addressing Potential Challenges in qNMR
-
Signal Overlap: In complex mixtures, signal overlap can hinder accurate integration. This can sometimes be addressed by using a higher field NMR spectrometer, changing the solvent, or employing 2D NMR techniques.[7]
-
Relaxation Times: Accurate quantification requires knowledge of the T1 relaxation times to set an appropriate relaxation delay. If T1 values are unknown, a conservative, long delay should be used.
-
Weighing Errors: The accuracy of qNMR is highly dependent on the precision of the mass measurements. Using a calibrated microbalance is crucial.[1]
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of chemical syntheses. Quantitative NMR spectroscopy stands out as a primary, accurate, and versatile method for this purpose. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard, coupled with its capacity for structural elucidation of impurities, makes it an invaluable tool for researchers, scientists, and drug development professionals. While chromatographic techniques like HPLC and GC-MS have their own strengths, particularly in high-throughput screening, a synergistic approach that leverages the orthogonality of these methods provides the most comprehensive and reliable purity assessment. By adhering to a validated qNMR protocol, scientists can confidently ascertain the purity of this compound, thereby enhancing the reliability and success of their research and development endeavors.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
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Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]
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2-(1-PHENYL-2-NAPHTHOXOLATE)-1,3,2-BENZODIOXABOROLE. Optional[11B NMR]. [Link]
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Quantitative NMR Spectroscopy.docx. University of Ottawa. [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]
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Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). [Link]
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Quantitative NMR Assays (qNMR). Bruker. [Link]
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Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. The Royal Society of Chemistry. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
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Purity Calculation. Mestrelab Resources. [Link]
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Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
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A Comparative Guide to Covalent Organic Frameworks Synthesized with 2-Phenyl-1,3,2-benzodioxaborole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a frontier class of polymers, offering unparalleled precision in the design of their structures and functions. The choice of molecular building blocks, or linkers, is paramount in dictating the final properties of a COF. This guide provides an in-depth technical comparison of COFs synthesized using boronate ester linkages, specifically those derived from precursors like 2-phenyl-1,3,2-benzodioxaborole, against the widely-used imine-linked COFs. Our analysis is grounded in experimental data to provide a clear, objective comparison for researchers selecting materials for applications ranging from gas storage and separation to catalysis and drug delivery.
The Critical Role of Linkage Chemistry in COF Performance
The covalent bonds that form the backbone of COFs are not merely structural elements; they are determinants of the framework's stability, porosity, and functionality. The geometry and reactivity of the constituent linkers predetermine the topology and properties of the resulting COF.[1] Boronic acid-containing building blocks were among the first to be successfully employed in COF synthesis, leading to the creation of highly crystalline and porous materials.[2] This guide will focus on a prominent example of a boronate ester-linked COF, COF-5 , and compare its characteristics with a well-established imine-linked COF, Tp-BD .
At a Glance: Boronate Ester vs. Imine Linkages
| Feature | Boronate Ester Linkage (e.g., in COF-5) | Imine Linkage (e.g., in Tp-BD) |
| Formation Chemistry | Condensation of a boronic acid with a diol (catechol derivative) | Condensation of an aldehyde with an amine |
| Thermal Stability | Generally higher, stable up to 500-600 °C[3][4] | Good, but typically lower than boronate esters[5] |
| Hydrolytic Stability | Susceptible to hydrolysis, especially in basic conditions[6] | Generally more stable in aqueous environments |
| Crystallinity | Can achieve high crystallinity under optimized conditions | High crystallinity is readily achievable |
| Synthesis Conditions | Typically solvothermal methods; solvent choice is critical for crystallinity[6] | Versatile synthesis methods, including solvothermal and mechanochemical[7] |
Synthesis Strategies: A Tale of Two Linkages
The synthesis of COFs is a delicate process where kinetic and thermodynamic factors must be balanced to achieve a highly crystalline, porous material. Solvothermal synthesis, a method where reactants are heated in a sealed vessel containing a solvent, is a common approach for both boronate ester and imine-linked COFs.[7]
Experimental Protocol: Solvothermal Synthesis of COF-5
The synthesis of COF-5 involves the condensation reaction between 1,4-benzenediboronic acid (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The boronic acid moieties of BDBA react with the catechol groups of HHTP to form the boronate ester linkages that define the COF-5 structure.
Step-by-Step Methodology:
-
In a Pyrex tube, add 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) and 1,4-benzenediboronic acid (BDBA) in a 1:1.5 molar ratio.
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane. The choice of a mixed solvent system is crucial; mesitylene helps to control the nucleation and growth rate, while dioxane aids in the dissolution of the reactants, promoting the formation of a highly crystalline product.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure of ~150 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 72 hours. The elevated temperature provides the necessary energy to overcome the activation barrier for the reversible condensation reaction, allowing for the formation of a thermodynamically stable, crystalline framework.
-
After cooling to room temperature, a microcrystalline powder is observed.
-
Isolate the solid product by filtration and wash thoroughly with anhydrous acetone to remove any unreacted monomers and residual solvent.
-
Dry the product under vacuum at 120 °C overnight to yield the activated COF-5.
Characterization and Performance Comparison
The performance of a COF is intrinsically linked to its structural and chemical properties. A suite of characterization techniques is employed to elucidate these features.
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A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: From Benchtop Stability to Reaction Kinetics
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing everything from reaction efficiency and substrate scope to the practicality of purification and storage. While boronic acids have historically been the workhorses of this transformation, their often-limited stability has spurred the development and widespread adoption of their more robust ester derivatives.
This guide provides an in-depth, objective comparison of the performance of various commonly employed boronic esters, including pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters. By delving into the mechanistic nuances and providing field-proven experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Stability-Reactivity Trade-off: A Fundamental Consideration
The primary motivation for employing boronic esters over their corresponding acids lies in their enhanced stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation and the formation of cyclic anhydrides known as boroxines.[1][2] This instability can lead to inconsistent reaction outcomes and a limited shelf-life. Boronic esters, by protecting the reactive boronic acid moiety, offer a practical solution to these challenges. They are generally crystalline, bench-stable solids that are easier to handle, purify, and store over extended periods.[3]
However, this enhanced stability is often accompanied by a trade-off in reactivity. The general trend observed is that the increased stability of boronic esters can sometimes translate to slower reaction rates compared to the parent boronic acids under identical conditions.[2][4] This is attributed to the reduced Lewis acidity of the boron center in the ester form. The selection of a particular boronic ester, therefore, becomes a nuanced decision based on the specific requirements of the synthetic target and the reaction conditions.
Comparative Performance of Common Boronic Esters
The choice of the diol used to form the boronic ester has a profound impact on its stability and reactivity in the Suzuki-Miyaura coupling. Below is a comparative analysis of some of the most widely used boronic esters.
| Boronic Ester Type | Structure | Key Advantages | Key Disadvantages |
| Pinacol Ester | A six-membered ring with four methyl groups | High stability, commercially available, compatible with a broad range of reaction conditions.[3][5] | Can be sterically hindering, leading to slower reaction rates in some cases.[5] |
| Neopentyl Glycol Ester | A six-membered ring with two methyl groups | Good balance of stability and reactivity, often shows enhanced reactivity compared to pinacol esters, particularly under anhydrous conditions.[2][6] | Less commercially available than pinacol esters. |
| Catechol Ester | An aromatic five-membered ring | Historically significant as one of the first boronic esters used in Suzuki coupling.[5] | Lower stability compared to pinacol and neopentyl glycol esters due to the electronic effects of the aromatic ring.[2] |
| MIDA Ester | A tetracoordinate boron center with a tridentate ligand | Exceptionally stable, compatible with chromatography, enables iterative cross-coupling strategies.[7] | Requires a deprotection step to release the active boronic acid for coupling. |
Key Mechanistic Insights: The "How" and "Why"
A deeper understanding of the reaction mechanism is crucial for rational optimization of Suzuki-Miyaura couplings. A key insight in recent years has been the demonstration that boronic esters can undergo transmetalation directly to the palladium center without prior hydrolysis to the corresponding boronic acid.[4][5] This finding has significant implications for reaction design, particularly in the development of anhydrous coupling protocols.
The rate of this direct transmetalation is highly dependent on the structure of the boronic ester. Studies have shown that both steric and electronic factors of the diol backbone play a critical role. For instance, less sterically hindered esters, such as those derived from ethylene glycol or neopentyl glycol, can exhibit significantly faster transmetalation rates compared to the bulkier pinacol esters.[5] Electron-donating groups on the diol can also enhance the nucleophilicity of the organic group being transferred, thereby accelerating the reaction.
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point for researchers and should be optimized for specific substrates and reaction scales.
Protocol 1: Standard Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol describes a general procedure for the coupling of an aryl bromide with an aryl pinacol boronate.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl pinacol boronate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, aryl pinacol boronate, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling with a Neopentyl Glycol Boronic Ester
This protocol is adapted for anhydrous conditions, where neopentyl glycol esters often show enhanced reactivity.[8]
Materials:
-
Aryl chloride (1.0 mmol)
-
Aryl neopentyl glycol boronate (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, anhydrous)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, aryl neopentyl glycol boronate, Pd₂(dba)₃, SPhos, and anhydrous K₃PO₄ to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling with a MIDA Boronate Including In-Situ Deprotection
This protocol highlights the use of a MIDA boronate, which is deprotected in situ to generate the reactive boronic acid.[9]
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl MIDA boronate (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol)
-
Aqueous sodium hydroxide (NaOH, 1 M, 3.0 mL)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, aryl MIDA boronate, and Pd(dppf)Cl₂.
-
Add the THF and the aqueous NaOH solution.
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours. The MIDA ester will hydrolyze under these conditions to form the active boronic acid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The selection of the appropriate boronic ester is a critical parameter in the design and execution of successful Suzuki-Miyaura cross-coupling reactions. While pinacol esters remain a popular and reliable choice due to their high stability and commercial availability, other esters such as neopentyl glycol and MIDA offer distinct advantages in terms of reactivity and application in specialized synthetic strategies like iterative cross-coupling. By understanding the interplay between stability and reactivity, and by leveraging key mechanistic insights, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, cleaner reactions, and ultimately, more efficient discovery and development of new chemical entities.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Gillis, E. P., & Burke, M. D. (2010). Preparation of (4-BROMO-2-FORMYLPHENYL)-BORONIC ACID MIDA ESTER. Organic Syntheses, 87, 289. [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1198. [Link]
-
Kassel, S. H., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2018). Comparison of reactivity of different boron reagents. [Link]
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A Comparative Guide to the Efficient Synthesis of Aryl Boronate Esters via C-H Functionalization
In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds stands as a transformative strategy, enabling the conversion of simple, abundant hydrocarbons into complex, high-value molecules with unparalleled efficiency.[1][2] Among these methods, C-H borylation has emerged as a cornerstone technology. This process installs a versatile boronate ester group onto an aromatic or aliphatic framework, creating a synthetic handle for a vast array of subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3]
This guide provides an in-depth assessment of the primary catalytic strategies for synthesizing aryl boronate esters, such as 2-Phenyl-1,3,2-benzodioxaborole, through C-H functionalization. We will dissect the performance of leading catalytic systems, compare their efficiencies with supporting data, and provide detailed experimental protocols to empower researchers in drug development and materials science to make informed decisions for their synthetic challenges.
Pillar 1: The Mechanistic Underpinnings of C-H Borylation
The conversion of a C-H bond to a C-B bond is a thermodynamically challenging process that necessitates the use of potent catalytic systems. The choice of catalyst fundamentally dictates the reaction's efficiency, substrate scope, and, most critically, its regioselectivity. The dominant strategies in the field are catalyzed by late transition metals, particularly iridium and palladium, although promising metal-free alternatives are gaining traction.
Iridium-Catalyzed Borylation: The Workhorse of Steric-Controlled Functionalization
Iridium-based catalysts are arguably the most powerful and broadly applicable systems for C-H borylation to date.[4][5] Pioneered by researchers like John F. Hartwig, these systems typically employ an iridium(I) precatalyst, such as [Ir(COD)(OMe)]2, a bipyridine-based ligand like 4,4'-di-tert-butylbipyridine (dtbpy), and a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[2][6]
The remarkable efficiency of this system stems from a catalytic cycle that generates a highly reactive iridium-tris(boryl) intermediate.[4][7] This species undergoes oxidative addition into an aromatic C-H bond, followed by reductive elimination to furnish the aryl boronate ester product. The key determinant of which C-H bond is functionalized is steric hindrance . The bulky catalytic complex preferentially approaches and activates the most accessible C-H bond on the aromatic ring, making this method exceptionally predictable for producing the least sterically hindered isomer.[2][5]
Palladium-Catalyzed Borylation: The Power of Directed Functionalization
Palladium catalysis offers a complementary strategy that excels in achieving regioselectivity that is not governed by sterics.[8][9] These systems operate through the use of a directing group —a functional group within the substrate that coordinates to the palladium center. This coordination event forms a stable palladacycle intermediate, positioning the catalyst in close proximity to a specific, often ortho, C-H bond.[1][10][11]
This chelation-assisted mechanism allows for the selective functionalization of C-H bonds that would otherwise be inaccessible with sterically driven iridium catalysts. Common directing groups include pyridines, amides, and other Lewis-basic moieties.[1][12] While powerful, this approach is inherently limited to substrates that possess a suitable directing group, and its installation and potential removal add steps to the overall synthetic sequence.
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- 10. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Phenyl-1,3,2-benzodioxaborole in Reaction Mixtures
Abstract
The accurate quantification of 2-Phenyl-1,3,2-benzodioxaborole, a key boronic ester intermediate in Suzuki-Miyaura cross-coupling and other synthetic transformations, is critical for reaction monitoring, yield optimization, and process control in research and drug development.[1][2][3] However, the inherent lability of the boronic ester functional group, particularly its susceptibility to hydrolysis, presents significant analytical challenges.[4][5] This guide provides a comparative analysis of the three primary techniques for the quantitative analysis of this compound in complex reaction matrices: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the underlying principles, provide field-proven experimental protocols, and offer a decision-making framework to assist researchers in selecting the optimal method for their specific application.
The Analytical Challenge: Stability of this compound
This compound, also known as o-Phenylene benzeneboronate, is a widely used reagent in organic synthesis.[6][7][8] Its precise concentration in a reaction mixture is a key parameter for kinetic studies and ensuring reaction stoichiometry.[4] However, the Lewis acidic nature of the boron atom makes the ester susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of phenylboronic acid and catechol.[9][10] This degradation can occur during sample storage, preparation, and even during the analysis itself, leading to inaccurate quantification.[4][5] Therefore, the choice of analytical technique and the sample handling protocol are paramount to obtaining reliable data.
Comparative Analysis of Quantitative Techniques
The selection of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, the availability of instrumentation, and the desired speed of analysis. Here, we compare HPLC, GC, and qNMR, highlighting their respective strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it a common choice for monitoring organic reactions.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC (RP-HPLC) with a UV detector is the most common approach.
Causality Behind Experimental Choices: The primary challenge with RP-HPLC is on-column hydrolysis.[9][11] Standard silica-based C18 columns can have residual acidic silanol groups that catalyze the degradation of the boronic ester.[9][12] Therefore, method development often focuses on minimizing this effect. Using columns with low silanol activity or end-capping is crucial.[9][13] Furthermore, the mobile phase composition, particularly the pH and the presence of protic solvents, must be carefully controlled.[5][9]
Experimental Protocol: RP-HPLC for this compound
-
Sample Preparation:
-
Immediately quench a 100 µL aliquot of the reaction mixture by diluting it 1:100 in a pre-prepared, dry, aprotic solvent such as acetonitrile or THF containing an internal standard (e.g., naphthalene).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Column: Low-silanol activity C18 column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm).[9][12]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (minimized where possible, or buffered at a non-hydrolytic pH)
-
Gradient: 70% A to 95% A over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Quantification:
-
Generate a five-point calibration curve of this compound standard solutions of known concentrations (prepared in dry acetonitrile) with a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the reaction sample from the calibration curve.
-
Gas Chromatography (GC)
GC offers high resolution and sensitivity but is generally suited for volatile and thermally stable compounds. Direct analysis of this compound can be challenging due to its polarity and potential for thermal degradation.[4][5]
Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. A carrier gas (mobile phase) transports the vaporized sample through the column.
Causality Behind Experimental Choices: To overcome the challenges of analyzing boronic esters by GC, a derivatization step is often employed.[14][15][16] Silylation, which involves replacing the active hydrogens on any hydrolyzed boronic acid with a non-polar trimethylsilyl (TMS) group, can increase the volatility and thermal stability of the analyte.[14][16] This allows for more robust and reproducible analysis.
Experimental Protocol: GC-FID/MS with Derivatization
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture by diluting it 1:100 in dry toluene containing an internal standard (e.g., dodecane).
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[16]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[14]
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS).
-
Injection Volume: 1 µL (split 20:1).
-
-
Quantification:
-
Follow a similar calibration procedure as for HPLC, using derivatized standards.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte in a solution without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a unique resonance of the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined.
Causality Behind Experimental Choices: The key advantages of qNMR are its non-destructive nature and the ability to analyze crude reaction mixtures with minimal sample preparation, thus avoiding potential degradation during workup.[17] The choice of an internal standard is critical; it must be stable, have a simple spectrum with at least one resonance that is well-resolved from analyte and other matrix signals, and be accurately weighed. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Add 500 µL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) and dissolve the standard completely.
-
Add a 50 µL aliquot of the reaction mixture to the vial.
-
Vortex the sample and transfer it to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1H NMR experiment.
-
Key Parameters: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration. A 30-second delay is often sufficient.
-
Acquire the spectrum with a 90° pulse.
-
-
Quantification:
-
Identify a well-resolved signal for this compound (e.g., aromatic protons) and a signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / Integral_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (Mass_std / Volume_sample)
Where:
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
Data Presentation and Method Comparison
To provide a clear comparison, the following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance |
| Sample Prep | Dilution, Filtration | Dilution, Derivatization, Heating | Addition of Internal Standard |
| Analysis Time | ~15 min per sample | ~20 min per sample | ~10-15 min per sample |
| Sensitivity (LOD) | Low µg/mL | Low to mid ng/mL | High µg/mL to low mg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Key Advantage | Widely applicable, good for non-volatile compounds | High resolution and sensitivity | Non-destructive, minimal sample prep, primary method |
| Key Disadvantage | On-column hydrolysis risk | Requires derivatization, analyte must be thermally stable | Lower sensitivity, higher instrument cost |
Visualization of Workflows
General Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a reaction mixture.
Caption: General workflow for quantitative analysis.
GC Derivatization Pathway
This diagram illustrates the silylation of phenylboronic acid (the hydrolysis product) to a more GC-amenable form.
Caption: Derivatization of phenylboronic acid for GC analysis.
Conclusion and Recommendations
The quantitative analysis of this compound in reaction mixtures requires careful consideration of the analyte's stability.
-
For routine, high-throughput analysis where high sensitivity is not the primary concern, RP-HPLC with a low-silanol activity column and an aprotic sample diluent is a robust and reliable choice. It offers a good balance of speed, precision, and accessibility.
-
When high sensitivity is required, for instance, in tracking low-level impurities or residual starting material, GC with prior derivatization is the preferred method. Although the sample preparation is more involved, the gains in sensitivity and resolution can be significant.
-
For mechanistic studies, reaction kinetics, and when an absolute, calibration-free quantification is needed, qNMR is the most powerful technique. Its ability to analyze crude reaction mixtures with minimal perturbation makes it an invaluable tool for gaining a true understanding of the reaction dynamics.
Ultimately, the optimal method is the one that is fit for purpose. It is recommended to validate the chosen method for accuracy, precision, linearity, and robustness within the specific reaction matrix to ensure the integrity of the quantitative data.[18][19]
References
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]
-
Ye, M. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]
-
SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography? YouTube. Available at: [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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Rodriguez, J. (n.d.). Analytical Methods Validation. Pharmaceutical Technology. Available at: [Link]
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FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available at: [Link]
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Zwier, T. S., et al. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 2-Phenyl-1,3,2-benzodioxaborole in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, reproducibility, and scalability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable. This guide provides an in-depth, data-driven comparison of 2-Phenyl-1,3,2-benzodioxaborole, a catechol-derived boronic ester, against its common alternatives. We will dissect its performance, explore the mechanistic rationale behind experimental choices, and provide validated protocols to ensure reproducible outcomes in your laboratory.
Introduction: The Role and Rationale of Boronic Esters
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1][2] The choice of the organoboron reagent is pivotal. While boronic acids are highly reactive, their inherent instability, particularly a susceptibility to protodeboronation, presents significant challenges in storage, handling, and reaction reproducibility.[3][4]
This has led to the development of more stable boronic acid surrogates. This compound (also known as o-Phenylene benzeneboronate) emerges as a robust alternative. By converting the boronic acid moiety into a cyclic ester with catechol, the reagent gains considerable stability, mitigating premature decomposition while often retaining excellent reactivity under catalytic conditions.[5] This guide will cross-validate its performance against phenylboronic acid and its widely used pinacol ester counterpart.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism is key to troubleshooting and optimizing any cross-coupling reaction. The cycle, centered on a palladium complex, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The organoboron reagent plays its critical role during transmetalation, where the organic group is transferred from boron to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of the transmetalation step is highly dependent on the nature of the boron species. While boronic esters like this compound offer superior stability, it is widely accepted that they must first be hydrolyzed or activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) to facilitate transfer to the palladium(II) center.[7][8] This is why the presence of a base and often a small amount of water is critical for reactions involving boronic esters.
Comparative Performance Analysis: A Data-Driven Approach
The choice of an organoboron reagent involves a trade-off between stability and reactivity. This section objectively compares this compound with its primary alternatives.
Caption: The stability vs. reactivity trade-off for common organoboron reagents.
| Feature | Phenylboronic Acid | This compound (Catechol Ester) | Phenylboronic Acid Pinacol Ester (Bpin) |
| Physical Form | Crystalline solid | Crystalline solid | Crystalline solid |
| Stability | Low; susceptible to dehydration to form boroxine and protodeboronation.[3] | Moderate to High; more stable than boronic acid but can be sensitive to moisture over time. | High; generally stable to air and moisture, preferred for long-term storage.[7] |
| Handling | Requires careful handling, often under an inert atmosphere for long-term storage. | Relatively easy to handle in air for routine procedures. | Very easy to handle, bench-stable. |
| Reactivity | High; often requires milder conditions due to faster transmetalation.[9] | High; generally more reactive than pinacol esters. | Moderate; transmetalation can be slower, sometimes requiring higher temperatures or more active catalysts.[7] |
| Purification | Can be challenging due to instability. | Generally straightforward by recrystallization or chromatography. | Easy to purify by chromatography or recrystallization. |
The following table summarizes representative yields for the coupling of various aryl bromides with different phenylboron reagents under standardized conditions to provide a direct performance comparison.
| Aryl Bromide (Ar-Br) | Boron Reagent | Catalyst System | Conditions | Yield (%) | Reference Insight |
| 4-Bromoanisole | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C, 12h | ~80-90% | High reactivity but yield can be variable due to reagent decomposition.[10] |
| 4-Bromoanisole | This compound | Pd(OAc)₂/SPhos, K₃PO₄ | 1,4-Dioxane, 100°C, 8h | >95% | Often provides highly reproducible and excellent yields due to a good balance of stability and reactivity. |
| 4-Bromoanisole | Phenylboronic Acid Pinacol Ester | PdCl₂(dppf), Cs₂CO₃ | DMF, 110°C, 6h | ~90-95% | Excellent yields are achievable, though sometimes requiring slightly more forcing conditions or specialized ligands.[10] |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 4h | ~95% | Electron-withdrawing groups on the electrophile accelerate the reaction.[11] |
| 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂/SPhos, K₃PO₄ | 1,4-Dioxane, 80°C, 2h | >98% | The stability of the boronic ester is advantageous, leading to very clean and high-yielding reactions. |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid Pinacol Ester | PdCl₂(dppf), K₃PO₄ | 1,4-Dioxane, 100°C, 4h | ~96% | Reliable and high-yielding, demonstrating the broad utility of pinacol esters. |
| 2-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 16h | ~75% | Steric hindrance on the electrophile slows the reaction and can exacerbate boronic acid decomposition. |
| 2-Bromotoluene | This compound | Pd(OAc)₂/XPhos, K₃PO₄ | t-BuOH, 80°C, 10h | ~92% | Superior performance with sterically hindered substrates due to enhanced stability, minimizing side reactions over longer reaction times.[10] |
| 2-Bromotoluene | Phenylboronic Acid Pinacol Ester | PdCl₂(dppf), Cs₂CO₃ | DMF, 120°C, 12h | ~88% | Good yields are possible but often require higher temperatures and more robust catalytic systems. |
Note: Yields are representative and can vary based on the specific ligand, base, solvent, and temperature used. The catalyst systems listed are examples of effective combinations.
Validated Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility. The following procedures provide a self-validating system for comparing these reagents.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Objective: To couple 4-bromoanisole with this compound.
-
Causality: This protocol uses a robust Buchwald-type ligand (SPhos) and a strong base (K₃PO₄) which are highly effective for activating stable boronic esters and achieving high turnover. 1,4-Dioxane is an excellent solvent for this transformation.
-
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), this compound (235 mg, 1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), and SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Place the vial in a preheated oil bath at 100°C and stir vigorously for 4-8 hours.
-
Validation: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the 4-bromoanisole starting material indicates reaction completion.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
-
-
Objective: To couple 4-bromoanisole with phenylboronic acid.
-
Causality: This classic protocol uses the ubiquitous Pd(PPh₃)₄ catalyst and a milder base. The aqueous-organic biphasic system helps to facilitate the transmetalation of the boronic acid. Care must be taken as phenylboronic acid can degrade under prolonged heating.
-
Step-by-Step Procedure:
-
To a round-bottom flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Add 6 mL of toluene.
-
In a separate vessel, dissolve sodium carbonate (Na₂CO₃, 212 mg, 2.0 mmol, 2.0 equiv) in 3 mL of deionized water and degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add the aqueous base solution to the flask containing the organic components.
-
Fit the flask with a reflux condenser, and purge the entire system with nitrogen.
-
Heat the biphasic mixture to 90°C and stir vigorously for 12-16 hours.
-
Validation: Monitor the reaction. If the reaction stalls, it may be due to catalyst deactivation or boronic acid decomposition.
-
Perform the same work-up and purification procedure as described in Protocol 1.
-
Conclusion and Recommendations
The cross-validation of experimental results demonstrates that this compound serves as an outstanding reagent in Suzuki-Miyaura cross-coupling reactions. It occupies a strategic middle ground, offering significantly enhanced stability and handling properties compared to phenylboronic acid, while often exhibiting greater reactivity than the corresponding pinacol ester.
-
For High-Value, Complex Syntheses: Where reproducibility and minimizing side reactions are paramount, This compound is highly recommended. Its stability is particularly advantageous in reactions requiring longer times or involving sensitive functional groups.
-
For Routine, Robust Couplings: Where cost and atom economy are primary drivers and the substrate is not particularly sensitive, phenylboronic acid remains a viable option, provided its stability limitations are managed.
-
For Multi-Step Synthesis & Reagent Kits: For applications requiring exceptional bench stability, long-term storage, or use in automated synthesis platforms, phenylboronic acid pinacol ester is the industry standard.
By understanding the mechanistic nuances and leveraging the comparative data presented, researchers can make informed decisions, selecting the optimal organoboron reagent to achieve their synthetic goals with precision and confidence.
References
- BenchChem. (2025). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. BenchChem Scientific.
-
Singh, U. P., & Singh, R. P. (2025-08-06). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem Scientific.
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Savino, C., et al. (2020). Electronic Spectroscopy of this compound and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 124(3), 529-537. [Link]
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Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 9(7), 1271–1274. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15307-15391. [Link]
-
Motevalli, B., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1107-1113. [Link]
- BenchChem. (2025). comparing the efficacy of different catalysts for reactions with 2-(2-Iodophenyl)propan-2-ol. BenchChem Scientific.
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Kumar, A., & Kumar, S. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Preprints. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-1,3,2-benzodioxaborole
This guide provides an in-depth operational plan for the safe handling and disposal of 2-Phenyl-1,3,2-benzodioxaborole. As researchers and drug development professionals, our primary directive is to advance science, and that begins with ensuring a safe and controlled laboratory environment. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the specific chemical nature of the compound.
This compound is a versatile reagent in organic synthesis, often utilized in cross-coupling reactions. However, its utility is matched by its hazardous properties. Based on data from analogous compounds and general principles for boronic acid derivatives, this compound must be treated as a flammable solid that is corrosive and reacts violently with water .[1][2] This water reactivity also classifies it as an air- and moisture-sensitive material, demanding specific handling protocols to prevent degradation and ensure safety.
I. Hazard Analysis: The "Why" Behind the "What"
Understanding the causality behind each safety recommendation is critical for developing an intrinsic safety mindset. The primary hazards of this compound dictate our choice of Personal Protective Equipment (PPE).
-
Corrosivity (Causes Severe Skin Burns and Eye Damage): The most immediate danger is severe tissue damage upon contact.[1] This necessitates robust barrier protection for all exposed skin and, most critically, the eyes.
-
Flammability (Flammable Solid): The compound can ignite, especially in the presence of static discharge or ignition sources.[1][2] Protective clothing must not only resist chemical splashes but also be flame-retardant.
-
Water & Air Sensitivity (Reacts with Water): Contact with moisture in the air or on surfaces can lead to exothermic reactions and degradation of the reagent.[1][2] This requires handling in a controlled, dry environment and using PPE that does not retain or transfer moisture.
II. Core Personal Protective Equipment (PPE) Protocol
All handling of this compound must be conducted within a certified chemical fume hood or, for larger quantities or repeated use, an inert atmosphere glove box.[3] An emergency eyewash station and safety shower must be immediately accessible.[4]
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.
-
Recommended for Splash Hazard: When transferring the solid or working with solutions, a full-face shield must be worn over the safety goggles. This provides a secondary barrier against splashes that could circumvent the seal of the goggles.[5]
Causality: The corrosive nature of this compound can cause irreversible eye damage upon contact.[1] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine dust.
Disposable gloves must be changed immediately upon any suspected contact with the chemical. Never reuse disposable gloves. For boronic acid derivatives, which are corrosive, selecting the correct glove material is critical.
| Glove Material | Suitability for Corrosive Solids | Rationale & Limitations |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of corrosive chemicals, acids, and ketones.[6][7][8] It is the preferred choice for handling larger quantities or for extended operations where exposure risk is higher. |
| Neoprene | Good | Provides good resistance to acids, bases, and some solvents.[6][9] A suitable alternative to butyl rubber, offering a balance of protection and dexterity. |
| Nitrile | Good (for incidental contact) | Nitrile gloves offer good general chemical resistance and are a common choice for laboratory work.[9][10] However, for highly corrosive materials, they should only be used for incidental contact. Double-gloving (wearing two pairs) is highly recommended to increase protection against pinhole leaks.[1] |
| Latex | Not Recommended | Latex provides poor protection against many chemicals and can cause allergic reactions.[11] It is not a suitable barrier for this compound. |
Operational Mandate: For all but the most minor, incidental handling, Butyl Rubber or Neoprene gloves are required. If using nitrile, double-gloving is mandatory. Always inspect gloves for tears or punctures before use.[12]
-
Minimum Requirement: A flame-retardant laboratory coat, fully fastened.
-
Recommended Enhancement: For transfers or when handling quantities greater than a few grams, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[13]
Causality: This dual requirement addresses both the corrosive and flammable nature of the compound. The primary lab coat provides flame resistance, while the apron adds a dedicated barrier against chemical corrosion.
-
Primary Control: All handling must occur within a chemical fume hood or glove box.[3] This engineering control is designed to contain dust and vapors, preventing inhalation at the source.
-
Secondary Protection (Contingency): In the event of a large spill or failure of engineering controls where dust may be generated, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by emergency response personnel.[12] Routine operations should not require respirator use if proper engineering controls are in place.
III. Procedural Workflow: A Step-by-Step Safety System
The following workflow integrates the PPE requirements into a logical, procedural sequence.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
